2,3,4,6-tetra-O-acetyl-D-galactopyranose
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RRYROLNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453632 | |
| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47339-09-3 | |
| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose, a crucial intermediate in the synthesis of various biologically active molecules and complex carbohydrates. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways and workflows.
Introduction
This compound is a partially protected derivative of D-galactose. The presence of a free hydroxyl group at the anomeric position (C-1) makes it a versatile glycosyl donor or acceptor for the synthesis of oligosaccharides and glycoconjugates. The acetyl protecting groups at positions 2, 3, 4, and 6 enhance its solubility in organic solvents and allow for selective reactions at the anomeric center. This guide explores the primary synthetic routes to this important compound.
Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: the selective deacetylation of per-O-acetylated D-galactose (galactose pentaacetate) and the direct, controlled acetylation of D-galactose.
Selective Anomeric Deacetylation of Per-O-acetylated Galactose
This is a widely employed method that involves two key steps: the complete acetylation of D-galactose to form α,β-D-galactose pentaacetate, followed by the selective removal of the acetyl group at the anomeric C-1 position.
A common procedure for the full acetylation of D-galactose involves the use of acetic anhydride (B1165640) with a catalyst.[1]
-
Materials: D-galactose, acetic anhydride, sodium acetate (B1210297) (anhydrous).
-
Procedure:
-
D-galactose is mixed with anhydrous sodium acetate.
-
Acetic anhydride is added to the mixture.
-
The reaction mixture is heated, typically between 50-60°C, and stirred until the reaction is complete (monitored by TLC).[1]
-
Upon completion, the mixture is poured into ice water to quench the excess acetic anhydride.
-
The solid product, α,β-D-galactose pentaacetate, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.
-
This method provides 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose through the action of a Lewis acid.[2][3][4]
-
Materials: β-D-galactose pentaacetate, aluminum chloride (AlCl₃), diethyl ether (Et₂O).
-
Procedure:
-
β-D-galactose pentaacetate is dissolved in diethyl ether.
-
Aluminum chloride is added to the solution.
-
The reaction vessel is sealed and heated in an oven at 110°C for approximately 4.5 hours.[2]
-
After cooling, the ether solution is directly loaded onto a silica (B1680970) gel column for purification.
-
The product is eluted using a solvent system such as hexane/ethyl acetate.
-
Direct Selective Acetylation of D-galactose
Achieving selective acetylation directly on D-galactose is more challenging due to the similar reactivity of the multiple hydroxyl groups. However, specific reagents and conditions can favor the formation of the desired tetra-acetylated product.
While the search results allude to selective acetylation methods, detailed protocols for the direct synthesis of this compound are not explicitly provided. Often, direct acetylation leads to a mixture of products requiring complex purification. One study notes that acetylation of representative carbohydrates with acetic anhydride in pyridine (B92270) furnished per-O-acetylated products as a mixture of anomers.[5]
Quantitative Data Summary
The following table summarizes quantitative data from the cited synthetic methods.
| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Selective Deacetylation | β-D-glucose pentaacetate* | AlCl₃ | Diethyl ether | 110°C | 4.5 h | 63.4% | [2] |
| Per-O-acetylation | D-galactose | Acetic anhydride, Sodium acetate | - | 50-60°C | - | - | [1] |
| Per-O-acetylation | D-galactose | Acetic anhydride, Pyridine | Pyridine | 25°C | 24 h | 58-66% | [5] |
Note: The yield for selective deacetylation is reported for the analogous glucose derivative, as a specific yield for the galactose derivative was not provided in the abstract. However, the text indicates that D-galactose peresters give similar results.[2][4]
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows described.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the selective deacetylation method.
Conclusion
The synthesis of this compound is most reliably achieved through the per-acetylation of D-galactose followed by a selective deacetylation at the anomeric position. The use of aluminum chloride as a Lewis acid catalyst provides a viable method for this selective removal. This technical guide provides researchers and drug development professionals with the foundational knowledge of the synthetic protocols and expected outcomes for producing this valuable carbohydrate intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific application.
References
- 1. ccsenet.org [ccsenet.org]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
physical and chemical properties of acetylated galactopyranose
An In-depth Technical Guide on the Physical and Chemical Properties of Acetylated Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a critical intermediate in carbohydrate chemistry. The acetylation of galactose enhances its solubility in organic solvents and protects its hydroxyl groups, making it an essential building block for the synthesis of complex oligosaccharides, glycoconjugates, and various pharmaceutical compounds.[1][2][3] This document details its structural features, physical constants, chemical reactivity, and spectroscopic signature, along with key experimental protocols.
Molecular Structure and Identification
Acetylated galactopyranose primarily refers to the fully acetylated form, penta-O-acetyl-galactopyranose . It exists as two anomers, alpha (α) and beta (β), with the β-anomer being commonly referenced in commercial and research contexts. Partially acetylated forms, such as 2,3,4,6-tetra-O-acetyl-D-galactopyranose, are also important synthetic intermediates.[3] The acetyl groups render the otherwise polar sugar soluble in many organic solvents, a property crucial for its role in synthetic chemistry.[4]
The most common derivative is β-D-galactose pentaacetate. Its structure consists of a pyranose ring with five acetyl ester groups replacing the hydroxyl protons at positions 1, 2, 3, 4, and 6.
Caption: Chemical structure of β-D-galactopyranose pentaacetate.
Physical Properties
The physical properties of acetylated galactopyranose are well-documented, particularly for the common β-pentaacetate derivative. These properties are summarized below.
Table 1: Physical Properties of β-D-Galactose Pentaacetate
| Property | Value | Reference(s) |
| Synonyms | 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose | [2][5][6] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][5] |
| Molecular Weight | 390.34 g/mol | [1][2][5] |
| CAS Number | 4163-60-4 | [2][5] |
| Appearance | White crystalline powder | [2][5] |
| Melting Point | 141 - 146 °C | [1][2][5][6] |
| Boiling Point | 434.8 °C | [1] |
| Specific Rotation [α]D | +21° to +26° (c=1 to 4, in CHCl₃ or Methanol) | [5][6][7] |
| Solubility | Soluble in ethanol, methanol (B129727), chloroform (B151607); insoluble in water. | [5][6] |
| Flash Point | 188.1 °C | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₀O₁₀ | [8] |
| Molecular Weight | 348.30 g/mol | |
| CAS Number | 47339-09-3 | |
| Appearance | White to pale beige solid/powder | [8] |
| Melting Point | 107 °C | [8] |
| Boiling Point | 107-110 °C | |
| Solubility | Slightly soluble in chloroform and ethanol. | [8] |
Chemical Properties and Reactivity
The chemical utility of acetylated galactopyranose stems from the reactivity of its acetyl groups, which serve as effective protecting groups for the hydroxyl moieties.
Acetylation and Deacetylation
Acetylation is the reaction that converts galactose to its acetylated form, typically using acetic anhydride (B1165640) with a catalyst like sodium acetate (B1210297) or pyridine.[4][9] This reaction is fundamental to carbohydrate synthesis as it allows for subsequent modifications in non-aqueous media.
Deacetylation is the removal of these acetyl groups to restore the free hydroxyls. This can be achieved under various conditions:
-
Basic Conditions (Zemplen Deacetylation): This is a common method using a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Acidic Conditions: Lewis acids such as aluminum chloride (AlCl₃) can be used for deacetylation, which can sometimes proceed with high regioselectivity.[10][11] For instance, studies have shown that acid-catalyzed deacetylation of per-acetylated aryl glycosides can lead to preferential removal of acetyl groups at the O-3, O-4, and O-6 positions.[11][12]
-
Enzymatic Deacetylation: Specific enzymes can hydrolyze the acetamido groups, offering a high degree of specificity.[13]
Role as a Glycosyl Donor
Peracetylated sugars, including pentaacetylgalactose, are valuable glycosyl donors . In the presence of a Lewis acid, the anomeric acetate can be activated and displaced by a nucleophilic hydroxyl group from another molecule (a glycosyl acceptor), forming a glycosidic bond. This is a cornerstone of oligosaccharide synthesis.[3][4] However, the 2-acetamido group in N-acetylgalactosamine (GalNAc) derivatives can complicate direct synthesis by forming stable oxazoline (B21484) intermediates.[14]
Spectroscopic Properties
Spectroscopic analysis is essential for the structural confirmation of acetylated galactopyranose derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectra of acetylated carbohydrates contain well-resolved signals corresponding to the anomeric protons (typically δ 4.4–5.5 ppm) and the methyl protons of the acetyl groups (typically δ 2.0–2.1 ppm).[15] The coupling constants between adjacent protons (e.g., H-1 and H-2) are critical for determining the anomeric configuration (α or β).[10]
-
¹³C NMR: The carbon spectra provide detailed information about the sugar backbone and the carbonyl and methyl carbons of the acetate groups.[15]
-
-
Infrared (IR) Spectroscopy:
-
IR spectra of acetylated sugars are characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups, typically found around 1740-1750 cm⁻¹.
-
The C-O stretching vibrations of the acetyl groups and the pyranose ring appear in the fingerprint region (around 1000-1250 cm⁻¹).[16][17][18] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete acetylation of all hydroxyl groups.[19]
-
Key Experimental Protocols
Detailed methodologies are crucial for the synthesis and manipulation of acetylated galactopyranose in a research setting.
Protocol 1: Synthesis of Penta-O-acetyl-D-galactopyranose
This protocol is adapted from a standard procedure using acetic anhydride and sodium acetate.[9]
-
Preparation: Dissolve sodium acetate (0.0601 mol) in acetic anhydride (0.3005 mol) with stirring and heat the solution to 70°C.
-
Reaction: Add dried D-galactose (0.055 mol) to the heated solution. Increase the temperature to 95°C.
-
Incubation: Stir the reaction mixture for 18 hours at 95°C.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into dichloromethane (B109758) (DCM). Separate the organic layer.
-
Purification: Wash the organic layer, collect it, and remove the solvent under reduced pressure to obtain the crude galactose pentaacetate. Further purification can be achieved by recrystallization.
Protocol 2: General Acid-Catalyzed Deacetylation
This method describes a general procedure for removing acetyl groups using a reusable catalyst, phosphotungstic acid (PTA), in methanol.[20]
-
Preparation: Dissolve the acetylated galactopyranose (1.0 equiv) in methanol (to a concentration of 0.25 M) in a sealed tube.
-
Catalyst Addition: Add phosphotungstic acid (PTA, 0.05 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at a temperature between 50-90°C for 4-16 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to afford the deacetylated product.
Caption: General workflow for using acetylated galactopyranose in synthesis.
Applications in Research and Drug Development
Acetylated galactopyranose is a versatile tool with numerous applications:
-
Pharmaceutical Intermediates: It serves as a key starting material in the synthesis of complex molecules with therapeutic potential, including compounds for treating depression, cancer (by targeting tumor blood vessels), and viral infections like influenza.[5]
-
Glycobiology Research: As a stable, soluble, and protected form of galactose, it is indispensable for synthesizing oligosaccharides, polysaccharides, and glycoproteins to study their biological functions.[2]
-
Drug Delivery: Galactose and N-acetylgalactosamine (GalNAc) residues are recognized by asialoglycoprotein receptors on hepatocytes, a mechanism that is exploited for targeted drug delivery to the liver.[14]
-
Analytical Chemistry: It can be used as a derivatizing agent to improve the separation and identification of sugars in complex mixtures using chromatography.[2]
References
- 1. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 6. beta-D-Galactose pentaacetate, 98% | Fisher Scientific [fishersci.ca]
- 7. beta-D-Galactose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | 47339-09-3 [amp.chemicalbook.com]
- 9. trace.tennessee.edu [trace.tennessee.edu]
- 10. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [helda.helsinki.fi]
- 13. A pathway of polygalactosamine formation in Aspergillus parasiticus: enzymatic deacetylation of N-acetylated polygalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cigs.unimo.it [cigs.unimo.it]
- 16. Infrared Absorption Spectra of Some 1-Acetamido Pyranoid Derivatives and Reducing, Acetylated Pyranoses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformations of the Pyranoid Sugars. IV. Infrared Absorption Spectra of Some Fully Acetylated Pyranoses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-D-galactopyranose (CAS: 47339-09-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-tetra-O-acetyl-D-galactopyranose is a pivotal acetylated sugar derivative within the field of carbohydrate chemistry. Its strategic use of acetyl protecting groups renders it a versatile building block for the synthesis of complex glycoconjugates, oligosaccharides, and other carbohydrate-containing molecules.[1] This monosaccharide's enhanced stability and solubility in organic solvents make it an invaluable intermediate, particularly in the realm of drug discovery and development where precise molecular architecture is paramount.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role as a key glycosyl donor in the construction of biologically significant molecules.
Physicochemical and Spectral Data
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 47339-09-3 | [1] |
| Molecular Formula | C₁₄H₂₀O₁₀ | [1][2] |
| Molecular Weight | 348.30 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 107 °C | [3] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Chloroform (Slightly), Ethanol (Slightly) | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectral Data:
While specific spectral data for the α/β mixture of this compound can vary, the following provides an example of the expected NMR signals for the α-anomer based on similar compounds. The anomeric proton (H-1) in the α-anomer typically appears as a doublet with a small coupling constant (J₁,₂ ≈ 3-4 Hz).[4][5]
-
¹H-NMR (CDCl₃): The spectrum is characterized by signals for the four acetyl methyl protons, the pyranose ring protons, and the anomeric proton.
-
¹³C-NMR (CDCl₃): The spectrum shows signals for the carbonyl carbons of the acetyl groups, the carbons of the pyranose ring, and the methyl carbons of the acetyl groups.
Experimental Protocols
Synthesis of this compound
This protocol involves a two-step process starting from D-galactose: peracetylation to form the pentaacetate, followed by selective deacetylation at the anomeric position.
Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose
This procedure is adapted from a standard acetylation of galactose.
-
Materials: D-galactose, acetic anhydride (B1165640), sodium acetate (B1210297).
-
Procedure:
-
Dissolve sodium acetate in acetic anhydride with stirring and heat the solution to approximately 70°C.
-
Carefully add dried D-galactose to the heated solution.
-
Increase the temperature to 95°C and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pentaacetate.
-
Step 2: Selective Anomeric Deacetylation to Yield this compound
This method is based on the Lewis acid-catalyzed deacetylation of peracetylated sugars.[4][6]
-
Materials: 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose, aluminum chloride (AlCl₃), diethyl ether (anhydrous).
-
Procedure:
-
In a pressure-tolerant reaction vessel, dissolve the crude 1,2,3,4,6-penta-O-acetyl-D-galactopyranose in anhydrous diethyl ether.
-
Add a catalytic amount of anhydrous aluminum chloride to the solution.
-
Seal the vessel and heat at a moderately elevated temperature (e.g., 110°C) for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and load it directly onto a silica (B1680970) gel column.
-
Purify by column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate this compound.
-
Glycosylation Reaction using this compound as a Glycosyl Donor
This compound can be converted to a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate (B1259523), for use in glycosylation reactions. The following is a general protocol for a glycosylation reaction.
-
Materials: this compound, a glycosyl acceptor with a free hydroxyl group, a suitable activating agent (e.g., TMSOTf for a trichloroacetimidate donor), and an anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Convert this compound to a suitable glycosyl donor (e.g., by reaction with HBr in acetic acid to form the glycosyl bromide, or with trichloroacetonitrile (B146778) and a base to form the trichloroacetimidate).
-
Dissolve the glycosyl acceptor and the activated glycosyl donor in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C).
-
Add the activating agent (promoter) dropwise to the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.
-
Purify the resulting disaccharide by silica gel column chromatography.
-
Applications in Drug Development
This compound serves as a crucial precursor for the synthesis of various biologically active molecules. Its primary role is as a glycosyl donor, enabling the formation of glycosidic bonds to construct more complex carbohydrate structures found in many natural products and pharmaceuticals.
One significant application is in the synthesis of tumor-associated carbohydrate antigens (TACAs), such as the Tn and T antigens. These antigens are overexpressed on the surface of cancer cells and are important targets for the development of cancer vaccines and immunotherapies. For instance, derivatives of this compound are used to synthesize the Gal-β-(1→3)-GalNAc core structure of the T-antigen. The synthesis of synthetic T-antigens for conjugation to proteins to create immunogenic constructs has been described.[7]
Furthermore, this compound is a building block for the synthesis of glycans found on glycodelins, which are glycoproteins with roles in human reproduction and immune regulation. The precise synthesis of these complex oligosaccharides is essential for studying their biological functions. The ability to construct specific oligosaccharide structures using precursors like this compound is fundamental to advancing our understanding of glycobiology and developing novel therapeutics.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Glycosylation Workflow
Caption: General workflow for a glycosylation reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C14H20O10 | CID 11057162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 47339-09-3 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Synthesis of the T-antigen trisaccharide O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-(1 to 6)-D-galactopyranose and O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galacopyranosyl)-(1 to 6)-D-glucopyranose and their binding to proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Acetylated Galactose Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and applications of acetylated galactose derivatives. From the foundational work of Emil Fischer to the development of the pivotal Koenigs-Knorr reaction, this document traces the evolution of synthetic methodologies for these crucial compounds. Detailed experimental protocols for the preparation of key intermediates such as β-D-galactose pentaacetate and their subsequent use in glycosylation reactions are presented. Furthermore, this guide explores the significant role of acetylated galactose derivatives in modern drug development, particularly in the targeted delivery of therapeutics to hepatocytes via the asialoglycoprotein receptor (ASGPR). Quantitative data on the physicochemical properties of these derivatives are summarized, and key biological pathways are visualized to provide a thorough resource for researchers, scientists, and professionals in drug development.
A Historical Journey: From Fischer's Structures to Controlled Glycosylation
The story of acetylated galactose derivatives is deeply rooted in the pioneering work of Hermann Emil Fischer at the turn of the 20th century. His groundbreaking research into the structure and configuration of monosaccharides, including galactose, laid the essential groundwork for the chemical manipulation of these biomolecules.[1][2] In 1894, Fischer and Robert Morrell successfully determined the configuration of galactose.[1] Fischer's development of the use of phenylhydrazine (B124118) to form crystalline osazone derivatives was a critical step in differentiating and identifying various sugars.[3][4] This era of fundamental discovery set the stage for the development of methods to protect the numerous hydroxyl groups on sugars, a prerequisite for selective chemical reactions.
A monumental leap in carbohydrate chemistry came in 1901 with the advent of the Koenigs-Knorr reaction.[5] Developed by Wilhelm Koenigs and Edward Knorr, this reaction provided a reliable method for forming glycosidic bonds by reacting an acetylated glycosyl halide with an alcohol in the presence of a silver salt promoter, such as silver carbonate.[5] This method was a significant advancement as it allowed for more controlled and predictable glycosylation than the earlier Fischer glycosylation, which used unprotected sugars.[6] The use of acetyl groups as protecting groups in the Koenigs-Knorr reaction is crucial; they render the glycosyl donor less reactive (a concept known as "disarming"), which, in conjunction with the participating neighboring group effect at the C-2 position, leads to the formation of 1,2-trans-glycosides with high stereoselectivity.[5][7]
The evolution of protecting group chemistry has been central to the advancement of carbohydrate synthesis. While acetyl groups were among the first and are still widely used, the 20th and 21st centuries have seen the development of a vast arsenal (B13267) of protecting groups with orthogonal stability, allowing for the complex, multi-step synthesis of oligosaccharides and glycoconjugates. This progression has enabled chemists to construct increasingly intricate carbohydrate-based molecules for biological study and therapeutic application.
Synthesis of Key Acetylated Galactose Derivatives
The preparation of acetylated galactose derivatives is a cornerstone of synthetic carbohydrate chemistry. These compounds serve as versatile building blocks for the synthesis of more complex glycoconjugates.[8] The most common starting material is β-D-galactose pentaacetate, which can be readily converted to the highly useful glycosyl donor, acetobromo-α-D-galactose.
Experimental Protocol: Synthesis of β-D-Galactose Pentaacetate
This protocol describes the per-acetylation of D-galactose using acetic anhydride (B1165640) and a catalytic amount of sodium acetate (B1210297).
Materials:
-
D-galactose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous sodium acetate (e.g., 0.5 equivalents) in acetic anhydride (e.g., 5-10 equivalents).
-
Heat the mixture to approximately 70°C with stirring.
-
Carefully add D-galactose (1 equivalent) to the heated solution.
-
Increase the temperature to around 95-100°C and continue stirring for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to yield β-D-galactose pentaacetate as a white crystalline solid.[9]
Expected Yield: High yields, often exceeding 90%, can be achieved with this method.
Experimental Protocol: Synthesis of Acetobromo-α-D-galactose (a Koenigs-Knorr Donor)
This protocol outlines the conversion of β-D-galactose pentaacetate to the corresponding glycosyl bromide.
Materials:
-
β-D-Galactose pentaacetate
-
Hydrogen bromide (HBr) solution in acetic acid (e.g., 33 wt. %)
-
Red phosphorus (optional, as a scavenger for bromine)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask with a stopper
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve β-D-galactose pentaacetate in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid to the cooled, stirring solution.
-
Seal the flask and allow the reaction to proceed at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with cold dichloromethane and quickly wash with ice-cold water, followed by a cold, saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.
-
The resulting acetobromo-α-D-galactose is often used immediately in the subsequent glycosylation step without further purification.
The Koenigs-Knorr Reaction in Practice
The Koenigs-Knorr reaction remains a widely used method for the synthesis of glycosides. The use of an acetylated galactosyl bromide donor, such as acetobromo-α-D-galactose, typically results in the formation of a β-glycosidic linkage due to the neighboring group participation of the acetyl group at the C-2 position.
General Experimental Protocol for a Koenigs-Knorr Glycosylation
This protocol provides a general procedure for the glycosylation of an alcohol using acetobromo-α-D-galactose.
Materials:
-
Acetobromo-α-D-galactose (glycosyl donor)
-
Alcohol (glycosyl acceptor)
-
Silver(I) carbonate or silver(I) oxide (promoter)
-
Anhydrous dichloromethane (DCM) or a mixture of nitromethane (B149229) and benzene
-
Drierite or molecular sieves
-
Round-bottom flask, protected from light (e.g., wrapped in aluminum foil)
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
To a round-bottom flask protected from light, add the alcohol acceptor, silver carbonate (or silver oxide), and a drying agent like Drierite.
-
Add anhydrous dichloromethane as the solvent and stir the suspension for 30-60 minutes at room temperature.
-
In a separate flask, dissolve the acetobromo-α-D-galactose in a minimal amount of anhydrous dichloromethane.
-
Add the solution of the glycosyl donor dropwise to the stirring suspension of the acceptor and silver salt.
-
Allow the reaction to stir at room temperature for several hours to days, monitoring the progress by TLC. The reaction time can vary significantly depending on the reactivity of the alcohol.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired galactoside.
Physicochemical and Spectroscopic Data
The characterization of acetylated galactose derivatives is crucial for confirming their identity and purity. The following tables summarize key physicochemical and spectroscopic data for β-D-galactose pentaacetate.
Table 1: Physicochemical Properties of β-D-Galactose Pentaacetate
| Property | Value | Reference(s) |
| CAS Number | 4163-60-4 | [10][11] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [10][12] |
| Molecular Weight | 390.34 g/mol | [10][11] |
| Appearance | White crystalline powder | [11] |
| Melting Point | 142-146 °C | [11] |
| Specific Rotation [α]D | +23° to +26° (c=1, CHCl₃) | [11] |
| Solubility | Soluble in chloroform, methanol. Insoluble in water. | [11] |
Table 2: Spectroscopic Data for β-D-Galactose Pentaacetate
| Technique | Key Signals/Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.71 (d, H-1), ~5.43 (d, H-4), ~5.34 (dd, H-2), ~5.10 (dd, H-3), ~4.15 (m, H-6a, H-6b), ~4.08 (m, H-5), ~2.17, 2.13, 2.05, 2.00 (s, 5 x OAc) | [13] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~170.4, 170.2, 170.0, 169.4, 169.0 (C=O), ~92.7 (C-1), ~72.9 (C-5), ~70.8 (C-3), ~68.5 (C-2), ~66.9 (C-4), ~61.3 (C-6), ~20.9, 20.7, 20.6 (CH₃) | |
| IR (ATR) | ν (cm⁻¹): ~1740 (C=O stretch, ester), ~1220 (C-O stretch, ester), ~1050 (C-O stretch, pyranose ring) | [10] |
Role in Drug Development and Biological Signaling
Acetylated galactose derivatives, and the galactosyl moieties they help to create, play a vital role in modern drug development, primarily through targeted drug delivery. The surface of mammalian hepatocytes (liver cells) expresses a high concentration of the asialoglycoprotein receptor (ASGPR), a C-type lectin that specifically recognizes and binds to terminal galactose or N-acetylgalactosamine (GalNAc) residues on circulating glycoproteins.[14][15] This biological recognition system is exploited to deliver therapeutic agents specifically to the liver.
By conjugating a drug molecule to a ligand containing one or more galactose or GalNAc residues, the resulting prodrug can be targeted to the liver, thereby increasing its therapeutic concentration at the site of action and reducing systemic toxicity.[16][17][18] This strategy has been particularly successful for the delivery of oligonucleotides (siRNAs and antisense oligonucleotides) to treat liver-associated diseases.
Asialoglycoprotein Receptor (ASGPR)-Mediated Endocytosis
The targeted delivery of galactosylated drugs to hepatocytes occurs via receptor-mediated endocytosis. This process can be broken down into several key steps:
-
Binding: The galactosylated ligand binds to the ASGPR on the surface of the hepatocyte. This binding is calcium-dependent.[14][19]
-
Internalization: The ligand-receptor complex is internalized into the cell through clathrin-coated pits, forming an endosome.[14][15]
-
Dissociation: Inside the early endosome, a drop in pH and a decrease in calcium concentration cause the ligand to dissociate from the receptor.[19]
-
Recycling and Degradation: The ASGPR is recycled back to the cell surface, while the ligand is trafficked to the lysosome for degradation, releasing the active drug into the cell.[20][21]
This efficient and specific uptake mechanism makes the ASGPR an attractive target for liver-directed therapies.
Caption: ASGPR-mediated endocytosis of a galactosylated drug.
Conclusion
The discovery and development of acetylated galactose derivatives represent a significant chapter in the history of organic chemistry and have paved the way for remarkable advances in glycobiology and medicine. From their initial synthesis using classical methods to their role as sophisticated components in targeted drug delivery systems, these compounds continue to be of immense importance. The foundational protection and activation strategies, such as those employed in the Koenigs-Knorr reaction, are still fundamental to the construction of complex carbohydrates. As our understanding of the roles of glycans in biological processes deepens, the demand for versatile and well-characterized building blocks like acetylated galactose derivatives will undoubtedly continue to grow, driving further innovation in their synthesis and application.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 3. britannica.com [britannica.com]
- 4. Emil Fischer - Wikipedia [en.wikipedia.org]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]
- 10. beta-D-Galactose pentaacetate | C16H22O11 | CID 94752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 12. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]
- 13. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]
- 14. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Prodrug-Type Oligonucleotides Modified With a Galactosylated Self-Immolative Linker Cleavable by β-Galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trafficking of asialoglycoproteins and the asialoglycoprotein receptor. | Semantic Scholar [semanticscholar.org]
- 21. Receptor-mediated endocytosis of asialoglycoproteins by rat hepatocytes: receptor-positive and receptor-negative endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Acetylated Monosaccharides in Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylated monosaccharides are fundamental players in a vast array of biological processes, acting as dynamic post-translational modifications and key components of cell surface glycans. This technical guide provides an in-depth exploration of the two major forms of monosaccharide acetylation: O-linked β-N-acetylglucosamine (O-GlcNAcylation) and O-acetylation of sialic acids. We delve into their biosynthesis, regulatory mechanisms, and profound impact on protein function, signal transduction, and metabolism. Furthermore, this guide details the experimental protocols necessary for their study and presents quantitative data to illustrate the biophysical parameters governing these modifications. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting these critical modifications.
Introduction: The Significance of Monosaccharide Acetylation
Beyond their role as metabolic intermediates, monosaccharides undergo various modifications that dramatically expand their functional repertoire. Acetylation, the addition of an acetyl group, is a crucial modification that imparts significant functional changes to monosaccharides and the glycoconjugates they form. This guide focuses on two key types of acetylated monosaccharides that have profound and distinct biological roles:
-
O-GlcNAcylation: The addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This modification is a dynamic and reversible process that acts as a nutrient sensor, integrating metabolic status with cellular signaling and transcription.
-
O-Acetylated Sialic Acids: The esterification of hydroxyl groups on sialic acids, which are terminal monosaccharides on the glycan chains of cell surface glycoproteins and glycolipids. This modification modulates cell-cell recognition, immune responses, and host-pathogen interactions.
Understanding the biological roles of these acetylated monosaccharides is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies in diseases such as cancer, diabetes, and neurodegenerative disorders.
O-GlcNAcylation: A Nexus of Metabolism and Signaling
O-GlcNAcylation is a unique post-translational modification that rivals phosphorylation in its prevalence and importance in cellular regulation. It is characterized by the attachment of a single β-N-acetylglucosamine sugar to the hydroxyl group of serine or threonine residues of proteins.
The O-GlcNAc Cycle: A Dynamic Regulatory Switch
The levels of O-GlcNAcylation are tightly controlled by the coordinated action of two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[1]
-
O-GlcNAc Transferase (OGT): Catalyzes the addition of GlcNAc from the donor substrate uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) onto proteins.[1]
-
O-GlcNAcase (OGA): Catalyzes the removal of the GlcNAc moiety from proteins.[1]
The dynamic interplay between OGT and OGA allows for rapid and reversible changes in the O-GlcNAcylation status of proteins in response to various stimuli.
Biological Functions of O-GlcNAcylation
As a key nutrient sensor, O-GlcNAcylation is intricately linked to cellular metabolism. The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[2] Consequently, high nutrient availability leads to increased UDP-GlcNAc levels and elevated protein O-GlcNAcylation. This modification influences a multitude of cellular processes:
-
Transcription and Gene Expression: Many transcription factors, co-activators, and co-repressors are O-GlcNAcylated, which can modulate their stability, localization, DNA binding, and interactions with other proteins.[3] For example, O-GlcNAcylation of the transcription factor Sp1 protects it from proteasomal degradation.[3]
-
Signaling Pathways: O-GlcNAcylation plays a critical role in various signaling pathways, often in a complex interplay with phosphorylation. Both modifications occur on serine and threonine residues and can be competitive or synergistic. A well-studied example is the regulation of the NF-κB pathway, where O-GlcNAcylation of p65 can enhance its transcriptional activity.[3]
-
Protein Stability and Function: O-GlcNAcylation can alter the conformation of proteins, thereby affecting their stability and enzymatic activity. For instance, O-GlcNAcylation of the tumor suppressor p53 can modulate its stability.[4]
-
Cellular Stress Response: Increased O-GlcNAcylation is a protective response to various cellular stresses, including oxidative stress and heat shock.[5]
O-GlcNAcylation in Disease
Dysregulation of O-GlcNAcylation is implicated in the pathophysiology of numerous diseases:
-
Diabetes: Hyperglycemia leads to increased flux through the HBP and consequently, elevated global O-GlcNAcylation, contributing to insulin (B600854) resistance.[4]
-
Cancer: Altered O-GlcNAcylation levels are observed in many cancers and can promote tumor growth and metastasis by affecting the function of oncoproteins and tumor suppressors.[4]
-
Neurodegenerative Diseases: Aberrant O-GlcNAcylation of proteins like tau and α-synuclein is associated with diseases such as Alzheimer's and Parkinson's.[4]
O-Acetylated Sialic Acids: Modulators of Extracellular Recognition
Sialic acids are a family of nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on cell surfaces and secreted glycoproteins.[6] Their hydroxyl groups can be modified by O-acetylation, primarily at the C4, C7, C8, and C9 positions.[7] This modification is dynamically regulated by sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).[8]
Biosynthesis and Turnover of O-Acetylated Sialic Acids
O-acetylation of sialic acids occurs within the Golgi apparatus, where SOATs transfer an acetyl group from acetyl-CoA to specific hydroxyl groups of sialic acid residues on newly synthesized glycoconjugates.[9] The reverse reaction is catalyzed by SIAEs, which remove these acetyl groups.[8]
Biological Functions of O-Acetylated Sialic Acids
The addition of an acetyl group to sialic acid can have profound effects on molecular recognition events at the cell surface:
-
Modulation of Immune Responses: O-acetylation can either mask or create binding sites for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors primarily expressed on immune cells that regulate immune responses.[10] For example, 9-O-acetylation of sialic acids can abrogate binding to CD22 (Siglec-2), a negative regulator of B-cell signaling.[7]
-
Host-Pathogen Interactions: Many viruses, bacteria, and parasites utilize sialic acids as receptors for attachment to host cells. O-acetylation can prevent or enhance this binding. For instance, influenza C viruses specifically recognize 9-O-acetylated sialic acids.[7]
-
Regulation of Apoptosis: O-acetylation of the ganglioside GD3 can regulate its ability to induce apoptosis. 9-O-acetylation of GD3 prevents its internalization and subsequent induction of apoptosis.[6][10]
O-Acetylated Sialic Acids in Disease
Alterations in the expression of O-acetylated sialic acids are associated with several pathological conditions:
-
Cancer: Changes in the levels of O-acetylated sialoglycans have been observed in various cancers, including acute lymphoblastic leukemia and melanoma, and can serve as cancer markers.[7][11] O-acetylated gangliosides are also being explored as targets for cancer immunotherapy.[12]
-
Infectious Diseases: The ability of pathogens to recognize or evade recognition by host immune cells can be influenced by the O-acetylation status of sialic acids on both the host and the pathogen.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and binding interactions involved in monosaccharide acetylation.
Table 1: Kinetic Parameters of O-GlcNAc Cycling Enzymes
| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |
| hOGT | UDP-GlcNAc (with CaMKIV peptide) | 1.0 ± 0.2 | - | [3] |
| hOGT | CaMKIV peptide | 4.8 ± 1.1 | 1.1 x 104 | [3] |
| hOGT | Nup62 peptide | 1.0 ± 0.2 | 1.4 x 104 | [3] |
| hOGT | TAB1 peptide | 2.9 ± 0.6 | 1.0 x 104 | [3] |
| hOGA | CaMKIV-GlcNAc peptide | 1.8 ± 0.4 | 1.6 x 105 | [3] |
| hOGA | Nup62-GlcNAc peptide | 1.6 ± 0.2 | 1.8 x 105 | [3] |
| hOGA | TAB1-GlcNAc peptide | 2.1 ± 0.4 | 1.4 x 105 | [3] |
Table 2: Kinetic Parameters of Sialate-O-Acetylesterases
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg protein) | Reference |
| Equine Liver | Neu5,9Ac2 | 0.13 | 11 | [13] |
| Bovine Brain | Neu5,9Ac2 | 0.24 | 0.55 | [13] |
| Influenza C Virus | Neu5,9Ac2 | 0.24 | 2.2 | [13] |
| Human Lymphoblasts | Neu5,9Ac2 | 0.38 | - | [14] |
Table 3: Binding Affinities of Siglecs to Sialylated Ligands
| Siglec | Ligand | Kd (mM) | Reference |
| Siglec-2 (CD22) | Siaα2-6Galβ1-4Glc | ~0.03 | |
| Siglec-9 | α2,6-sialyllactosamine | >1 | |
| Siglec-9 | Sialylated LGALS3BP (glycoprotein) | 0.0012 |
Table 4: Cellular Concentrations of UDP-GlcNAc
| Cell Line | UDP-GlcNAc (pmol/106 cells) | Reference |
| 293T | ~60 | |
| NIH/3T3 | ~100 | |
| HCT116 | ~150 | |
| AML12 | ~350 | |
| Hepa1-6 | ~400 | |
| HeLa | ~520 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study acetylated monosaccharides.
Detection of Protein O-GlcNAcylation by Western Blotting
This protocol describes the detection of global or protein-specific O-GlcNAcylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rat IgM
-
Chemiluminescent substrate
-
For immunoprecipitation: Protein A/G beads, specific antibody for the protein of interest.
Procedure:
-
Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer containing protease and OGA inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
(Optional) Immunoprecipitation: For protein-specific analysis, incubate lysate with an antibody against the protein of interest, followed by precipitation with Protein A/G beads. Wash the beads extensively.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the signal.
Metabolic Glycan Labeling with Acetylated Azido (B1232118) Sugars
This protocol allows for the visualization and identification of glycans by introducing a bioorthogonal chemical handle.
Materials:
-
Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)
-
Cell culture medium
-
DMSO
-
Fluorescently tagged alkyne or cyclooctyne (B158145) probe (for click chemistry)
-
Fixation and permeabilization buffers (for imaging)
-
Biotinylated alkyne or phosphine (B1218219) probe and streptavidin beads (for enrichment)
Procedure:
-
Metabolic Labeling: Add the peracetylated azido sugar (dissolved in DMSO) to the cell culture medium and incubate for 1-3 days.
-
Cell Harvesting and Lysis: Harvest the cells and prepare cell lysates or fix and permeabilize for imaging.
-
Click Chemistry Reaction: Incubate the cell lysate or fixed cells with the fluorescent or biotinylated probe in the presence of a copper(I) catalyst (for CuAAC) or directly (for SPAAC).
-
Analysis:
-
Imaging: Visualize the fluorescently labeled glycans by microscopy.
-
Enrichment and Proteomics: For identifying glycoproteins, use the biotinylated probe to enrich for labeled proteins using streptavidin beads, followed by on-bead digestion and mass spectrometry analysis.
-
Mass Spectrometry for O-GlcNAc Site Identification
This protocol outlines a general workflow for identifying the specific serine or threonine residues that are O-GlcNAcylated.
Materials:
-
Enriched O-GlcNAcylated protein or peptide sample
-
DTT, iodoacetamide
-
Trypsin or other protease
-
LC-MS/MS system with ETD or EThcD capabilities
Procedure:
-
Sample Preparation: Reduce and alkylate the protein sample, followed by digestion with a protease.
-
Enrichment (Optional but Recommended): Enrich for O-GlcNAcylated peptides using methods such as lectin affinity chromatography (WGA) or chemoenzymatic labeling followed by affinity purification.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Collision-Induced Dissociation (CID)/Higher-Energy C-trap Dissociation (HCD): These methods fragment the labile O-GlcNAc modification, producing a diagnostic oxonium ion (m/z 204.087), which indicates the presence of an O-GlcNAcylated peptide but often results in a neutral loss of the sugar, making site localization difficult.
-
Electron Transfer Dissociation (ETD)/Electron Transfer Higher-Energy C-trap Dissociation (EThcD): These fragmentation methods preserve the labile O-GlcNAc modification on the peptide backbone, allowing for precise localization of the modification site.
-
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the O-GlcNAcylated peptides and pinpoint the modification sites.
HPLC Analysis of O-Acetylated Sialic Acids
This protocol describes the quantification of O-acetylated sialic acids from biological samples.
Materials:
-
Mild acid for hydrolysis (e.g., acetic acid)
-
Derivatization reagent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)
-
HPLC system with a fluorescence detector and a C18 column
-
Sialic acid standards
Procedure:
-
Release of Sialic Acids: Release sialic acids from glycoconjugates by mild acid hydrolysis.
-
Derivatization: Derivatize the released sialic acids with DMB to form fluorescent derivatives.
-
HPLC Separation: Separate the DMB-labeled sialic acids by reverse-phase HPLC.
-
Detection and Quantification: Detect the fluorescent derivatives using a fluorescence detector and quantify the different sialic acid species by comparing their peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Perspectives
The study of acetylated monosaccharides has revealed their integral role in regulating a wide spectrum of cellular functions, from nutrient sensing and signal transduction to immune modulation and cell fate decisions. The dynamic nature of O-GlcNAcylation and the structural diversity imparted by O-acetylation of sialic acids provide a sophisticated layer of biological control. As our understanding of the enzymes that govern these modifications and the functional consequences of their dysregulation grows, so too does the potential for therapeutic intervention. The development of specific inhibitors and modulators of OGT, OGA, and sialic acid acetylating enzymes holds great promise for the treatment of a variety of diseases. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of acetylated monosaccharides and their roles in health and disease, paving the way for innovative diagnostic and therapeutic strategies.
References
- 1. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and inhibition assays for Siglecs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmm.ucsd.edu [cmm.ucsd.edu]
- 4. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein O‐GlcNAcylation by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmm.ucsd.edu [cmm.ucsd.edu]
- 13. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Analysis of O-Acetylated Sialoglycoproteins | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,4,6-tetra-O-acetyl-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose. This acetylated derivative of D-galactose is a crucial intermediate in the synthesis of various biologically significant glycoconjugates and carbohydrate-based therapeutics. A thorough understanding of its ¹H NMR spectrum is paramount for its unambiguous identification and for assessing its purity. This document summarizes the available spectral data, outlines relevant experimental protocols, and provides visualizations to aid in the comprehension of its structural features and the analytical workflow.
Data Presentation: ¹H NMR Spectral Data
A study on the deacylation of galactose peresters identified the formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose and reported a key coupling constant.[1] For the α-anomer, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), J1,2, is typically small, in the range of 3-4 Hz, which is characteristic of an axial-equatorial relationship between these protons. A reported value for the α-anomer is 3.9 Hz .[1]
For the β-anomer, the diaxial orientation of H-1 and H-2 results in a larger coupling constant, generally in the range of 7-9 Hz. While specific data for the parent β-anomer was not found, a study on a derivative, 2,3,4,6-tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose, provides insight into the expected chemical shifts in DMSO-d₆. The reported values were: δ 5.79 (d, J = 10 Hz, 1H, H-1), 5.36 (t, 1H, H-2), 5.28 (t, 1H, H-3), 5.22 (t, 1H, H-4), 4.25 (t, 1H, H-5), and 3.93–3.96 (m, 2H, H-6).[2] The four acetyl groups showed singlets at δ 1.90, 1.94, 1.98, and 2.09.[2] It is important to note that the substituent at the anomeric carbon will influence the exact chemical shifts of the ring protons.
Table 1: Summary of Partial and Related ¹H NMR Data for this compound Anomers
| Anomer | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| α | H-1, H-2 | Data not available | Data not available | J1,2 = 3.9[1] |
| β | H-1 | ~5.8 (in DMSO-d₆) | Doublet | ~10 (in DMSO-d₆)[2] |
| H-2 | ~5.4 (in DMSO-d₆) | Triplet | Data not available | |
| H-3 | ~5.3 (in DMSO-d₆) | Triplet | Data not available | |
| H-4 | ~5.2 (in DMSO-d₆) | Triplet | Data not available | |
| H-5 | ~4.3 (in DMSO-d₆) | Triplet | Data not available | |
| H-6 | ~3.9-4.0 (in DMSO-d₆) | Multiplet | Data not available | |
| OAc | ~1.9-2.1 (in DMSO-d₆) | Singlets | - |
Note: The data for the β-anomer is derived from a substituted analog and should be considered as an estimation of the expected chemical shift regions.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of acetylated sugars involves the treatment of the parent monosaccharide with a large excess of acetic anhydride (B1165640) in anhydrous pyridine.
Materials:
-
D-galactose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) Gel for column chromatography
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Hydrochloric Acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of D-galactose in anhydrous pyridine, add a large excess of acetic anhydride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene several times to remove traces of pyridine.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane-EtOAc) to isolate the desired this compound. The α and β anomers may be separable by careful chromatography.
¹H NMR Sample Preparation and Analysis
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). CDCl₃ is a common choice for acetylated carbohydrates.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.
-
Process the acquired Free Induction Decay (FID) by applying a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and assign the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Analyze the multiplicities and measure the coupling constants for all resolved signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to aid in the assignment of coupled protons.
Mandatory Visualization
The following diagrams illustrate the molecular structures of the anomers and the experimental workflow for ¹H NMR analysis.
Caption: Molecular structures of α- and β-anomers of this compound.
Caption: Experimental workflow for the synthesis and ¹H NMR analysis of the title compound.
References
In-Depth Technical Guide to the 13C NMR Analysis of Acetylated Galactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and 13C Nuclear Magnetic Resonance (NMR) analysis of acetylated D-galactose. It includes detailed experimental protocols, a summary of key spectral data, and a visual representation of the experimental workflow, designed to serve as a valuable resource for researchers in carbohydrate chemistry and drug development.
Introduction
The structural elucidation of carbohydrates is fundamental in various fields, including glycobiology and medicinal chemistry. D-galactose, a C-4 epimer of glucose, is a key monosaccharide in many biological structures. Acetylation of its hydroxyl groups to form D-galactose pentaacetate is a common strategy to enhance its solubility in organic solvents and to protect the hydroxyls during chemical synthesis.
13C NMR spectroscopy is a powerful, non-destructive analytical technique for the structural characterization of organic molecules.[1] For acetylated carbohydrates, it provides precise information on the anomeric configuration (α or β), the ring conformation, and the successful modification of the hydroxyl groups. Each carbon atom in the molecule has a unique chemical environment, resulting in a distinct signal in the 13C NMR spectrum, making it an invaluable tool for purity assessment and structural confirmation.[1]
Experimental Protocols
Detailed methodologies for the acetylation of D-galactose and the subsequent preparation for NMR analysis are presented below. These protocols are synthesized from established chemical literature.
Protocol 1: Per-O-acetylation of D-Galactose
This protocol describes a common method for the complete acetylation of D-galactose using acetic anhydride (B1165640) with a catalyst.
Materials:
-
D-galactose
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297) or pyridine (B92270)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add D-galactose. For every 1 gram of galactose, add a suitable amount of catalyst (e.g., 0.5 g of anhydrous sodium acetate).
-
Acetylation: Cool the flask in an ice bath. Slowly add an excess of acetic anhydride (e.g., 5-10 equivalents) to the flask with stirring. If using pyridine as a catalyst and solvent, dissolve the galactose in anhydrous pyridine and add acetic anhydride dropwise at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Quench the reaction by carefully pouring the mixture into ice-cold water or an ice-cold saturated NaHCO₃ solution to neutralize the excess acetic anhydride and any acetic acid formed.
-
Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. If pyridine was used, co-evaporate with toluene several times to remove residual pyridine.
-
-
Purification: The resulting crude product, typically a mixture of α and β anomers, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure D-galactose pentaacetate anomers.
Protocol 2: Sample Preparation for 13C NMR Spectroscopy
Materials:
-
Acetylated galactose sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 10-25 mg of the purified acetylated galactose.
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve acetylated carbohydrates and its distinct solvent signal in the 13C NMR spectrum (typically a triplet at ~77.16 ppm).
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Analysis: The sample is now ready for 13C NMR analysis. Standard acquisition parameters for 13C NMR on a 400-600 MHz spectrometer are typically sufficient.
Data Presentation: 13C NMR Chemical Shifts
The 13C NMR spectrum of D-galactose pentaacetate shows distinct signals for the pyranose ring carbons (C1-C6), the carbonyl carbons of the acetate groups (C=O), and the methyl carbons of the acetate groups (CH₃). The chemical shift of the anomeric carbon (C1) is particularly diagnostic for distinguishing between the α and β anomers. Generally, the C1 signal of the α-anomer appears at a lower field (higher ppm) compared to the β-anomer.
The following table summarizes the typical 13C NMR chemical shifts for the anomers of D-galactopyranose pentaacetate dissolved in CDCl₃.
| Carbon Atom | α-D-Galactopyranose Pentaacetate (δ, ppm) | β-D-Galactopyranose Pentaacetate (δ, ppm) |
| C1 | ~89.0 - 90.5 | ~91.5 - 92.5 |
| C2 | ~67.5 - 68.5 | ~69.5 - 70.5 |
| C3 | ~68.0 - 69.0 | ~72.5 - 73.5 |
| C4 | ~66.5 - 67.5 | ~66.5 - 67.5 |
| C5 | ~69.5 - 70.5 | ~70.5 - 71.5 |
| C6 | ~61.0 - 62.0 | ~61.0 - 62.0 |
| C=O | ~169.0 - 171.0 | ~169.0 - 171.0 |
| CH₃ | ~20.5 - 21.0 | ~20.5 - 21.0 |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument calibration. The signals for the five carbonyl and five methyl groups of the acetate moieties often appear as a cluster of closely spaced peaks.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from the starting material to the final analytical data.
Caption: Workflow for the synthesis and 13C NMR analysis of acetylated galactose.
References
An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-D-galactopyranose for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,6-tetra-O-acetyl-D-galactopyranose, a key acetylated derivative of D-galactose. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in carbohydrate chemistry, drug delivery systems, and other biomedical applications. This document details commercial suppliers, key chemical properties, relevant experimental protocols, and the biological signaling context for its application.
Commercial Availability and Specifications
This compound is readily available from several commercial suppliers. The quality and specifications of the commercially available product are crucial for reproducible research and development outcomes. A summary of key data from prominent suppliers is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis for lot-specific details.
Table 1: Commercial Suppliers and Specifications of this compound
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |
| Sigma-Aldrich | 775665 | 97% | 47339-09-3 | C₁₄H₂₀O₁₀ | 348.30 | Powder | 2-8°C |
| Chem-Impex | 315762 | ≥ 98% (HPLC)[1] | 47339-09-3[1] | C₁₄H₂₀O₁₀[1] | 348.3[1] | White crystalline powder[1] | 0 - 8 °C[1] |
| Santa Cruz Biotechnology | sc-223009 | - | 47339-09-3 | C₁₄H₂₀O₁₀ | 348.30 | - | - |
| HKR Biotechlabs | HKRCMGaA-67 | - | 68733-19-7 | - | - | - | In Stock[2] |
Note: Information may vary. Please consult the supplier for the most current data.
Physicochemical Properties and Characterization Data
This compound is a white crystalline powder.[1] Its acetyl groups render it more soluble in organic solvents compared to its parent monosaccharide, D-galactose. This property is advantageous for its use in organic synthesis.
Key Physicochemical Properties:
-
Molecular Formula: C₁₄H₂₀O₁₀[1]
-
Molecular Weight: 348.30 g/mol
-
CAS Number: 47339-09-3[1]
-
Boiling Point: 107-110 °C (literature)
Spectroscopic Data:
While specific spectra can vary slightly based on the solvent and instrument used, representative NMR data has been reported in the literature.
Experimental Protocols
The acetyl groups of this compound serve as protecting groups in chemical synthesis, allowing for selective reactions at the anomeric hydroxyl group. This makes it a valuable precursor for the synthesis of various galactosides and glycoconjugates.
Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose via Deacetylation
A common laboratory-scale synthesis involves the selective deacetylation of the anomeric acetyl group from a peracetylated galactose derivative. The following protocol is adapted from a similar procedure for the synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose and can be applied to the galactose analogue.[3]
Materials:
-
β-D-galactose pentaacetate
-
Aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether (Et₂O)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
High-pressure acid digestion bomb
Procedure:
-
To a high-pressure acid digestion bomb, add β-D-galactose pentaacetate (1.0 equivalent) and anhydrous diethyl ether.
-
Add aluminum chloride (1.0 equivalent) to the mixture.
-
Seal the reaction vessel and place it in an oven preheated to 110°C.
-
After 4.5 hours, remove the vessel from the oven and allow it to cool to room temperature.
-
Carefully open the vessel and load the ether solution directly onto a silica gel column.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) to separate the product.
-
Collect the fractions containing the desired product, as monitored by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
Expected Outcome:
This procedure is expected to yield the α-anomer of this compound. The anomeric configuration can be confirmed by ¹H NMR spectroscopy, with the coupling constant between H-1 and H-2 being a key indicator.
Glycosylation Reactions
This compound can be used as a glycosyl donor in the synthesis of various glycosides. The free hydroxyl group at the anomeric position can be activated to form a glycosidic bond with a suitable acceptor, such as an alcohol. Lewis acids are commonly used as catalysts for this reaction.
General Glycosylation Workflow:
The following diagram illustrates a general workflow for a Lewis acid-catalyzed glycosylation reaction.
Caption: General workflow for a Lewis acid-catalyzed glycosylation reaction.
Role in Signaling Pathways and Drug Delivery
Galactose and its derivatives play a significant role in various biological processes, including cell-cell recognition, signaling, and as targeting moieties in drug delivery systems. The presence of specific galactose-binding receptors on the surface of certain cells makes galactose an attractive ligand for targeted therapies.[4][5]
Asialoglycoprotein Receptor (ASGPR)-Mediated Targeting
A key signaling pathway relevant to the application of galactose-containing compounds in drug development is the asialoglycoprotein receptor (ASGPR)-mediated endocytosis pathway.[6] The ASGPR is a lectin primarily expressed on the surface of hepatocytes (liver cells) that specifically recognizes and binds to terminal galactose or N-acetylgalactosamine residues of glycoproteins.[6] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the bound molecule.
This specific targeting mechanism is highly valuable for the development of liver-targeted drug delivery systems.[4][5] By conjugating a drug to a galactose-containing carrier, the therapeutic agent can be selectively delivered to hepatocytes, increasing its local concentration at the site of action and reducing off-target side effects. This compound serves as a crucial building block for synthesizing these galactosylated drug carriers. The acetyl groups are typically removed in a later step to expose the galactose residues for receptor binding.
ASGPR-Mediated Endocytosis Pathway:
The following diagram illustrates the key steps in the ASGPR-mediated endocytosis of a galactosylated drug carrier.
Caption: ASGPR-mediated endocytosis of a galactosylated drug carrier.
Conclusion
This compound is a versatile and commercially available building block with significant applications in synthetic carbohydrate chemistry and drug development. Its protected hydroxyl groups, with the exception of the anomeric position, allow for precise chemical modifications, making it an ideal precursor for the synthesis of galactosylated molecules. The ability of terminal galactose residues to target the asialoglycoprotein receptor on hepatocytes provides a powerful strategy for the development of liver-specific drug delivery systems. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. hkrbiotechlabs.com [hkrbiotechlabs.com]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07489K [pubs.rsc.org]
A Technical Guide to the Purity Standards of Synthetic 2,3,4,6-tetra-O-acetyl-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity standards for synthetic 2,3,4,6-tetra-O-acetyl-D-galactopyranose. The document outlines key quality attributes, detailed analytical methodologies for purity assessment, and a discussion of potential impurities. This guide is intended to support researchers, scientists, and drug development professionals in ensuring the quality and consistency of this critical reagent in their work.
Introduction
This compound is a key intermediate in the synthesis of various glycoconjugates and other complex carbohydrates. The purity of this acetylated sugar is of paramount importance as impurities can significantly impact the outcome of subsequent reactions, leading to lower yields, difficult purification procedures, and the generation of undesired byproducts. This guide consolidates information on the expected purity standards and the analytical techniques used to verify them.
Purity Specifications
While a specific monograph for this compound is not found in the major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), general quality expectations can be derived from commercial supplier specifications and related analytical literature. High-purity grades of this compound are essential for applications in drug development and complex organic synthesis.
Table 1: Typical Purity Specifications from Commercial Suppliers
| Parameter | Specification | Analytical Method |
| Purity (Assay) | ≥ 97% or ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Moisture Content | Typically ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | To be controlled based on the synthetic process | Gas Chromatography (GC) |
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive purity profile of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity and assay of this compound. A validated HPLC method can effectively separate the main compound from its impurities.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. For example, a gradient starting from a lower concentration of acetonitrile and increasing over time can effectively separate polar and non-polar impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C, to ensure reproducibility.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: A solution of the sample is prepared in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity by identifying and quantifying impurities that have distinct NMR signals.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.
-
Sample Preparation: A sufficient amount of the sample is dissolved in the deuterated solvent.
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Analysis: The spectrum is analyzed for the characteristic signals of this compound. The presence of unexpected signals may indicate impurities. The integration of impurity signals relative to the main compound's signals can be used for quantification, often with the aid of an internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities based on their mass-to-charge ratio.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like LC-MS or GC-MS.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for LC-MS analysis.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Other peaks may indicate the presence of impurities.
Potential Impurities
Impurities in synthetic this compound can arise from the starting materials, side reactions during the synthesis, or degradation.
Table 2: Potential Impurities and their Origin
| Impurity | Potential Origin |
| Under-acetylated Galactose Derivatives | Incomplete acetylation of D-galactose. |
| Penta-O-acetyl-D-galactopyranose | Over-acetylation or presence in starting material if the synthesis starts from the penta-acetylated form. |
| Anomeric Impurities (e.g., β-anomer if α is desired) | Lack of stereocontrol during synthesis or anomerization during workup and purification. |
| Residual Solvents (e.g., pyridine, acetic anhydride) | Incomplete removal during the purification process. |
| Degradation Products | Hydrolysis of acetyl groups or other degradation pathways. |
Visualization of a Key Application: Glycoconjugate Synthesis
This compound is a versatile building block in the synthesis of glycoconjugates. The following diagram illustrates a general workflow for the synthesis of a simple glycoconjugate using this precursor.
Caption: General workflow for glycoconjugate synthesis.
The following diagram illustrates the logical relationship in the quality control process for this compound.
Caption: Quality control workflow for the release of this compound.
Conclusion
Ensuring the high purity of this compound is a critical step in the successful execution of synthetic carbohydrate chemistry, particularly in the context of drug discovery and development. This guide has provided an overview of the key purity attributes, detailed analytical methodologies, and potential impurities associated with this compound. Adherence to these quality standards and the application of the described analytical protocols will enable researchers and scientists to confidently use this important building block in their synthetic endeavors.
Methodological & Application
Application Notes and Protocols: The Use of 2,3,4,6-tetra-O-acetyl-D-galactopyranose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-tetra-O-acetyl-D-galactopyranose is a versatile and valuable building block in modern carbohydrate chemistry. Its peracetylated structure offers enhanced stability and solubility in organic solvents, making it an excellent glycosyl donor for the synthesis of a wide array of glycoconjugates, oligosaccharides, and other biologically active molecules. The acetyl protecting groups at the C-2, C-3, C-4, and C-6 positions influence the reactivity of the anomeric center and play a crucial role in the stereochemical outcome of glycosylation reactions. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in glycosylation reactions, with a focus on applications in research and drug development.
The strategic use of this compound, often in conjunction with Lewis acid promoters, allows for the formation of both O- and S-glycosidic linkages. The C-2 acetyl group can participate in the reaction, typically leading to the formation of a 1,2-trans glycosidic bond through anchimeric assistance. Understanding the interplay between the glycosyl donor, acceptor, promoter, and reaction conditions is paramount for achieving high yields and stereoselectivity, which are critical in the synthesis of complex carbohydrates for therapeutic and diagnostic applications.
Application Notes
Role of Acetyl Protecting Groups
The four acetyl groups in this compound serve several critical functions in glycosylation reactions:
-
Increased Stability and Solubility: The acetyl groups render the galactose molecule more stable and readily soluble in common organic solvents used for synthesis, such as dichloromethane (B109758) (DCM) and acetonitrile.
-
Modulation of Reactivity: As electron-withdrawing groups, the acetyl moieties "disarm" the glycosyl donor, making it less reactive than its benzylated or ether-protected counterparts. This reduced reactivity can be advantageous, allowing for more controlled glycosylations and preventing unwanted side reactions.
-
Stereodirecting Influence: The acetyl group at the C-2 position can act as a participating group. In the presence of a Lewis acid, it can form a dioxolanylium ion intermediate, which blocks one face of the pyranose ring. Nucleophilic attack by the acceptor alcohol or thiol then occurs from the opposite face, leading predominantly to the formation of the 1,2-trans glycosidic linkage (β-glycoside for galactose).
Activation with Lewis Acids
The anomeric hydroxyl group of this compound requires activation to be converted into a good leaving group for glycosylation to occur. This is typically achieved using Lewis acids. Common promoters include:
-
Boron Trifluoride Etherate (BF₃·OEt₂): A widely used and cost-effective Lewis acid for activating glycosyl donors. It coordinates to the anomeric oxygen, facilitating the departure of the hydroxyl group and the formation of an oxocarbenium ion intermediate.
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): A highly potent Lewis acid that is often used in catalytic amounts. It is particularly effective for activating glycosyl donors and can drive reactions to completion even with less reactive acceptors.
-
Tin(IV) Chloride (SnCl₄): Another strong Lewis acid that can be used to promote glycosylation reactions.
The choice of Lewis acid and its stoichiometry can significantly impact the reaction outcome, including yield and stereoselectivity.
Applications in Drug Development
The galactosides synthesized using this compound are integral to the development of various therapeutic agents and research tools:
-
Synthesis of Bioactive Glycoconjugates: This donor is used to synthesize galactosylated natural products, peptides, and small molecules to enhance their pharmacokinetic properties, such as solubility, stability, and bioavailability.
-
Development of Glycan-Based Vaccines and Immunotherapies: The synthesis of specific oligosaccharide antigens, which can be conjugated to carrier proteins, often relies on building blocks like acetylated galactose.
-
Targeted Drug Delivery: Galactose residues can be recognized by specific lectins on the surface of certain cell types, such as hepatocytes. Incorporating galactose moieties into drug delivery systems can facilitate targeted delivery to these cells.
Experimental Protocols
Protocol 1: General Procedure for O-Glycosylation of a Primary Alcohol using BF₃·OEt₂
This protocol describes a general method for the glycosylation of a primary alcohol with this compound promoted by boron trifluoride etherate.
Materials:
-
This compound (1.0 equiv)
-
Primary alcohol acceptor (1.2-1.5 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous DCM.
-
Add the primary alcohol acceptor to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, washing with DCM.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired O-glycoside.
Protocol 2: Synthesis of an S-Glycoside using a Thiol Acceptor and BF₃·OEt₂
This protocol outlines the synthesis of a thiogalactoside from this compound and a thiol.
Materials:
-
This compound (1.0 equiv)
-
Thiol acceptor (1.1 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound and the thiol acceptor in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add BF₃·OEt₂ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the S-glycoside.
Data Presentation
The following tables summarize representative quantitative data for glycosylation reactions. Due to the limited availability of data specifically for this compound as a donor, data from closely related systems (e.g., using peracetylated glucose or other galactose derivatives) are included for comparative purposes and are noted accordingly.
Table 1: O-Glycosylation Reactions
| Glycosyl Donor | Acceptor | Promoter (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Penta-O-acetyl-β-D-glucopyranose¹ | p-Cresol | BF₃·OEt₂ (excess) | DCM | RT | several | 76.3 | Predominantly β |
| Allyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranose² | - | BF₃·OEt₂ (2.0) | DCM | 0 to RT | 16 | High | Predominantly β |
| Allyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranose² | - | TMSOTf (2.0) | DCM | 0 to RT | 16 | High | Predominantly β |
¹Data from a study on the glycosylation of phenols with peracetylated glucose. ²Qualitative yield reported from a glycosylation-reacetylation protocol.
Table 2: S-Glycosylation Reactions
| Glycosyl Donor Derivative | Acceptor | Promoter (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Tetra-O-acetyl-α-D-galactopyranosyl Bromide | Ammonium phenyldithiocarbamate | None | Isopropanol | 70 | 18 | - | Predominantly β |
| Penta-O-acetyl-β-D-galactopyranose | Ethyl mercaptan | BF₃·OEt₂ | DCM | RT | - | Major Product | β |
Visualizations
Caption: General workflow for a typical glycosylation reaction.
Caption: Activation mechanism with Lewis acid and C-2 participation.
Caption: Decision tree for selecting glycosylation conditions.
Application Notes and Protocols: 2,3,4,6-tetra-O-acetyl-D-galactopyranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-tetra-O-acetyl-D-galactopyranose is a pivotal building block in modern carbohydrate chemistry and drug development.[1] Its acetylated form enhances solubility in organic solvents and allows for selective chemical manipulations, making it an excellent precursor for the synthesis of various glycosyl donors.[1] These donors are instrumental in the construction of glycosidic bonds, a fundamental linkage in oligosaccharides, glycoproteins, and glycolipids. Such complex carbohydrates are central to numerous biological processes, including cell-cell recognition, immune responses, and pathogenesis, making them attractive targets for therapeutic intervention.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to active glycosyl donors for the synthesis of complex glycans.
Applications in Glycoconjugate Synthesis and Drug Discovery
The primary application of this compound is as a stable, readily activated precursor for more reactive glycosyl donors. The anomeric hydroxyl group can be converted into a good leaving group, such as a halide or a trichloroacetimidate (B1259523), which can then be activated by a promoter (typically a Lewis acid) to react with a glycosyl acceptor (an alcohol, another sugar, or an amino acid residue).
Key Applications Include:
-
Oligosaccharide Synthesis: Stepwise or block synthesis of complex oligosaccharides by sequentially adding galactose units to a growing glycan chain.[3][4]
-
Glycopeptide and Glycoprotein Synthesis: Formation of O-linked glycans by glycosylating serine or threonine residues of peptides.
-
Glycolipid Synthesis: Attachment of galactose to lipid moieties to create synthetic glycolipids for studying their roles in cell membranes and immunology.
-
Development of Carbohydrate-Based Therapeutics: Synthesis of glycomimetics and carbohydrate antigens for the development of vaccines, for example against cancer, and antibacterial agents.[5]
-
Probing Biological Systems: Preparation of well-defined glycans to study carbohydrate-protein interactions, enzyme specificity, and cellular signaling pathways.[2]
The stereochemical outcome of the glycosylation reaction (formation of α or β linkages) is a critical aspect. The acetyl protecting group at the C-2 position typically favors the formation of 1,2-trans-glycosides (β-linkages for galactose) through neighboring group participation. However, the choice of glycosyl donor, promoter, solvent, and temperature can influence the stereoselectivity, and specific conditions can be tailored to favor the desired anomer.[6]
Experimental Protocols
The following sections provide detailed protocols for the conversion of this compound into common glycosyl donors and their subsequent use in glycosylation reactions.
Protocol 1: Preparation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl Bromide
This protocol describes the conversion of the hemiacetal to the corresponding glycosyl bromide, a versatile glycosyl donor.
Materials:
-
This compound
-
Acetic anhydride
-
Red phosphorus
-
Bromine
-
Glacial acetic acid
-
Dichloromethane (B109758) (DCM), anhydrous
-
Water, ice-cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of Phosphorus Tribromide in situ: In a fume hood, suspend red phosphorus (1.5 g) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice water bath to 4 °C.[7]
-
Slowly add bromine (3 mL) dropwise to the stirred suspension. After the addition is complete, allow the mixture to stir at 20 °C for 1 hour.[7] The resulting solution contains phosphorus tribromide.
-
Bromination Reaction: Dissolve this compound (5.0 g, 14.4 mmol) in a minimal amount of acetic anhydride.
-
Add the solution of the sugar to the freshly prepared phosphorus tribromide solution.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly into ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with ice-cold water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide.
-
Purification: The product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether.[8]
Expected Yield: ~80-85%.
Protocol 2: Preparation of 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl Trichloroacetimidate
Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors that can be activated under mild acidic conditions.
Materials:
-
This compound
-
Trichloroacetonitrile (B146778) (Cl₃CCN)
-
Sodium hydride (NaH) or Diazabicycloundecene (DBU)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Dissolve this compound (1.0 g, 2.88 mmol) in anhydrous dichloromethane (15 mL) in a flame-dried round-bottom flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (0.1 eq) portion-wise to the stirred solution.
-
Imidate Formation: Add trichloroacetonitrile (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford the desired 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl trichloroacetimidate. The α and β anomers may be separable by chromatography.
Expected Yield: 70-90%.
Protocol 3: General Lewis Acid-Catalyzed Glycosylation
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using a pre-formed acetylated galactosyl donor (e.g., bromide or trichloroacetimidate).
Materials:
-
Glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide or trichloroacetimidate) (1.0-1.5 eq)
-
Glycosyl acceptor (1.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent (e.g., toluene, acetonitrile)
-
Lewis acid promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂)) (0.1-0.5 eq for imidates; stoichiometric for bromides with a promoter like silver triflate)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite®
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq) and activated molecular sieves (4 Å).
-
Dissolve the acceptor in anhydrous dichloromethane.
-
In a separate flask, dissolve the glycosyl donor (1.2 eq) in anhydrous dichloromethane.
-
Reaction Setup: Cool the acceptor solution to the desired temperature (typically between -78 °C and 0 °C).
-
Transfer the donor solution to the acceptor solution via cannula.
-
Stir the mixture for 30-60 minutes at the same temperature.[9]
-
Activation: Add the Lewis acid promoter (e.g., TMSOTf, 0.2 eq) dropwise to the stirred mixture.[9]
-
Monitor the reaction by TLC until the glycosyl donor is consumed. The reaction time can vary from 1 to 24 hours.[10]
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.[9][10]
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with dichloromethane.[9]
-
Transfer the filtrate to a separatory funnel and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Quantitative Data Summary
The yield and stereoselectivity of glycosylation reactions are highly dependent on the specific donor, acceptor, promoter, and reaction conditions. The following tables summarize representative data from the literature.
Table 1: Glycosylation Yields and Stereoselectivity with Acetylated Galactosyl Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Aryl Alcohol | Isopropanolic suspension | Isopropanol | 70 | - | - | |
| GalN₃ trichloroacetimidate (acetylated at C3, C4) | Serine derivative | TMSI / Ph₃PO | - | RT | 60 | >20:1 | [5] |
| GalN₃ trichloroacetimidate (acetylated at C3, C4) | Simple alcohol | TMSI / Ph₃PO | - | RT | 95 | >20:1 | [5] |
| 1,2-cyclopropaneacetylated galactose | Monosaccharide | TMSOTf | - | - | Good to Excellent | Good to Excellent (α) | [11] |
| 1,2-cyclopropaneacetylated galactose | Monosaccharide | BF₃·Et₂O | - | - | Moderate to Good | Moderate to Good (β) | [11] |
Table 2: Influence of Protecting Groups on Stereoselectivity of GalN₃ Donors
| Donor Acetyl Groups | Temp. (°C) | α:β Ratio | Reference |
| 3-OAc, 4-OAc | -78 | 1.5:1 | [6] |
| 3-OAc, 4-OAc | RT | Exclusive α | [6] |
| 3-OAc, 6-OAc | -78 | 1:1 | [6] |
| 3-OAc, 6-OAc | RT | 4:1 | [6] |
| 4-OAc, 6-OAc | -78 | 1.1:1 | [6] |
| 4-OAc, 6-OAc | RT | 5:1 | [6] |
Visualizations
Glycosyl Donor Synthesis Workflow
Caption: Workflow for the synthesis of common glycosyl donors.
General Glycosylation Reaction Pathway
Caption: Generalized pathway for a Lewis acid-catalyzed glycosylation.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly stereoselective α-glycosylation with GalN3 donors enabled collective synthesis of mucin-related tumor associated carbohydrate antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | 3068-32-4 [chemicalbook.com]
- 9. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deacetylation of 2,3,4,6-tetra-O-acetyl-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deacetylation of 2,3,4,6-tetra-O-acetyl-D-galactopyranose, a critical step in synthetic carbohydrate chemistry for the formation of D-galactose and its derivatives. The choice of deacetylation method is crucial and depends on the substrate's sensitivity to acidic or basic conditions and the desired purity of the final product. Below, we outline the most common and effective protocols, including the widely used Zemplén deacetylation, along with other basic and acidic hydrolysis methods.
Comparative Overview of Deacetylation Protocols
The selection of a deacetylation strategy should be carefully considered based on the specific requirements of the synthetic route. Basic hydrolysis methods are generally preferred for their mild conditions and high yields, which typically preserve acid-sensitive functional groups and glycosidic bonds. Acid-catalyzed deacetylation, while effective, carries a higher risk of undesired side reactions, such as anomerization or cleavage of the glycosidic linkage if present.
Quantitative Data Summary
| Method | Reagent(s) | Solvent | Temperature | Time | Yield | Reference(s) |
| Zemplén Deacetylation | Catalytic Sodium Methoxide (B1231860) (NaOMe) | Methanol (B129727) (MeOH) | Room Temperature | 10 min - 2 h | Quantitative | [1] |
| Methanolic Ammonia (B1221849) | Ammonia in Methanol/THF | Methanol/THF | -60°C to Room Temp. | 4 h | 56% (selective) | [2] |
| Acid-Catalyzed Hydrolysis | Hydrochloric Acid (HCl) | Ethanol/Chloroform | Room Temperature | Varies | Not specified | |
| Sodium Hydroxide | Sodium Hydroxide (NaOH) | Methanol (MeOH) | Room Temperature | 0.5 - 12 h | Quantitative | [3] |
| Potassium Carbonate | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | Varies | Effective |
Experimental Protocols
Protocol 1: Zemplén Deacetylation
This is the most common and high-yielding method for the deacetylation of acetylated carbohydrates.[1] It utilizes a catalytic amount of sodium methoxide in methanol, proceeding via transesterification to yield the deacetylated product and methyl acetate.[1]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M or 25 wt%)
-
Dowex® 50WX8 or Amberlite® IR-120 (H⁺ form) ion-exchange resin
-
Argon or Nitrogen gas (optional)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
If desired, flush the flask with an inert gas such as argon or nitrogen.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 30 minutes to 2 hours).
-
Upon completion, neutralize the reaction mixture by adding acidic ion-exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR-120 H⁺ form) until the pH of the solution is neutral (check with pH paper).
-
Filter the mixture to remove the resin and wash the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude D-galactose.
-
The product can be further purified by recrystallization (e.g., from ethanol) if necessary.
Protocol 2: Deacetylation using Methanolic Ammonia
This method offers an alternative to Zemplén deacetylation and can sometimes provide selectivity in deprotection.[2]
Materials:
-
This compound
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ammonia solution in Methanol (e.g., 7 N)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and methanol.
-
Cool the solution to the desired temperature (e.g., -60°C for selective deacetylation or room temperature for complete deacetylation).[2]
-
Add the methanolic ammonia solution to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents and excess ammonia.
-
The crude product can be purified by silica (B1680970) gel chromatography.
Protocol 3: Acid-Catalyzed Deacetylation
This method is useful when base-sensitive functional groups are absent in the molecule. The conditions need to be carefully controlled to avoid unwanted side reactions.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) or Acetyl Chloride (AcCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid or a few drops of acetyl chloride to the solution. The addition of acetyl chloride to methanol generates HCl in situ.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualized Workflows
Caption: Workflow for Zemplén Deacetylation.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Oligosaccharides Using Acetylated Galactose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of oligosaccharides utilizing acetylated galactose as a key glycosyl donor. Acetylated galactose derivatives are stable, accessible, and versatile building blocks in carbohydrate chemistry. This note focuses on two predominant chemical glycosylation strategies: the Koenigs-Knorr reaction and the Trichloroacetimidate (B1259523) method. Detailed experimental procedures, data on reaction yields, and purification strategies are presented to guide researchers in the successful synthesis of complex oligosaccharides for applications in glycobiology and drug development.
Introduction
Oligosaccharides play critical roles in a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] The ability to synthesize structurally defined oligosaccharides is therefore essential for developing new therapeutic agents and research tools. Acetylated sugars, such as penta-O-acetyl-D-galactopyranose, are widely used as starting materials due to their stability and the fact that acetyl groups can act as participating groups to influence the stereochemical outcome of glycosylation reactions.[2] This note outlines reliable methods for using these precursors to construct precise glycosidic linkages.
Key Synthetic Strategies
The chemical synthesis of oligosaccharides involves the formation of a glycosidic bond between a glycosyl donor (an activated sugar) and a glycosyl acceptor (a sugar with a free hydroxyl group).[3] The choice of strategy depends on the desired stereoselectivity, the reactivity of the substrates, and the overall synthetic plan.
The Koenigs-Knorr Reaction
One of the oldest and most established methods for glycosylation, the Koenigs-Knorr reaction, utilizes a glycosyl halide (e.g., acetobromogalactose) as the donor.[2] The reaction is typically promoted by heavy metal salts, such as silver carbonate or mercuric cyanide, which act as halophiles to activate the anomeric center.[4][5][6] The presence of an acetyl group at the C-2 position provides neighboring group participation, which generally leads to the formation of a 1,2-trans-glycosidic linkage (a β-glycoside for galactose).[2]
The Trichloroacetimidate Method
Developed as a more modern alternative, the trichloroacetimidate method offers high yields and excellent stereoselectivity under milder conditions.[7][8] This approach uses a glycosyl trichloroacetimidate donor, which is activated by a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[7] This method is highly versatile and has been successfully applied to the synthesis of complex oligosaccharides and glycopeptides.[9]
Overall Synthetic Workflow
The synthesis of an oligosaccharide from acetylated galactose follows a multi-step process. It begins with the preparation of a suitable glycosyl donor, followed by the key glycosylation reaction, and concludes with deprotection and purification steps to yield the final product.
Caption: General workflow for oligosaccharide synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for each key stage of the synthesis.
Protocol 1: Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (Acetobromogalactose)
This protocol describes the conversion of fully acetylated galactose to a glycosyl bromide donor for use in the Koenigs-Knorr reaction.
Materials:
-
Penta-O-acetyl-β-D-galactopyranose
-
33% Hydrogen bromide in glacial acetic acid (HBr/AcOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Penta-O-acetyl-β-D-galactopyranose (1.0 equiv) in a minimal amount of anhydrous DCM at 0°C under an argon atmosphere.
-
Slowly add 33% HBr in acetic acid (2.0 equiv) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, dilute the mixture with DCM and carefully pour it into an ice-cold saturated NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude acetobromogalactose, which is often used immediately in the next step without further purification.
Protocol 2: Koenigs-Knorr Glycosylation
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using acetobromogalactose.
Materials:
-
Acetobromogalactose (glycosyl donor, ~1.2 equiv)
-
Glycosyl acceptor (with one free hydroxyl, 1.0 equiv)
-
Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Activated 4 Å molecular sieves
Procedure:
-
To a flask containing activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equiv) and silver carbonate (2.0 equiv) in anhydrous DCM under an argon atmosphere.
-
Stir the suspension for 30 minutes in the dark at room temperature.
-
Add a solution of freshly prepared acetobromogalactose (~1.2 equiv) in anhydrous DCM dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, protecting it from light. Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove insoluble silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting protected disaccharide by flash column chromatography on silica (B1680970) gel.
Caption: Mechanism of the Koenigs-Knorr reaction.
Protocol 3: Trichloroacetimidate Donor Synthesis
This protocol details the synthesis of a 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl trichloroacetimidate donor.
Materials:
-
2,3,4,6-tetra-O-acetyl-D-galactopyranose (obtained by selective deacetylation of the penta-acetate)
-
Trichloroacetonitrile (B146778) (CCl₃CN, 3.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM at room temperature.[10]
-
Add trichloroacetonitrile (3.0 equiv) followed by anhydrous potassium carbonate (2.0 equiv).[10]
-
Stir the reaction vigorously overnight at room temperature.[10]
-
Monitor the reaction by TLC until the starting sugar is consumed.
-
Filter the reaction mixture through Celite® to remove the K₂CO₃, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure. The crude trichloroacetimidate donor is often purified by column chromatography or used directly.
Protocol 4: Glycosylation via the Trichloroacetimidate Method
Materials:
-
Galactosyl trichloroacetimidate donor (~1.1 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Activated 4 Å molecular sieves
Procedure:
-
Dissolve the trichloroacetimidate donor (~1.1 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous DCM containing activated 4 Å molecular sieves.
-
Cool the mixture to -40°C under an argon atmosphere.
-
Add TMSOTf (0.1-0.2 equiv) dropwise.
-
Stir the reaction at -40°C, allowing it to slowly warm to 0°C over several hours. Monitor progress by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or a saturated NaHCO₃ solution.
-
Warm the mixture to room temperature, dilute with DCM, and filter through Celite®.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the protected oligosaccharide.
Protocol 5: Global Deacetylation (Zemplén Conditions)
This protocol describes the removal of all acetyl protecting groups to yield the final oligosaccharide.[11]
Materials:
-
Protected oligosaccharide
-
Sodium methoxide (B1231860) (NaOMe), 0.5 M solution in Methanol (MeOH)
-
Dry Methanol (MeOH)
-
Ion-exchange resin (H⁺ form, e.g., Dowex 50WX8)
Procedure:
-
Dissolve the acetylated oligosaccharide (1.0 equiv) in dry MeOH (5-10 mL/mmol) at 0°C under an argon atmosphere.[11]
-
Add a catalytic amount of NaOMe solution (e.g., 0.1 equiv).[11]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is completely consumed.[11]
-
Add H⁺ ion-exchange resin to the solution and stir until the pH becomes neutral.[11]
-
Filter off the resin and wash it thoroughly with MeOH.[11]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting deprotected oligosaccharide can be purified by size-exclusion chromatography or reverse-phase HPLC.
Data Presentation
The choice of glycosylation method can significantly impact reaction outcomes. The following tables summarize representative data for yields and stereoselectivity.
Table 1: Comparison of Glycosylation Methods using Acetylated Galactose Donors
| Method | Donor Type | Promoter/Catalyst | Typical Yield | Predominant Stereoisomer | Reference |
| Koenigs-Knorr | Glycosyl Bromide | Ag₂CO₃ or Hg(CN)₂ | 50-80% | β (1,2-trans) | [4],[6] |
| Trichloroacetimidate | Trichloroacetimidate | TMSOTf or BF₃·OEt₂ | 70-95% | α or β* | [7],[10] |
| Glycosylation-Reacetylation | Glycosyl Acetate | BF₃·OEt₂ | 80-95% | β (1,2-trans) | [12],[13] |
*Stereoselectivity in the trichloroacetimidate method is highly dependent on the solvent and protecting groups.
Table 2: Influence of C-4 Protecting Group on α-Stereoselectivity in GalN₃ Donors
| Donor C-4 Protecting Group | Donor C-3 Protecting Group | Glycosylation Yield | α/β Ratio | Reference |
| Benzoyl (Bz) | Benzoyl (Bz) | 95% | >20:1 | [14] |
| Benzyl (Bn) | Benzyl (Bn) | 92% | 1.3:1 | [14] |
| Benzoyl (Bz) | Benzyl (Bn) | 94% | 9:1 | [14] |
| Benzyl (Bn) | Benzoyl (Bz) | 93% | 4:1 | [14] |
Conclusion
The synthesis of oligosaccharides using acetylated galactose donors is a robust and well-documented field. The Koenigs-Knorr and trichloroacetimidate methods represent two powerful strategies for the construction of complex glycans. The detailed protocols and comparative data provided in this application note serve as a comprehensive resource for researchers. Careful selection of the glycosyl donor, acceptor, and reaction conditions is paramount to achieving high yields and the desired stereochemical control, enabling the synthesis of biologically important molecules for further study and therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of the trichloroacetimidate method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly stereoselective α-glycosylation with GalN3 donors enabled collective synthesis of mucin-related tumor associated carbohydrate antigens - PMC [pmc.ncbi.nlm.nih.gov]
Applications in Glycobiology Research: Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Glycobiology
Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature.[1] In biological systems, glycans are covalently attached to proteins and lipids, forming glycoproteins and glycolipids, respectively. These complex carbohydrate structures are not merely decorative but play pivotal roles in a vast array of biological processes, including cell-cell recognition, cell adhesion, signal transduction, and immune responses.[1][2][3] Unlike the template-driven synthesis of proteins and nucleic acids, glycosylation—the enzymatic process of attaching glycans to other molecules—is a dynamic and complex post-translational modification, resulting in a high degree of structural diversity.[1][4][5] This complexity, often referred to as the "glycan code," is interpreted by glycan-binding proteins (GBPs) or lectins, which translate the structural information of glycans into specific biological functions.[3][4] Recent advancements in analytical techniques, such as mass spectrometry and glycan microarrays, have significantly improved our ability to decipher these complex structures and their functions, paving the way for novel applications in biomedical research and drug development.[1]
Key Application Areas
Drug Development and Therapeutics
Glycans are intimately involved in the pathophysiology of numerous diseases, making them attractive targets for novel therapeutic interventions. The field of glycobiology offers unique opportunities in drug development, from optimizing the efficacy of biologic drugs to designing innovative glycan-based therapies.[6][7]
Optimizing Therapeutic Proteins: A significant portion of biologic drugs, including monoclonal antibodies, are glycoproteins.[6] The glycosylation profile of these therapeutic proteins critically influences their stability, bioactivity, immunogenicity, and circulatory half-life.[5][6][7] For instance, the specific glycan structures on the Fc region of an antibody modulate its effector functions.[8] Therefore, controlling and engineering the glycosylation of recombinant proteins is a crucial aspect of biopharmaceutical development to enhance their therapeutic efficacy and safety.[6][9]
Glycan-Targeted Therapies: Aberrant glycosylation is a hallmark of several diseases, including cancer and autoimmune disorders.[6] This provides an opportunity to develop drugs that specifically target these disease-associated glycans. Examples include:
-
Inhibitors of Glycan-Binding Proteins: Lectins play crucial roles in disease progression. For example, galectins are involved in immune regulation and tumor progression. Inhibiting the interaction between galectins and their glycan ligands is a promising strategy for cancer therapy.
-
Glycan-Based Vaccines: Tumor-associated carbohydrate antigens (TACAs) are overexpressed on the surface of cancer cells.[10] Vaccines targeting these specific glycans, such as Globo-H and GM2 ganglioside, have shown promise in stimulating an anti-tumor immune response.[7][10]
-
Inhibitors of Viral Glycan Recognition: Many viruses utilize host cell surface glycans for attachment and entry. For instance, the influenza virus binds to sialic acid residues. Neuraminidase inhibitors, which block the release of new viral particles by cleaving sialic acid, are effective antiviral drugs.
Glycan-Based Drug Delivery: The specific recognition of glycans by receptors on certain cell types can be exploited for targeted drug delivery.[6] By conjugating drugs to specific glycan molecules, it is possible to direct them to particular tissues or cells, thereby increasing their efficacy and reducing off-target side effects.[6]
Cancer Research
Alterations in glycosylation are a universal feature of cancer cells and play a fundamental role in tumor initiation, progression, and metastasis.[10][11][12] These changes, known as aberrant glycosylation, create unique cancer-associated glycan signatures that can be exploited for diagnosis, prognosis, and therapy.
Hallmarks of Cancer Glycosylation:
-
Increased Sialylation: Cancer cells often exhibit increased levels of sialic acid on their surface glycans.[10] This hypersialylation can mask underlying antigens from the immune system, promoting immune evasion.[10]
-
Truncated O-Glycans: The synthesis of O-glycans is often incomplete in cancer cells, leading to the expression of truncated structures like Tn and sialyl-Tn antigens.[10] These antigens are associated with poor prognosis in several cancers.
-
Altered N-Glycan Branching: Changes in the branching of N-glycans, regulated by enzymes like MGAT5, can influence the function of cell surface receptors involved in cell growth and migration.[4]
Applications in Oncology:
-
Biomarker Discovery: Aberrant glycan structures on secreted proteins or shed from tumor cells can serve as highly specific biomarkers for early cancer detection and monitoring disease progression.[11]
-
Therapeutic Targeting: The unique glycan profiles of cancer cells provide targets for novel therapies.[10] Monoclonal antibodies that recognize and bind to specific tumor-associated glycans can be used to directly target and kill cancer cells or to deliver cytotoxic agents.[10]
-
Modulating Immune Response: By understanding how cancer-associated glycans suppress the immune system, researchers can develop strategies to reverse this immunosuppression and enhance the efficacy of immunotherapies.
Immunology
Glycans are key players in the immune system, mediating a wide range of processes from immune cell development and activation to pathogen recognition and inflammation.[2][8][13] The interactions between glycans and glycan-binding proteins are crucial for both innate and adaptive immunity.[13]
Role of Glycans in Immune Regulation:
-
Pathogen Recognition: The innate immune system recognizes pathogen-associated molecular patterns (PAMPs), many of which are glycans, through pattern recognition receptors like Toll-like receptors and C-type lectins.[8] This recognition triggers an immune response to eliminate the invading pathogen.
-
Immune Cell Trafficking: The movement of leukocytes from the bloodstream to sites of inflammation is mediated by selectins, a family of C-type lectins that recognize specific glycan structures on the surface of immune cells.[3][8]
-
T-cell Function: The glycosylation of T-cell receptors and other surface proteins influences T-cell development, signaling, and differentiation into various effector and memory subsets.[4]
-
Antibody Effector Function: The glycosylation of the Fc region of antibodies is critical for their interaction with Fc receptors on immune cells, thereby modulating their ability to mediate antibody-dependent cellular cytotoxicity (ADCC) and other effector functions.[8]
-
Self/Non-self Discrimination: The host's own cells are decorated with a dense layer of glycans, forming the glycocalyx. Specific glycan structures, such as those terminating in sialic acid, are recognized by inhibitory receptors on immune cells (e.g., Siglecs), helping to maintain self-tolerance and prevent autoimmune reactions.[4][13]
Quantitative Data Summary
| Application Area | Glycan Alteration | Associated Disease/Process | Quantitative Impact (Examples) | Reference |
| Cancer Biology | Increased Sialylation (Hypersialylation) | Various Cancers | Associated with enhanced tumor cell survival, migration, and invasiveness.[10] | [10] |
| Truncated O-Glycans (e.g., Tn, sTn antigens) | Various Cancers | Expression is often correlated with poor prognosis and metastasis. | [10] | |
| Increased β1,6-GlcNAc branching (by MGAT5) | Cancer Progression | Promotes tumor growth and metastasis by enhancing growth factor receptor signaling.[4] | [4] | |
| Immunology | Deficient N-glycosylation in T-cells | Autoimmune Diseases | Mice deficient in MGAT5 (and thus β1,6-GlcNAc branched N-glycans) are highly susceptible to autoimmune diseases.[4] | [4] |
| Altered IgG Fc Glycosylation | Autoimmune Diseases (e.g., Rheumatoid Arthritis) | Decreased galactosylation of IgG Fc is associated with increased pro-inflammatory activity. | ||
| Drug Development | Sialic Acid Content on Erythropoietin | Therapeutic Efficacy | Higher sialic acid content leads to a longer circulatory half-life and increased in vivo bioactivity.[7] | [7] |
Experimental Protocols
Protocol for N-Glycan Analysis by Mass Spectrometry
This protocol provides a general workflow for the release, labeling, and analysis of N-linked glycans from glycoproteins using mass spectrometry.
Materials:
-
Glycoprotein (B1211001) sample (e.g., purified protein, cell lysate, serum)
-
Denaturing buffer (e.g., SDS-containing buffer)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA)
-
Peptide-N-Glycosidase F (PNGase F)
-
Fluorescent labeling reagent (e.g., procainamide, 2-aminobenzamide)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., HILIC)
-
Mass spectrometer (e.g., MALDI-TOF, ESI-Q-TOF)
Procedure:
-
Denaturation, Reduction, and Alkylation: a. Dissolve the glycoprotein sample in a denaturing buffer. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. c. Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate the free sulfhydryl groups.
-
Enzymatic Release of N-Glycans: a. Add PNGase F to the protein sample according to the manufacturer's instructions. b. Incubate at 37°C overnight to release the N-glycans.[14]
-
Fluorescent Labeling of Released Glycans: a. Dry the sample containing the released glycans in a vacuum concentrator. b. Add the fluorescent labeling reagent (e.g., procainamide) and a reducing agent (e.g., sodium cyanoborohydride) dissolved in a suitable solvent (e.g., DMSO/acetic acid). c. Incubate at 65°C for 2 hours.[14]
-
Purification of Labeled Glycans: a. Use HILIC-SPE to purify the labeled glycans from excess labeling reagent and other contaminants. b. Condition the HILIC-SPE cartridge with water, followed by a high concentration of ACN. c. Load the sample onto the cartridge. d. Wash the cartridge with a high concentration of ACN to remove unbound impurities. e. Elute the labeled glycans with an aqueous buffer.
-
Mass Spectrometry Analysis: a. Analyze the purified, labeled glycans by LC-MS or MALDI-TOF MS. b. For LC-MS, separate the glycans using a HILIC column with a gradient of decreasing ACN concentration.[14][15] c. Acquire MS and MS/MS data to determine the mass and fragmentation pattern of each glycan.[9][15] d. Identify the glycan structures by comparing the acquired data with glycan databases.
Protocol for Lectin Microarray Analysis
This protocol outlines a general procedure for profiling the glycosylation of a biological sample using a lectin microarray.
Materials:
-
Lectin microarray slide[16]
-
Fluorescently labeled biological sample (e.g., cell lysate, purified glycoprotein)
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST - PBS with Tween-20)
-
Microarray scanner
-
Data analysis software
Procedure:
-
Sample Preparation and Labeling: a. Prepare the biological sample (e.g., lyse cells, purify protein). b. Label the sample with a fluorescent dye (e.g., Cy3 or Cy5) according to the dye manufacturer's protocol. c. Purify the labeled sample to remove excess dye.
-
Microarray Blocking: a. Allow the lectin microarray slide to equilibrate to room temperature.[16] b. Incubate the slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding. c. Wash the slide with wash buffer and dry it by centrifugation.
-
Sample Incubation: a. Apply the fluorescently labeled sample to the blocked lectin microarray. b. Incubate for 1-2 hours at room temperature in a humidified chamber to allow the glycans in the sample to bind to the immobilized lectins.
-
Washing: a. Wash the slide extensively with wash buffer to remove unbound sample. b. Rinse with water to remove any remaining salt. c. Dry the slide by centrifugation.
-
Scanning and Data Analysis: a. Scan the microarray slide using a fluorescence microarray scanner at the appropriate wavelength for the fluorescent dye used.[17] b. Quantify the fluorescence intensity of each spot on the array. c. Normalize the data and perform statistical analysis to identify differences in glycan profiles between samples.
Visualizations
Caption: A simplified signaling pathway illustrating how galectin-3 can modulate growth factor receptor activity.
Caption: Experimental workflow for N-glycan analysis by mass spectrometry.
Caption: Workflow for glycan profiling using a lectin microarray.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Crossroads of Glycoscience, Infection, and Immunology [frontiersin.org]
- 3. scilit.com [scilit.com]
- 4. The Blessed Union of Glycobiology and Immunology: A Marriage That Worked - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIBSC - Glycan analysis [nibsc.org]
- 6. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 7. Glycobiology in Biotechnology and Medicine - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. aspariaglycomics.com [aspariaglycomics.com]
- 10. Application of Glycomics in Cancer Research - Creative Proteomics [creative-proteomics.com]
- 11. Alliance of Glycobiologists for Cancer Research - NCI [cancer.gov]
- 12. Cancer Glycobiology → Area → Resource 3 [esg.sustainability-directory.com]
- 13. Glycobiology of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 15. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. zbiotech.com [zbiotech.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Enzymatic Synthesis Using Acetylated Sugar Donors
Introduction
The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of research in biology, medicinal chemistry, and drug development. Chemoenzymatic methods, which combine the precision of enzymatic catalysts with the versatility of chemical synthesis, have emerged as a powerful strategy for constructing these intricate molecules.[1] Within this field, the use of acetylated sugar donors offers a unique set of advantages. Acetyl groups serve as common protecting groups in carbohydrate chemistry, influencing the reactivity of the glycosyl donor. Their electron-withdrawing nature "disarms" the donor, reducing its reactivity and often enhancing its stability.[2][3][4] This characteristic can be harnessed in enzymatic synthesis to control reaction outcomes and allow for selective glycosylations.
This document provides detailed protocols and data for researchers utilizing acetylated sugar donors in enzymatic glycosylation reactions, focusing on two primary classes of enzymes: glycosidases and glycosyltransferases.
-
Glycosidases: These enzymes typically hydrolyze glycosidic bonds in nature. However, under specific conditions (e.g., high substrate concentration), their reverse hydrolytic or transglycosylation activity can be exploited to form new glycosidic linkages.[1] They are often robust and can accept a wide range of chemically modified substrates.
-
Glycosyltransferases: These enzymes are nature's primary tools for building oligosaccharides. They catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar (a Leloir donor), to an acceptor molecule with high regio- and stereoselectivity.[5][6] While their substrate specificity can be stringent, they offer unparalleled precision in bond formation.
The strategic use of acetylated donors can prevent undesired reactions at other hydroxyl positions, directing the enzymatic glycosylation to a specific site. Subsequent removal of the acetyl groups, often achieved enzymatically, yields the final, unprotected oligosaccharide.[7]
Experimental Protocols
Protocol 1: Glycosidase-Catalyzed Synthesis of a Disaccharide Using a 6-O-Acetylated Donor
This protocol details the synthesis of 6'-O,N,N'-triacetylchitobiose using a selectively acetylated donor, as demonstrated in reactions catalyzed by β-N-acetylhexosaminidase.[8][9] The enzyme utilizes p-Nitrophenyl 6-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranoside as the glycosyl donor and N-acetylglucosamine (GlcNAc) as the acceptor.
Materials:
-
Enzyme: β-N-acetylhexosaminidase (e.g., from Penicillium brasilianum).
-
Glycosyl Donor: p-Nitrophenyl 6-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranoside.
-
Glycosyl Acceptor: N-acetyl-D-glucosamine (GlcNAc).
-
Buffer: Citrate-phosphate buffer (pH adjusted as per enzyme optimum, typically pH 5-6).
-
Co-solvent (optional): Acetonitrile (B52724), to improve substrate solubility.[9]
-
Additive (optional): Ammonium (B1175870) sulfate (B86663), to improve transglycosylation yields.[9]
-
Reaction Quenching: Heat (e.g., boiling water bath for 5-10 minutes).
-
Purification: Size-exclusion chromatography (e.g., Bio-Gel P-2) or silica (B1680970) gel chromatography.
-
Analytical: Thin-Layer Chromatography (TLC) on silica gel plates, High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Substrate Preparation: Prepare a solution containing the glycosyl donor and the glycosyl acceptor in the reaction buffer. A typical starting molar ratio is 1:3 donor to acceptor to favor the transglycosylation reaction over hydrolysis of the donor.
-
Solubility Enhancement (if required): If substrate solubility is low, add acetonitrile as a co-solvent up to 30% (v/v). Add ammonium sulfate to the reaction mixture to enhance the transglycosylation-to-hydrolysis ratio.[9]
-
Enzyme Addition: Add the β-N-acetylhexosaminidase to the substrate solution to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC, observing the consumption of the donor and the formation of the product.
-
Reaction Termination: Once the reaction has reached the desired endpoint (or optimal product accumulation before hydrolysis dominates), terminate the reaction by heating the mixture in a boiling water bath for 5-10 minutes to denature the enzyme.
-
Purification: Centrifuge the terminated reaction mixture to pellet the denatured protein. Filter the supernatant and purify the product from the unreacted substrates and byproducts using size-exclusion or silica gel chromatography.
-
Analysis: Characterize the purified product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: General Chemoenzymatic Workflow for Oligosaccharide Synthesis Using Peracetylated Donors
This protocol provides a general framework for a multi-step chemoenzymatic synthesis. It begins with a chemically synthesized, fully acetylated sugar donor, proceeds through an enzymatic glycosylation step, and concludes with a deacetylation step to yield the final product.
Step 1: Chemical Synthesis of Peracetylated Glycosyl Donor
-
Peracetylated sugars (e.g., penta-O-acetyl-β-D-glucopyranose) are often used as readily accessible glycosyl donors.[10] The synthesis typically involves treating the parent monosaccharide with acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or sodium acetate). This process is well-established and yields stable, crystalline products. The acetyl groups render the donor "disarmed," requiring specific activation for subsequent steps.[3]
Step 2: Enzymatic Glycosylation
-
This step requires an enzyme capable of recognizing and utilizing the acetylated donor. This is the most challenging step and often requires enzyme screening or engineering.
-
Enzyme Selection: Select a glycosyltransferase or glycosidase that has demonstrated activity with acetylated donors or shows promise for tolerating such modifications.
-
Reaction Setup: Dissolve the peracetylated donor and the desired glycosyl acceptor in a suitable buffer.
-
Enzyme Addition: Initiate the reaction by adding the enzyme. For glycosyltransferases, this step may require the presence of cofactors (e.g., divalent metal ions like Mn²⁺) and a nucleotide-sugar regeneration system if applicable.[5]
-
Incubation & Monitoring: Incubate at the optimal temperature and monitor product formation via TLC or LC-MS.
-
Step 3: Enzymatic Deacetylation
-
After the glycosidic bond is formed, the acetyl protecting groups must be removed. An enzymatic approach using a carbohydrate esterase or deacetylase can provide mild and selective deprotection.[7]
-
Buffer Exchange: Purify the acetylated oligosaccharide product from the glycosylation reaction mixture and dissolve it in a buffer suitable for the deacetylase enzyme (e.g., phosphate (B84403) buffer, pH 7.0).
-
Enzyme Addition: Add the deacetylase enzyme (e.g., peptidoglycan deacetylase from Bacillus cereus).[7]
-
Incubation: Incubate the reaction until deacetylation is complete, as monitored by TLC or mass spectrometry (observing the mass shift).
-
Purification: Terminate the reaction and purify the final, unprotected oligosaccharide product using standard chromatographic techniques.
-
Data Presentation
Table 1: Representative Yields in Glycosidase-Catalyzed Reactions with Acetylated Substrates
| Enzyme | Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | Reference |
| β-N-acetylhexosaminidase | p-Nitrophenyl 6-O-acetyl-GlcNAc | GlcNAc | 6'-O,N,N'-triacetylchitobiose | ~25% | [8][9] |
| β-N-acetylhexosaminidase | p-Nitrophenyl-GlcNAc | 6-O-acetyl-GlcNAc | 6-O,N,N'-triacetylchitobiose | ~20% | [8][9] |
Table 2: Comparison of Chemical Glycosylation Yields with Peracetylated Donors
This table illustrates typical yields from chemical glycosylation methods, which can serve as a benchmark when developing enzymatic counterparts. Note that these reactions use Lewis acid promoters, not enzymes.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Product | Yield (%) | Reference |
| Peracetylated β-D-glucopyranose | Allyl Alcohol | BF₃·Et₂O | Peracetylated Allyl β-D-glucoside | 24% | [10] |
| Peracetylated β-D-glucopyranose | Allyl Alcohol | BF₃·Et₂O, then Ac₂O/Pyridine | Peracetylated Allyl β-D-glucoside | 76% | [10] |
| Peracetylated β-D-galactopyranose | Allyl Alcohol | BF₃·Et₂O, then Ac₂O/Pyridine | Peracetylated Allyl β-D-galactoside | 74% | [10] |
The significant yield increase upon reacetylation suggests that side reactions involving the loss of acetyl groups occur during the primary reaction.[10]
Visualizations
Caption: A workflow for oligosaccharide synthesis using an acetylated donor.
Caption: Comparison of Glycosyltransferase and Glycosidase reaction pathways.
Caption: Electronic effects of protecting groups on glycosyl donor reactivity.
References
- 1. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 5. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosyltransferases - CAZypedia [cazypedia.org]
- 7. Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic glycosylation using 6-O-acylated sugar donors and acceptors: beta-N-acetylhexosaminidase-catalysed synthesis of 6-O,N,N'-triacetylchitobiose and 6'-O,N,N'-triacetylchitobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glycoconjugates and Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the chemical, enzymatic, and chemoenzymatic synthesis of glycoconjugates and glycopeptides. These molecules are crucial for studying the roles of carbohydrates in biological processes and for the development of therapeutics, including vaccines and targeted drug delivery systems.
Introduction to Glycoconjugate and Glycopeptide Synthesis
Glycoconjugates and glycopeptides are complex biomolecules composed of carbohydrates (glycans) linked to proteins or peptides. Their synthesis is a challenging field due to the structural complexity and diversity of glycans, the need for stereoselective glycosidic bond formation, and the orthogonal protection strategies required for both the glycan and peptide moieties. The choice of synthetic strategy depends on the target molecule's complexity, the desired purity and yield, and the available resources. The three main approaches are chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis.[1][2][3]
Chemical Synthesis: This approach offers precise control over the structure of the final product. Solid-phase peptide synthesis (SPPS) is a widely used method for glycopeptide synthesis, often employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[1][4] This method involves the stepwise addition of amino acids, including pre-formed glycosylated amino acid building blocks, to a growing peptide chain anchored to a solid support.[5][6] Chemical ligation techniques, such as native chemical ligation (NCL), allow for the assembly of larger glycopeptides and glycoproteins from smaller, unprotected fragments.[7][8]
Enzymatic Synthesis: This method utilizes the high specificity and efficiency of enzymes, such as glycosyltransferases and endoglycosidases, to construct glycosidic linkages.[9] Glycosyltransferases catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule, while endoglycosidases can be used in a transglycosylation mode to transfer larger glycan structures.[9][10] Enzymatic synthesis is particularly advantageous for its mild reaction conditions and high stereoselectivity.[9]
Chemoenzymatic Synthesis: This approach combines the advantages of both chemical and enzymatic methods.[10][11] Typically, a peptide backbone is synthesized chemically, and then enzymes are used to introduce or elongate the glycan chains.[10][12] This strategy allows for the efficient synthesis of complex glycopeptides that would be difficult to produce by either method alone.[11]
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes quantitative data from various synthetic approaches for glycoconjugates and glycopeptides, providing a comparative overview of their efficiencies.
| Target Molecule | Synthetic Strategy | Yield | Purity | Scale | Reference |
| MUC1 Glycopeptide Thioester | Solid-Phase Synthesis (on 2-chlorotrityl chloride resin) | 4% (over 41 linear steps) | Not specified | Not specified | [13] |
| MUC1 Glycopeptide Thioester | Solid-Phase Synthesis (on sulfamylbutyryl resin) | 9% | Not specified | Not specified | [13] |
| MUC1-STn Glycopeptide | Solid-Phase Peptide Synthesis | 20% (overall from resin) | >95% (by HPLC) | Not specified | [14] |
| Monoglucosylated Peptide (GP-1) | High-Temperature Fast Stirring-Solid Phase Synthesis (HTFS-PS) | Not specified | 62% (crude) | 0.48 mmol/g resin loading | [3] |
| 20-amino acid N-glycopeptide (GP-7) | High-Temperature Fast Stirring-Solid Phase Synthesis (HTFS-PS) | Not specified | 45% (crude) | Not specified | [3] |
| Heptasaccharide-pentapeptide | Convergent N-glycopeptide synthesis | 55% (purified) | Not specified | Not specified | Not specified in provided context |
| 40-amino acid MUC1 Glycopeptide | Direct Aminolysis Ligation | Not specified | Not specified | 5.8 kDa | [13] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Glycopeptide Synthesis (SPPS) of a MUC1 Glycopeptide
This protocol describes the manual synthesis of a MUC1 glycopeptide using the Fmoc/tBu strategy.[5][6][15]
1. Resin Preparation:
-
Place Rink Amide resin (loading ~0.4-0.6 mmol/g) in a peptide synthesis vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour with gentle agitation.
-
Drain the DMF and wash the resin three times with DMF.
2. Fmoc Deprotection:
-
Add 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling (Standard Amino Acid):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq) and an activating agent like HATU (3.8 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test. Repeat coupling if the test is positive (blue beads).
-
Wash the resin with DMF (3 times).
4. Incorporation of a Glycosylated Amino Acid (e.g., Fmoc-Thr(Ac3-α-D-GalNAc)-OH):
-
Dissolve the glycosylated amino acid (2 eq), HCTU (2 eq), and HOBt (2 eq) in NMP.
-
Add DIEA (2.5 eq) and pre-activate for 5 minutes.
-
Add the activated glyco-amino acid solution to the deprotected peptide-resin and agitate for at least 4 hours. A second coupling may be necessary.
-
Monitor the coupling completion with the Kaiser test.
-
Wash the resin with DMF (5 times).
5. Iterative Cycles:
-
Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycles for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final glycopeptide.
Protocol 2: Native Chemical Ligation (NCL) of a Glycopeptide
This protocol outlines the general procedure for ligating a glycopeptide C-terminal thioester to another peptide with an N-terminal cysteine.[7][8]
1. Preparation of Reactants:
-
Synthesize the glycopeptide C-terminal thioester using appropriate solid-phase methods.
-
Synthesize the peptide with an N-terminal cysteine using standard Fmoc-SPPS.
2. Ligation Reaction:
-
Dissolve the two peptide fragments in a ligation buffer (e.g., 6 M guanidine (B92328) hydrochloride, 100 mM sodium phosphate (B84403), pH 7.0).
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), and a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Allow the reaction to proceed at room temperature, monitoring by RP-HPLC and mass spectrometry.
3. Purification:
-
Once the ligation is complete, purify the full-length glycopeptide by RP-HPLC.
-
Lyophilize the pure fractions.
Protocol 3: Chemoenzymatic Synthesis of a Complex Glycopeptide
This protocol describes a two-step enzymatic glycosylation of a chemically synthesized peptide.[10]
1. Chemical Synthesis of the Glc-Peptide Acceptor:
-
Synthesize the peptide containing a consensus N-glycosylation sequence (N-X-S/T) with a glucose moiety attached to the asparagine residue using SPPS.
2. Enzymatic Transglycosylation:
-
Dissolve the purified Glc-peptide and a glycan oxazoline (B21484) donor (e.g., Man3GlcNAc-oxazoline) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Add the endoglycosidase (e.g., Endo-A) to initiate the reaction.
-
Incubate the reaction at 30°C and monitor its progress by RP-HPLC.
-
Additional glycan oxazoline may be added to drive the reaction to completion.
3. Purification:
-
Purify the final complex glycopeptide by RP-HPLC.
-
Characterize the product by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Glycopeptide Synthesis (SPPS).
Caption: Mechanism of Native Chemical Ligation (NCL).
Caption: Chemoenzymatic Synthesis Workflow.
References
- 1. peptide.com [peptide.com]
- 2. Preparation of Peptide and Other Biomolecular Conjugates Through Chemoselective Ligations | Springer Nature Experiments [experiments.springernature.com]
- 3. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 9. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]
- 10. A two-step enzymatic glycosylation of polypeptides with complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated Chemoenzymatic Approach to Streamline the Assembly of Complex Glycopeptides in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marioschubert.ch [marioschubert.ch]
- 13. Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Immunological Evaluation of Disaccharide Bearing MUC-1 Glycopeptide Conjugates with Virus-like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of cholera toxin B subunit glycoconjugates using site-specific orthogonal oxime and sortase ligation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrates are polyhydroxylated molecules, presenting a significant challenge in synthetic chemistry due to the similar reactivity of their multiple hydroxyl groups.[1] Protecting group strategies are therefore fundamental to carbohydrate chemistry, enabling the temporary masking of specific functional groups to allow for regioselective and stereoselective manipulations at desired positions.[2] The judicious choice and application of protecting groups are critical for the successful synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.[3]
This document provides a detailed overview of common protecting group strategies, including quantitative data on their application and removal, as well as step-by-step experimental protocols for key transformations.
Common Protecting Groups for Hydroxyl Functions
The selection of a protecting group is dictated by its stability to various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule.[4] This concept, known as orthogonal protection , allows for the sequential deprotection and modification of a multifunctional molecule.[4][5]
Ether Protecting Groups
Benzyl (B1604629) ethers are widely used due to their stability in both acidic and basic conditions.[6] They are typically introduced under basic conditions and removed by catalytic hydrogenation.[7]
-
Protection: Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like sodium hydride (NaH).
-
Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation.[6][7]
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are valuable for their tunable stability and ease of removal with fluoride-containing reagents.[8] They are often used for the selective protection of primary alcohols due to their steric bulk.[8]
-
Protection: Silyl chloride (e.g., TBDMSCl) with a weak base like imidazole.[8]
-
Deprotection: Tetrabutylammonium fluoride (B91410) (TBAF) or other fluoride sources.[8]
The bulky triphenylmethyl (trityl) group is highly selective for the protection of primary hydroxyl groups.[9] It is readily cleaved under mild acidic conditions.[8]
-
Protection: Trityl chloride (TrCl) in the presence of a base like pyridine (B92270).[10]
-
Deprotection: Mild acid (e.g., acetic acid).
Ester Protecting Groups
Acyl groups like acetyl and benzoyl are among the most common protecting groups in carbohydrate chemistry.[11] They are stable to acidic conditions but are readily cleaved by basic hydrolysis.[11][12]
-
Protection: Acetic anhydride (B1165640) (Ac₂O) or benzoyl chloride (BzCl) in the presence of a base such as pyridine.[11][13]
-
Deprotection: Base-catalyzed transesterification (e.g., sodium methoxide (B1231860) in methanol (B129727), known as the Zemplén deacetylation).[12]
The levulinoyl group is an orthogonal protecting group that can be selectively removed under conditions that do not affect other esters.[1]
-
Protection: Levulinic anhydride with a base and catalyst (e.g., pyridine and DMAP).[1]
-
Deprotection: Hydrazine (B178648) hydrate (B1144303) in a buffered solution.[14][15]
Acetal (B89532) Protecting Groups
Benzylidene acetals are commonly used to protect 1,3-diols, particularly the 4,6-hydroxyl groups of hexopyranosides.[2]
-
Protection: Benzaldehyde (B42025) or benzaldehyde dimethyl acetal with an acid catalyst.[2][16]
-
Deprotection: Acidic hydrolysis or reductive opening to yield a free hydroxyl group and a benzyl ether.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of common hydroxyl protecting groups in carbohydrate chemistry.
Table 1: Protection of Hydroxyl Groups
| Protecting Group | Substrate Example | Reagents and Conditions | Time | Yield (%) | Reference(s) |
| Acetyl (Ac) | D-Glucose | Acetic anhydride, Iodine (catalyst), solvent-free | 2 h | 90-99 | [17][18] |
| Methyl α-D-glucopyranoside | Acetic anhydride, Pyridine | Room Temp. | High | [11] | |
| Benzoyl (Bz) | Methyl α-D-glucopyranoside | Benzoyl chloride, Pyridine | - | High | [19] |
| Benzyl (Bn) | Methyl α-D-glucopyranoside | Benzyl chloride, NaH | 3 h at 100°C | - | [20] |
| Trityl (Tr) | Primary alcohol in a carbohydrate | Trityl chloride, Pyridine | 12 h | - | [21] |
| Levulinoyl (Lev) | Diacylglycerol | Levulinic acid, DCC, DMAP | - | - | [22] |
| Benzylidene | Methyl α-D-glucopyranoside | Benzaldehyde, fused ZnCl₂ | 48 h | 63 | [2] |
Table 2: Deprotection of Hydroxyl Groups
| Protecting Group | Substrate Example | Reagents and Conditions | Time | Yield (%) | Reference(s) |
| Acetyl (Ac) | Acetylated carbohydrate | NaOMe (catalytic), MeOH | Varies | High | [23] |
| Benzoyl (Bz) | Benzoylated carbohydrate | NaOMe (catalytic), MeOH | Varies | High | |
| Benzyl (Bn) | Benzylated carbohydrate | H₂, 10% Pd/C | Varies | High | [7] |
| Benzylated carbohydrate | Transfer hydrogenation (e.g., formic acid, Pd/C) | Fast | High | [6] | |
| Trityl (Tr) | Tritylated oligonucleotide | 80% Acetic acid | 20 min | - | [24] |
| Silyl (TBDMS) | TBDMS-protected alcohol | TBAF (1.1 equiv.), THF, 0°C to rt | 45 min | - | [25] |
| Levulinoyl (Lev) | Levulinoyl-protected oligosaccharide | Hydrazine acetate (B1210297) | Varies | 92-94 | [14] |
| Benzylidene | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Reductive opening with Et₃SiH and I₂ | 10-30 min | up to 95 |
Experimental Protocols
Acetylation of a Carbohydrate (Per-O-acetylation)
This protocol describes the complete acetylation of the hydroxyl groups of a free sugar.[11]
Materials:
-
Carbohydrate with free hydroxyl groups
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the starting carbohydrate (1.0 equiv.) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equiv. per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with CH₂Cl₂ or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the per-O-acetylated product.
Deacetylation using Sodium Methoxide (Zemplén Deacetylation)
This protocol describes the removal of acetyl groups from a carbohydrate.[12]
Materials:
-
O-acetylated carbohydrate
-
Sodium methoxide (NaOMe), 1 M solution in methanol
-
Dry methanol
-
Ion-exchange resin (H⁺ form)
Procedure:
-
Dissolve the O-acetylated compound (1.0 equiv.) in dry methanol (2–10 mL/mmol) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of NaOMe solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Add ion-exchange resin (H⁺ form) and stir until the solution is neutral (check with pH paper).
-
Filter the resin and wash with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary.
Selective 6-O-Tritylation of a Methyl Glucopyranoside
This protocol describes the selective protection of the primary hydroxyl group of a methyl glucopyranoside.[21]
Materials:
-
Methyl α-D-glucopyranoside
-
Trityl chloride (TrCl)
-
Dry pyridine
Procedure:
-
Dissolve methyl α-D-glucopyranoside in dry pyridine.
-
Add trityl chloride (slight excess) to the solution.
-
Stir the reaction at room temperature for an extended period (e.g., 12-24 hours), monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., CH₂Cl₂).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Deprotection of a Levulinoyl Ester
This protocol describes the selective removal of a levulinoyl group.[14][15]
Materials:
-
Levulinoyl-protected carbohydrate
-
Hydrazine hydrate or hydrazine acetate
-
Pyridine
-
Acetic acid
Procedure:
-
Dissolve the levulinoyl-protected compound in a mixture of pyridine and acetic acid.
-
Add hydrazine hydrate or hydrazine acetate to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., acetone).
-
Remove the solvents under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Protecting Group Strategies
Orthogonal Protecting Group Strategy
The following diagram illustrates the concept of an orthogonal protecting group strategy, where different protecting groups (PG1, PG2, PG3) can be selectively removed in any order to unmask specific hydroxyl groups for further reaction, without affecting the other protecting groups.
Caption: Orthogonal protection allows for selective deprotection and reaction.
Experimental Workflow for Protection and Deprotection
This diagram outlines a general experimental workflow for a protection-reaction-deprotection sequence.
Caption: A typical synthetic sequence involving protecting groups.
Logic of Participating vs. Non-Participating Groups in Glycosylation
The choice of protecting group at the C-2 position of a glycosyl donor significantly influences the stereochemical outcome of a glycosylation reaction.
Caption: Influence of C-2 protecting group on glycosylation stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. alchemyst.co.uk [alchemyst.co.uk]
- 9. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 14. Synthesis of structurally-defined polymeric glycosylated phosphoprenols as potential lipopolysaccharide biosynthetic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Activation of Thioglycosides in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the activation of thioglycosides for the formation of glycosidic bonds, a cornerstone of modern carbohydrate chemistry. Thioglycosides are widely utilized as glycosyl donors due to their stability, ease of preparation, and the variety of methods available for their activation. This document details several common activation protocols, presents comparative data for different activators, and provides visualizations of the underlying chemical processes.
Introduction to Thioglycoside Activation
Thioglycosides are glycosyl donors where the anomeric hydroxyl group is replaced by a thiol moiety. Their stability under various reaction conditions makes them ideal for multi-step syntheses of complex oligosaccharides and glycoconjugates. The activation of the anomeric thioether is typically achieved by a thiophilic promoter, which converts the stable thioglycoside into a reactive glycosylating species. The general mechanism involves the formation of a glycosyl sulfonium (B1226848) ion intermediate, which then undergoes nucleophilic attack by a glycosyl acceptor to form the desired glycosidic linkage. The choice of activator and reaction conditions can significantly influence the yield, stereoselectivity, and functional group tolerance of the glycosylation reaction.
Common Activation Methods: A Comparative Overview
A variety of promoters have been developed for the activation of thioglycosides. The selection of an appropriate activator is crucial and depends on the reactivity of the glycosyl donor and acceptor, as well as the presence of other functional groups in the molecules. Below is a summary of commonly employed activation systems with typical reaction conditions and reported yields.
| Activation System | Promoter/Co-promoter | Typical Temperature (°C) | Typical Reaction Time | General Yield Range (%) | Key Features & Considerations |
| Halonium Ion Promoted | N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) | -78 to 0 | 0.5 - 4 h | 50 - 95[1] | Widely applicable, effective for both armed and disarmed donors. The acidity of TfOH can affect acid-labile protecting groups.[2][3][4] |
| Sulfonium Ion Promoted | Dimethyl(methylthio)sulfonium triflate (DMTST) | 0 to rt | 4 - 6 h | 60 - 85[5] | Milder than NIS/TfOH, useful for sensitive substrates. Does not typically exceed 80% yield.[5] |
| Gold Catalyzed | AuCl₃ | Room Temperature | 0.5 - 2 h | 75 - 98[6][7][8][9] | Catalytic, fast, and high-yielding under mild conditions.[6][8][9] Compatible with alkene-containing substrates.[6] |
| Palladium Catalyzed | PdBr₂ / Propargyl bromide | Room Temperature | 24 h | 30 - 80[10][11] | Can be sluggish, but yields are improved with additives.[10][11] |
| Iodonium (B1229267) Ion Promoted | Phenyl(trifluoroethyl)iodonium triflimide | Room Temperature | < 1 h | 68 - 97[12] | Air- and water-stable promoter, mild reaction conditions.[12] |
| Iron-catalyzed Iodonium Ion Promoted | Fe(OTf)₃ / NIS | 0 to rt | 1 - 2 h | 60 - 94[13] | Synergistic effect between the iodonium ion and iron catalyst.[13] |
Signaling Pathways and Experimental Workflows
General Mechanism of Thioglycoside Activation
The activation of a thioglycoside donor by a thiophilic promoter (E+) leads to the formation of a key intermediate, the glycosyl sulfonium ion. This reactive species is in equilibrium with other intermediates like a glycosyl oxocarbenium ion. The glycosyl acceptor then attacks this electrophilic species to form the glycosidic bond.
References
- 1. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. A versatile glycosylation strategy via Au(iii) catalyzed activation of thioglycoside donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A versatile glycosylation strategy via Au(iii) catalyzed activation of thioglycoside donors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium(II)-assisted activation of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols for Targeted Drug Delivery Systems
Introduction
Targeted drug delivery systems are advanced methods designed to deliver therapeutic agents to specific sites within the body, such as diseased cells or tissues, while minimizing exposure to non-target areas.[1] This approach enhances therapeutic efficacy, reduces side effects, and lowers the required dosage compared to conventional drug administration.[1][2] These systems are founded on nanomedicine, utilizing carriers like liposomes, polymers, and antibodies to transport drugs.[3][4] The primary goal is to localize and prolong the drug's interaction with the diseased tissue.[1] Targeting can be achieved through two main strategies:
-
Passive Targeting: This mechanism relies on the physicochemical properties of the delivery system and the pathophysiology of the target tissue. A key example is the Enhanced Permeability and Retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky blood vessels and poor lymphatic drainage.[5][6]
-
Active Targeting: This involves attaching specific ligands (e.g., antibodies, peptides, aptamers) to the surface of the drug carrier.[6][7] These ligands bind to receptors that are overexpressed on the surface of target cells, leading to receptor-mediated uptake.[]
This document provides detailed application notes and protocols for the development and evaluation of common targeted drug delivery systems.
Section 1: Liposome-Based Targeted Drug Delivery
Application Note: Liposomes are spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[9] This structure allows them to encapsulate both hydrophilic drugs in the core and hydrophobic drugs within the lipid bilayer.[10] Liposomes are versatile carriers due to their biocompatibility, biodegradability, and ability to be modified for targeted delivery.[5] Surface modification with polymers like polyethylene (B3416737) glycol (PEG), known as PEGylation, can prolong their circulation time by helping them evade the reticuloendothelial system (RES).[][10] For active targeting, ligands such as monoclonal antibodies can be conjugated to the liposome (B1194612) surface to direct them to specific cells.[][11][12]
Quantitative Data: Typical Liposome Characteristics
The physical properties of liposomes are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which affects stability.
| Parameter | Typical Value | Significance |
| Particle Size (Diameter) | 100 - 200 nm | Influences biodistribution and ability to exploit the EPR effect.[13] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, uniform size distribution, which is crucial for reproducibility.[13] |
| Zeta Potential | > ±30 mV | Indicates high colloidal stability, preventing aggregation of nanoparticles.[14][15] |
| Encapsulation Efficiency (EE%) | 50 - 95% | Represents the percentage of the initial drug successfully entrapped in the liposomes.[16] |
| Drug Loading Content (DLC%) | 1 - 10% | Represents the weight percentage of the drug relative to the total weight of the liposome.[16] |
Diagram: Liposome Targeting Mechanisms
Caption: Passive vs. Active targeting mechanisms for liposomal drug delivery.
Experimental Protocols
This protocol describes the common thin-film hydration method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
Phospholipids (B1166683) (e.g., DSPC, Cholesterol)
-
Drug to be encapsulated
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Lipid Film Formation: Dissolve phospholipids and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the hydration buffer (containing the drug if water-soluble) to the flask.
-
Vesicle Formation: Agitate the flask above the lipid phase transition temperature (Tc) until the lipid film is fully hydrated and dispersed, forming MLVs.
-
Sizing (Optional): To produce SUVs of a defined size, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
This protocol determines the amount of drug successfully encapsulated within the liposomes.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation. This can be done by ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant (or dialysate) using a suitable analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the EE% using the following formula: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100[17]
Section 2: Polymer-Drug Conjugates (PDCs)
Application Note: Polymer-drug conjugates (PDCs) are systems where a drug is covalently attached to a water-soluble polymer backbone, often via a biodegradable linker.[18] This conjugation improves the drug's solubility, stability, and circulation half-life.[18][19] The polymer backbone, typically larger than 40 kDa, allows the PDC to accumulate in tumor tissue through the EPR effect.[18] The linker is often designed to be stable in circulation but cleavable at the target site (e.g., by acidic pH in endosomes or specific enzymes overexpressed in tumors), releasing the active drug.[19]
Quantitative Data: Typical PDC Characteristics
| Parameter | Typical Value / Method | Significance |
| Molecular Weight (Mw) | > 40 kDa (for EPR effect) | Determines renal clearance threshold and potential for passive tumor accumulation.[18] |
| Polydispersity Index (PDI) | < 1.5 | Indicates the homogeneity of the polymer chain lengths. |
| Drug Loading Content (DLC%) | 5 - 25% (by weight) | Represents the amount of drug conjugated to the polymer; affects therapeutic potency. |
| Solubility | High in aqueous media | Conjugation to a hydrophilic polymer enhances the solubility of hydrophobic drugs.[18] |
| Characterization Techniques | NMR, GPC, Mass Spectrometry | Used to confirm the structure, molecular weight, and purity of the conjugate.[19] |
Diagram: General Workflow for PDC Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a polymer-drug conjugate.
Experimental Protocols
This protocol provides a general method for conjugating a drug with a hydroxyl or amine group to a polymer with a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
Polymer with carboxylic acid groups (e.g., PGA)
-
Drug with a primary amine or hydroxyl group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Polymer Activation: Dissolve the polymer in anhydrous DMF. Add NHS followed by EDC in a molar excess relative to the carboxylic acid groups. Stir the reaction at room temperature for 4-6 hours to activate the polymer.
-
Drug Conjugation: Add the drug (dissolved in a small amount of DMF) to the activated polymer solution.
-
Reaction: Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen).
-
Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against a large volume of deionized water for 48-72 hours to remove unreacted drug, EDC, and NHS.
-
Lyophilization: Freeze-dry the purified solution to obtain the final polymer-drug conjugate as a powder.
-
Characterization: Characterize the final product using techniques like NMR to confirm conjugation and GPC to determine molecular weight and PDI.[19]
Section 3: In Vitro Evaluation of Targeted Systems
Application Note: Before advancing to in vivo studies, targeted drug delivery systems must be rigorously evaluated in vitro.[20] Key assessments include determining the drug release profile, cellular uptake efficiency, and cytotoxicity against target cells. These tests provide crucial data on the system's stability, targeting ability, and therapeutic potential.[21]
Diagram: Signaling Pathway for Receptor-Mediated Endocytosis
Caption: A simplified pathway for cellular uptake via receptor-mediated endocytosis.
Experimental Protocols
This protocol measures the rate at which the drug is released from the carrier over time, often under conditions mimicking different biological environments (e.g., blood pH 7.4 vs. endosomal pH 5.0).
Materials:
-
Drug-loaded delivery system
-
Release media (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.0)
-
Dialysis tubing with an appropriate MWCO
-
Incubator/shaker
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded formulation into a dialysis bag.
-
Incubation: Submerge the sealed bag in a known volume of release medium at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using HPLC or UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Korsmeyer-Peppas) to understand the release mechanism.[22][23]
This assay quantifies the internalization of the drug delivery system by target cells.
Materials:
-
Target cell line (e.g., cancer cells overexpressing a specific receptor)
-
Fluorescently labeled nanoparticles or nanoparticles containing a fluorescent drug
-
Control cells (optional, low receptor expression)
-
Cell culture medium and plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled formulation at various concentrations and for different incubation times. Include a control group treated with the free fluorescent dye.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Cell Lysis (for quantification): Lyse the cells with a suitable lysis buffer. Measure the fluorescence intensity of the cell lysate using a plate reader to quantify uptake.
-
Flow Cytometry (for single-cell analysis): Alternatively, detach the cells and analyze them by flow cytometry to measure the percentage of fluorescent cells and the mean fluorescence intensity per cell.
-
Microscopy (for visualization): Visualize the internalized nanoparticles using fluorescence or confocal microscopy.
This protocol assesses the ability of the drug-loaded delivery system to kill target cancer cells. The MTT assay measures cell viability based on the metabolic activity of living cells.
Materials:
-
Target cell line
-
Drug-loaded formulation, empty carrier (placebo), and free drug solution
-
Cell culture medium and 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded formulation, and empty carrier for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Plot cell viability versus drug concentration to determine the IC50 (the concentration of drug required to inhibit cell growth by 50%).[24]
References
- 1. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 2. Targeted Drug Delivery System Development - CD Formulation [formulationbio.com]
- 3. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 4. wjpls.org [wjpls.org]
- 5. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. preprints.org [preprints.org]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. powertechjournal.com [powertechjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Drug Encapsulation and Loading Efficiency [bio-protocol.org]
- 18. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 19. Polymer-Drug Conjugates - Creative BioMart Nanocage [nanocage.creativebiomart.net]
- 20. tandfonline.com [tandfonline.com]
- 21. perivolaropoulou.gr [perivolaropoulou.gr]
- 22. ptfarm.pl [ptfarm.pl]
- 23. researchgate.net [researchgate.net]
- 24. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Galabiose-Containing Oligosaccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galabiose (Galα1-4Gal) is a disaccharide that serves as a crucial recognition motif in various biological processes. It is the terminal disaccharide of the globotriaosylceramide (Gb3) receptor, which is exploited by Shiga toxins for cellular entry.[1] This interaction makes galabiose-containing oligosaccharides significant targets for the development of anti-infective agents.[2] Furthermore, these oligosaccharides and their derivatives are valuable tools in glycobiology research and for the development of diagnostics and therapeutics.[3][4] This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of galabiose-containing oligosaccharides.
Chemical Synthesis of Galabiose
Chemical synthesis offers precise control over the structure of the target oligosaccharide, allowing for the introduction of modifications and linkers for conjugation.[5] The synthesis of galabiose typically involves the stereoselective formation of an α-glycosidic linkage between two galactose units, which requires careful selection of protecting groups and glycosylation methods.[6][7]
Experimental Protocol: Chemical Synthesis of a Galabiose Derivative
This protocol is based on a reported synthesis of galabiose and globotriose (B1671595), focusing on the formation of the galabiose core.[5]
Materials:
-
Lactose (B1674315) glycoside derivative (e.g., a thioglycoside)
-
Toluene-p-sulfonic acid (TsOH)
-
N,N-Dimethylformamide (DMF), dry
-
Pyridine, dry
-
Benzoyl chloride
-
Appropriate solvents for workup and chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the Acceptor: A suitably protected galactose acceptor is prepared. For instance, starting from a lactose derivative, the 4'- and 6'-hydroxyl groups can be protected as an isopropylidene acetal.[5]
-
Dissolve the lactose glycoside in dry DMF.
-
Add 2,2-dimethoxypropane and a catalytic amount of TsOH.
-
Stir at room temperature for approximately 90 minutes.
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
-
Benzoylation: The remaining free hydroxyl groups are protected with benzoyl groups.[5]
-
Dissolve the dried residue from the previous step in dry pyridine.
-
Cool the solution to 0°C and add benzoyl chloride.
-
After 30 minutes, remove the cooling bath and stir for an additional 2.5 hours at room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated.
-
-
Deprotection: The protecting groups are removed to yield the final galabiose-containing oligosaccharide. This typically involves a multi-step process to selectively remove different protecting groups.[5]
-
Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography.[5]
Data Presentation:
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Protection | Lactose glycoside | 2,2-Dimethoxypropane, TsOH | DMF | 90 min | Room Temp. | - | [5] |
| Benzoylation | Protected lactose glycoside | Benzoyl chloride | Pyridine | 3 h | 0°C to RT | - | [5] |
| Glycosylation | Protected galactose donor and acceptor | Promoter (e.g., Ag2SO4, Bi(OTf)3) | Dichloromethane | 16 h | - | 86 | [7] |
| Purification | Crude product | - | - | - | - | - | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and are provided as an example from a related synthesis.
Enzymatic Synthesis of Galabiose-Containing Oligosaccharides
Enzymatic synthesis provides a milder and often more environmentally friendly alternative to chemical synthesis for producing oligosaccharides.[9] β-Galactosidases are commonly used to synthesize galacto-oligosaccharides (GOS) through their transgalactosylation activity.[10][11] In this process, the enzyme hydrolyzes lactose and transfers the galactose moiety to an acceptor, which can be another lactose molecule or a growing oligosaccharide chain.
Experimental Protocol: Enzymatic Synthesis of GOS
This protocol outlines the general steps for the enzymatic synthesis of GOS, from which galabiose can be a component.
Materials:
-
β-Galactosidase (e.g., from Streptococcus thermophilus or Bifidobacterium species)[11][12]
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)[11]
-
Sodium carbonate (Na2CO3) for stopping the reaction
-
Centrifugal filters or other means for enzyme removal
-
Chromatography system for purification (e.g., size-exclusion or activated charcoal)
Procedure:
-
Enzyme Preparation (if necessary): If a commercial enzyme is not used, β-galactosidase can be extracted from microbial sources.[11]
-
GOS Synthesis Reaction:
-
Prepare a concentrated lactose solution in the appropriate buffer.
-
Add the β-galactosidase to the lactose solution at a specific enzyme-to-substrate ratio (e.g., 10 U/mL).[11]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a set period (e.g., 5 hours).[10][11]
-
-
Reaction Termination:
-
Inactivate the enzyme by heating the reaction mixture (e.g., 100°C for 15 minutes).[11]
-
-
Purification of GOS:
-
Remove the inactivated enzyme and any precipitated proteins by centrifugation or filtration.
-
The resulting GOS mixture, which contains residual lactose, glucose, and galactose, can be purified to enrich for specific oligosaccharides like galabiose.[13] This can be achieved through various chromatographic techniques.[14]
-
Data Presentation:
| Parameter | Value | Reference |
| Enzyme Source | Streptococcus thermophilus ST61 | [11] |
| Substrate | Lactose | [11] |
| Initial Lactose Concentration | 40% (w/w) | [14] |
| Enzyme Concentration | 10 U/mL | [11] |
| pH | 6.8 | [11] |
| Temperature | 40°C | [11] |
| Reaction Time | 5 h | [11] |
| GOS Yield | up to 40% | [13] |
Visualizations
Experimental Workflow: Enzymatic GOS Synthesis and Purification
Caption: Workflow for the enzymatic synthesis and purification of GOS.
Signaling Pathway: Shiga Toxin Binding and Internalization
References
- 1. Molecular Biology of Escherichia coli Shiga Toxins’ Effects on Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of galabiose-chitosan conjugate as potent inhibitor of Streptococcus suis adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient and regioselective synthesis of γ-lactone glycosides through a novel debenzylative cyclization reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical synthesis of globotriose and galabiose: relative stabilities of their complexes with Escherichia coli Shiga-like toxin-1 as determined by denaturation-titration with guanidinium chloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Infant-Associated Bifidobacterial β-Galactosidases and Their Ability to Synthesize Galacto-Oligosaccharides [frontiersin.org]
- 11. Production of β-galactosidase from streptococcus thermophilus for galactooligosaccharides synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and purification of galacto-oligosaccharides: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation and Biological Evaluation of Phenolic Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic glycosides are a large and structurally diverse class of plant secondary metabolites, characterized by a phenolic aglycone linked to a sugar moiety.[1] These compounds are ubiquitous in the plant kingdom and play crucial roles in processes like defense, storage, and regulation.[2] In recent years, phenolic glycosides have garnered significant interest from the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4]
The biological activity of these compounds is often influenced by the nature of both the phenolic and the sugar components.[2] The glycosylation can affect solubility, stability, and bioavailability, making the study of these molecules both challenging and rewarding. This document provides detailed application notes and protocols for the preparation (extraction, purification, and synthesis) of phenolic glycosides and the subsequent evaluation of their key biological activities.
Part 1: Preparation of Phenolic Glycosides
The preparation of phenolic glycosides for biological screening can be achieved through extraction from natural sources or via chemical/enzymatic synthesis. The choice of method depends on the target compound's availability, structural complexity, and the required purity.
Extraction and Purification from Plant Material
Extraction is the primary step for isolating naturally occurring phenolic glycosides.[5] Given that these compounds can be labile, especially in aqueous media, careful selection of extraction conditions is critical to prevent degradation and the formation of artifacts.[6]
General Workflow:
Figure 1: General workflow for extraction and purification of phenolic glycosides.
Experimental Protocol 1: Ultrasound-Assisted Extraction (UAE) and Purification
This protocol describes a common method for extracting phenolic glycosides from plant material.
-
Principle: Ultrasound waves create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing the release of target compounds into the solvent. This method is often faster and more efficient than traditional maceration.[7]
-
Reagents and Materials:
-
Dried, powdered plant material
-
Extraction solvent (e.g., 80% Methanol (B129727) in water)[8]
-
Ultrasonic bath
-
Filter paper or centrifugation system
-
Rotary evaporator
-
Sephadex LH-20 resin
-
Glass column for chromatography
-
Solvents for chromatography (e.g., Methanol, Ethanol (B145695), Acetone-water mixtures)[5]
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Extraction: Mix 10 g of powdered plant material with 200 mL of 80% methanol. Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-40°C).[9]
-
Filtration: Separate the extract from the solid plant residue by filtration or centrifugation.
-
Concentration: Remove the methanol from the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude aqueous extract.
-
Initial Purification: Apply the crude extract to a Sephadex LH-20 column. Elute non-phenolic compounds with a polar solvent like methanol or ethanol.[5]
-
Elution of Glycosides: Elute the phenolic glycosides from the column using an acetone-water mixture (e.g., 70% acetone).[5]
-
Final Purification: Concentrate the glycoside-rich fraction and subject it to preparative HPLC for the isolation of individual compounds.
-
Characterization: Confirm the structure and purity of the isolated glycosides using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Synthesis of Phenolic Glycosides
Biosynthesis offers an alternative to extraction, especially for producing specific glycosides or novel derivatives.[3] This often involves using enzymes like UDP-glucosyltransferases (UGTs) that can transfer a sugar moiety to a phenolic aglycone.[10]
Experimental Protocol 2: Enzymatic Synthesis of a Phenolic Glucoside
-
Principle: A recombinant β-glucosidase or a UGT enzyme is used to catalyze the transfer of a glucose unit from a donor substrate (e.g., UDP-glucose) to a phenolic acceptor molecule, forming an O-glucoside.[11][10]
-
Reagents and Materials:
-
Phenolic aglycone (substrate)
-
Recombinant UGT or β-glucosidase enzyme
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 200 mM Sodium Phosphate Buffer, pH 6.0-7.5)[11]
-
Methanol (to stop the reaction)
-
Incubator or water bath
-
HPLC system for monitoring and purification
-
-
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the phenolic aglycone (e.g., 1 mg/mL), UDP-glucose, and the enzyme (e.g., 80 U/mL) in the reaction buffer.[11]
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 12 hours), allowing the glycosylation to proceed.[11]
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge the mixture to remove precipitated protein. Analyze the supernatant using HPLC to confirm the formation of the product and determine the conversion rate.
-
Purification: Purify the newly formed phenolic glycoside from the reaction mixture using preparative HPLC.
-
Part 2: Biological Activity Studies
Once prepared and purified, phenolic glycosides can be screened for various biological activities. Below are protocols for common assays.
Antioxidant Activity
Antioxidant capacity is a hallmark activity of many phenolic compounds, arising from their ability to neutralize free radicals.[12]
Figure 2: General workflow for in vitro antioxidant assays.
Experimental Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution's color fades to a pale yellow.[12] The degree of discoloration, measured by a spectrophotometer, is proportional to the scavenging activity.[12]
-
Reagents and Materials:
-
DPPH powder
-
Methanol or Ethanol
-
Test samples (phenolic glycosides) dissolved in a suitable solvent
-
Standard antioxidant (e.g., Gallic Acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol.[12] Store in the dark at 4°C.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and the standard.
-
Assay: In a 96-well plate, add 20 µL of each sample or standard dilution to the wells. Add 180-200 µL of the DPPH working solution to each well.[13][14] Include a blank control (solvent only) and a negative control (solvent + DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[12][16]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Experimental Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing the color to fade. The change in absorbance is measured spectrophotometrically.
-
Reagents and Materials:
-
ABTS salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or water
-
Test samples and standard (Trolox)
-
96-well microplate and reader
-
-
Procedure:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions.[17] Allow the mixture to stand in the dark for 12-16 hours.[12]
-
Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 at 734 nm.
-
Assay: Add 20 µL of the test sample or standard to a 96-well plate, followed by 180 µL of the ABTS•+ working solution.[12]
-
Incubation: Incubate at room temperature for 5-7 minutes.[12]
-
Measurement: Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Phenolic compounds can exert anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and the production of mediators like nitric oxide (NO).[18][19]
Experimental Protocol 5: Nitric Oxide (NO) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.[20]
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Solution A: Sulfanilamide in H3PO4; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard
-
96-well cell culture plate
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated controls and LPS-only controls.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A, incubate for 10 minutes. Then add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
-
Calculate the IC50 value. A parallel cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.[20]
-
Anticancer Activity
Anticancer screening involves assessing a compound's ability to inhibit cancer cell growth (cytotoxicity) and induce programmed cell death (apoptosis).
Experimental Protocol 6: MTT Cell Viability Assay
-
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity.[21] Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[21]
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)[22]
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
96-well cell culture plate
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.[23]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for a desired period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][24]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[23][24]
-
Measurement: Measure the absorbance at 570 nm.[21]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value, the concentration that inhibits cell growth by 50%.
-
Part 3: Data Presentation
Quantitative data from biological assays should be summarized for clear comparison.
Table 1: Antioxidant Activity of Representative Phenolic Glycosides
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
|---|---|---|---|
| Salidroside | 45.2 ± 3.1 | 28.7 ± 2.5 | [3] |
| Arbutin | > 100 | 85.4 ± 6.3 | [3] |
| Curculigoside A | 33.1 ± 2.8 | 21.9 ± 1.9 | [4] |
| Vitamin E (Control) | 25.5 ± 1.5 | 15.8 ± 1.1 | [25] |
| Gallic Acid (Control) | 8.9 ± 0.7 | 5.2 ± 0.4 |[12] |
Table 2: Anti-inflammatory Activity of Representative Phenolic Glycosides
| Compound | Cell Line | NO Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Reference |
|---|---|---|---|---|
| Homaloside A | RAW 264.7 | 30.2 ± 1.2 | > 100 | [20] |
| Isocoumarin Glycoside | RAW 264.7 | 19.4 ± 0.2 | Not Tested | [20] |
| Phenolic Glycoside 1 | Peritoneal Macrophages | Not Tested | ~10 µM (60.3% inhib.) | [15] |
| l-NMMA (Control) | RAW 264.7 | 32.9 ± 2.6 | - | [20] |
| Celecoxib (Control) | - | - | 0.8 ± 0.1 |[19] |
Table 3: Anticancer Activity of a Phenolic Glycoside (Quercetin Glycoside)*
| Cell Line | Cancer Type | MTT IC50 (µM) after 72h | Apoptosis (%) at IC50 | Reference |
|---|---|---|---|---|
| CT-26 | Colon Carcinoma | 35.8 | 45.2 | [24] |
| MCF-7 | Breast Cancer | 42.1 | 38.6 | [24] |
| LNCaP | Prostate Cancer | 28.5 | 51.3 | [24] |
| Doxorubicin (Control) | MCF-7 | 0.8 | > 90 | [22] |
*Data is illustrative based on the activity of the aglycone, quercetin (B1663063), as specific glycoside data varies widely.
Part 4: Signaling Pathways Modulated by Phenolic Compounds
Phenolic compounds often exert their biological effects by modulating intracellular signaling pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes.[18]
Figure 3: Inhibition of the NF-κB signaling pathway by phenolic compounds.
References
- 1. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Rapid biosynthesis of phenolic glycosides and their derivatives from biomass-derived hydroxycinnamates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioactive Phenolic and Isocoumarin Glycosides from the Stems of Homalium paniculiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antioxidant and Anti-Inflammatory Phenolic Glycosides from Clematis tashiroi - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Glycosylation with Acetylated Donors
Welcome to the Technical Support Center for glycosylation reactions utilizing acetylated donors. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the yield and stereoselectivity of their glycosylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your glycosylation experiments with acetylated donors in a question-and-answer format.
Q1: Why is my glycosylation reaction with an acetylated donor sluggish or showing low reactivity?
Your acetylated glycosyl donor is likely showing low reactivity due to the "disarmed" nature of the acetyl protecting groups.[1][2] The electron-withdrawing properties of acetyl groups decrease the electron density at the anomeric center.[1][2] This effect destabilizes the formation of the crucial oxocarbenium ion intermediate required for the glycosylation reaction to proceed, leading to lower reactivity compared to "armed" donors with electron-donating protecting groups like benzyl (B1604629) ethers.[1][2]
Q2: My reaction has a significant amount of unreacted starting material. How can I improve the conversion?
A sluggish reaction with a large amount of unreacted starting material often indicates suboptimal activation of the disarmed acetylated donor.[1] To enhance the reaction rate and achieve higher conversion, consider the following strategies:
-
Increase Activator Equivalents: Gradually increase the amount of the Lewis acid promoter.[1]
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature can boost the rate of activation and coupling. However, this should be done carefully to avoid potential side reactions.[1]
-
Switch to a Stronger Activator: If you are using a milder Lewis acid, switching to a more potent one may be necessary to effectively activate the disarmed donor.[1]
Q3: My TLC plate shows multiple spots, and the yield of my desired product is low. What are the likely side reactions?
The presence of multiple byproducts is a common challenge in glycosylation reactions.[1] The primary causes include:
-
Incomplete Reaction: This will result in a mixture of starting materials and the desired product.[1]
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the glycosyl donor or acceptor.[3][4]
-
Anomerization: Formation of the undesired anomer can reduce the yield of the desired stereoisomer.[1]
-
Oxazoline (B21484) Formation: With N-acetylated donors, particularly N-acetylglucosamine (GlcNAc), the N-acetyl group can participate in the reaction to form a stable 1,2-oxazoline intermediate, which is often unreactive towards the glycosyl acceptor.[5][6] This is a major cause of low yields in direct glycosylations with GlcNAc donors.[5][6]
-
Partially Deacetylated Byproducts: Loss of acetyl groups during the reaction can lead to the formation of partially unprotected glycosides, complicating purification and reducing the yield of the fully acetylated product.[7][8]
Q4: How can I minimize the formation of the unreactive oxazoline byproduct with N-acetylated donors?
Controlling the balance between the desired glycosylation and the formation of the oxazoline is key to achieving acceptable yields.[5] Here are some strategies:
-
Promoter Selection: The choice of Lewis acid can influence the reaction pathway. Screening different promoters is often necessary to find one that favors glycosylation over oxazoline formation.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction. Less coordinating solvents like dichloromethane (B109758) (DCM) are often preferred. Acetonitrile, for instance, can sometimes promote the formation of the oxazoline.[1]
-
Use of Additives: The addition of certain salts or other additives can sometimes help to steer the reaction towards the desired product.[1]
-
Alternative Protecting Groups: To circumvent this issue, consider using a non-participating protecting group at the C-2 amino position, such as a phthalimido (Phth) or a trichloroethoxycarbonyl (Troc) group. These can be removed and replaced with an acetyl group later in the synthetic sequence.[1]
Q5: My purification is complicated by the presence of partially deacetylated products. How can I address this?
A highly effective strategy to manage the formation of partially deacetylated byproducts is to perform a reacetylation step immediately following the glycosylation reaction.[7][8] This involves treating the crude reaction mixture with an acetylating agent, such as acetic anhydride (B1165640) in pyridine (B92270), to convert all partially deprotected glycosides into the single, fully acetylated product.[7] This simplifies purification and can significantly increase the overall isolated yield.[7][8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for glycosylation reactions using acetylated donors. This data is intended to provide a reference for optimizing your own experiments.
Table 1: Lewis Acid-Promoted Glycosylation of Peracetylated Lactose with Allyl Alcohol [7][8]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) without Reacetylation | Yield (%) with Reacetylation |
| 1 | Peracetyl-β-lactose | Allyl Alcohol (4 equiv.) | BF₃·Et₂O (2 equiv.) | CH₂Cl₂ | rt | 16 | 18-24 | 61-76 |
| 2 | Peracetyl-β-lactose | Allyl Alcohol (4 equiv.) | TMSOTf (2 equiv.) | CH₂Cl₂ | rt | 16 | 20 | 68 |
Table 2: Influence of Protecting Groups on Glycosylation Yield [9]
| Entry | Glycosyl Donor | Acceptor | Conditions | Yield (%) |
| 1 | β-GlcNAc tetraacetate (1) | Primary Alcohol | TMSOTf (cat.), 1,2-dichloroethane | 16 |
| 2 | 4-O-TBDMS armed GlcNAc donor | Primary Alcohol | TMSOTf (cat.), 1,2-dichloroethane | Good yields |
| 3 | 4-O-acetylated donor (6) | Primary Alcohol | TMSOTf (cat.), 1,2-dichloroethane | 18 |
Experimental Protocols
General Protocol for a Lewis Acid-Promoted Glycosylation with an Acetylated Donor
This protocol provides a general procedure for a glycosylation reaction using an acetylated donor and a Lewis acid promoter.[1]
1. Preparation:
- Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).[1]
- Ensure all reagents and solvents are anhydrous.
2. Reaction Setup:
- To the reaction flask, add the acetylated glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4Å molecular sieves.[1]
- Add anhydrous dichloromethane (DCM) to dissolve the reagents.[1]
3. Activation:
- Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C) using a suitable cooling bath.[1]
- Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 eq. or BF₃·Et₂O, 1.5-3.0 eq.) dropwise to the stirred solution.[1]
4. Reaction Monitoring:
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
5. Quenching:
- Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine.[1]
6. Work-up:
- Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[1]
7. Purification:
- Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
- Purify the crude product by flash column chromatography.[1]
Protocol for Post-Glycosylation Reacetylation
This protocol is recommended to improve the yield and simplify the purification of glycosylation reactions with acetylated donors.[7]
1. Crude Product Preparation:
- After the glycosylation reaction work-up, concentrate the crude product under reduced pressure.
2. Reacetylation:
- Dissolve the crude product in a mixture of pyridine and acetic anhydride (1:1 v/v).[7]
- Stir the solution at room temperature for 4-6 hours.[7]
3. Final Work-up and Purification:
- Quench the reacetylation reaction by the slow addition of water.[7]
- Extract the product with ethyl acetate.[7]
- Wash the organic layer with a saturated aqueous copper sulfate solution (to remove pyridine), followed by water, and brine.[7]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[7]
- Purify the residue by silica (B1680970) gel column chromatography to obtain the desired peracetylated glycoside.[7]
Visualizations
The following diagrams illustrate key concepts and workflows related to glycosylation with acetylated donors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sluggish Glycosylation Reactions
Welcome to our dedicated support center for troubleshooting glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions to common challenges encountered during the synthesis of glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Chemical Glycosylation
Question: I am performing a chemical glycosylation reaction, but I'm observing a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in a chemical glycosylation reaction is a common issue that can arise from several factors, ranging from the quality of your reagents to the reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Troubleshooting Workflow: Low Product Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low yield glycosylation reactions.
Detailed Troubleshooting Steps:
-
Assess Glycosyl Donor and Acceptor Reactivity and Stability:
-
Problem: The inherent reactivity of your glycosyl donor and acceptor is a primary determinant of reaction success. Additionally, these molecules can be unstable under the reaction conditions, leading to decomposition before glycosylation can occur.[1][2]
-
Recommendation:
-
Check the stability of your donor and acceptor separately under the reaction conditions (e.g., in the presence of the Lewis acid promoter) and monitor for decomposition by Thin Layer Chromatography (TLC).
-
Consider the electronic properties of protecting groups. Electron-donating groups (e.g., benzyl (B1604629) ethers) on the donor generally increase reactivity ("arming"), while electron-withdrawing groups (e.g., acetyl, benzoyl) decrease reactivity ("disarming").[3] Ensure your protecting group strategy is appropriate for the desired reactivity.
-
If instability is confirmed, consider using milder activation methods or more robust protecting groups.[1]
-
-
-
Verify Efficient Activation of the Glycosyl Donor:
-
Problem: Inefficient activation of the leaving group on the glycosyl donor is a frequent cause of sluggish or failed reactions.[1]
-
Recommendation:
-
Choice of Promoter/Activator: The choice of promoter is critical and depends on the type of glycosyl donor. For thioglycosides, a combination of N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf) is often effective.[1] For trichloroacetimidate (B1259523) donors, Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are commonly used.[4]
-
Reagent Quality: Ensure all reagents, especially the promoter, are fresh and anhydrous. Promoters can degrade over time, leading to reduced activity.
-
Activator Concentration: The concentration of the activator can be optimized. For instance, increasing the amount of TfOH can lower the activation temperature required for thioglycosides, but excess acid may cause decomposition of the reactants.[5]
-
-
-
Optimize Reaction Conditions:
-
Problem: Glycosylation reactions are highly sensitive to reaction parameters such as temperature, solvent, and the presence of moisture.[1]
-
Recommendation:
-
Moisture Control: Glycosylation reactions are extremely sensitive to moisture. Ensure all glassware is rigorously dried (oven- or flame-dried), and use anhydrous solvents. The use of activated molecular sieves (e.g., 4 Å) is highly recommended to scavenge any residual water.[1]
-
Temperature: Temperature is a critical parameter. Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C or -40 °C) and allowed to slowly warm to room temperature to control reactivity and minimize side reactions.[6] It is often beneficial to conduct the reaction at the lowest temperature that allows for a practical reaction rate.[1] A temperature screen can help identify the optimal conditions.
-
Solvent: The choice of solvent can influence the reaction rate and stereoselectivity. Test a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., dichloromethane (B109758) (DCM), acetonitrile, diethyl ether).
-
Concentration: Higher concentrations of donor and acceptor can sometimes lead to faster reactions but may also promote side reactions and decrease stereoselectivity.[7] Experiment with different concentrations to find the optimal balance.
-
-
-
Evaluate Purification Losses:
-
Problem: Glycosylated products can be difficult to purify, especially from polar byproducts, leading to significant product loss during workup and chromatography.[1]
-
Recommendation:
-
Monitor the reaction by TLC to ensure you are not prematurely quenching the reaction or allowing the product to decompose.
-
Develop a robust purification protocol. Flash column chromatography is a standard method. For complex mixtures, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) may be necessary.[6]
-
-
Issue 2: Sluggish or Inefficient Enzymatic Glycosylation
Question: My enzymatic glycosylation reaction using a glycosyltransferase is showing low conversion. What factors could be affecting the enzyme's activity?
Answer: The efficiency of enzymatic glycosylation is dependent on several factors that influence the activity and stability of the glycosyltransferase.
Key Factors Influencing Glycosyltransferase Activity:
Caption: Key parameters influencing glycosyltransferase activity.
Troubleshooting Steps for Enzymatic Reactions:
-
Enzyme Quality and Concentration:
-
Problem: The enzyme may have low specific activity or may have been stored improperly, leading to a loss of function.
-
Recommendation:
-
Verify the activity of your enzyme stock using a standard substrate and a reliable assay.
-
Ensure the enzyme has been stored at the correct temperature and in an appropriate buffer.
-
Increase the concentration of the enzyme in the reaction mixture.
-
-
-
Substrate Availability and Concentration:
-
Problem: The concentration of the sugar nucleotide donor or the acceptor substrate may be limiting the reaction rate.[8]
-
Recommendation:
-
Ensure the purity and integrity of your donor and acceptor substrates.
-
Perform substrate titration experiments to determine the optimal concentrations for both the donor and acceptor. High substrate concentrations can sometimes lead to substrate inhibition.
-
-
-
Reaction Buffer and Conditions:
-
Problem: The pH, temperature, and presence of necessary cofactors can significantly impact enzyme activity.
-
Recommendation:
-
pH: Most glycosyltransferases have an optimal pH range. Ensure your reaction buffer is at the optimal pH for your specific enzyme.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature for your glycosyltransferase.
-
Cofactors: Many glycosyltransferases require divalent cations, such as Mn²⁺, for activity.[9] Ensure that the appropriate cofactor is present at an optimal concentration.
-
-
-
Product Inhibition:
-
Problem: The accumulation of the reaction product (the glycoside or the released nucleotide diphosphate) can inhibit the enzyme.[10]
-
Recommendation:
-
If product inhibition is suspected, consider strategies to remove the product as it is formed. For example, in some systems, a phosphatase can be added to degrade the released nucleotide diphosphate, thereby reducing its inhibitory effect.[10]
-
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters that can be optimized for both chemical and enzymatic glycosylation reactions.
| Parameter | Chemical Glycosylation | Enzymatic Glycosylation |
| Temperature | Typically -78 °C to room temperature.[8] | Enzyme-specific, often 25-37 °C. |
| pH | Not a primary parameter, but acidic/basic conditions can affect stability.[6] | Critical for enzyme activity, requires buffered solution at optimal pH. |
| Solvent/Buffer | Anhydrous, non-protic solvents (e.g., DCM, acetonitrile). | Aqueous buffers (e.g., Tris, HEPES) at optimal pH. |
| Concentration | Can be varied; higher concentrations may increase rate but lower selectivity.[7] | Substrate concentrations need to be optimized to avoid saturation or inhibition. |
| Additives | Molecular sieves (essential for dryness).[8] | Divalent cations (e.g., Mn²⁺) are often required as cofactors.[9] |
| Reaction Time | Minutes to several hours, monitored by TLC.[8] | Hours to days, depends on enzyme activity and substrate concentrations. |
Experimental Protocols
Protocol 1: General Procedure for a Chemical Glycosylation Reaction (Thioglycoside Donor)
This protocol outlines a general method for glycosylation using a thioglycoside donor activated by NIS and a catalytic amount of TfOH.[11]
Materials:
-
Glycosyl acceptor (1.0 equivalent)
-
Thioglycoside donor (1.2 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
N-iodosuccinimide (NIS) (1.5 equivalents)
-
Trifluoromethanesulfonic acid (TfOH) solution (e.g., 0.1 M in CH₂Cl₂) (0.2 equivalents)
-
Triethylamine (B128534) or Pyridine (for quenching)
-
Saturated aqueous NaHCO₃
-
Saturated aqueous Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
TLC plates and appropriate developing solvent system
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Add the glycosyl acceptor, thioglycoside donor, and activated 4 Å molecular sieves to the flask.
-
Add anhydrous CH₂Cl₂ to dissolve the reactants (final concentration of the acceptor is typically 0.05-0.1 M).
-
-
Reaction:
-
Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).
-
Add NIS to the reaction mixture and stir for 10-15 minutes.
-
Slowly add the TfOH solution dropwise.
-
Monitor the reaction progress by TLC. The reaction may be allowed to warm slowly to a higher temperature if necessary.
-
-
Workup:
-
Once the reaction is complete (as determined by TLC), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, washing the pad with additional CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel flash column chromatography using an appropriate solvent system to obtain the desired glycoside.
-
Protocol 2: Monitoring a Glycosylation Reaction by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
Capillary tubes or micropipette for spotting
-
Staining solution (e.g., p-anisaldehyde, ceric ammonium (B1175870) molybdate, or potassium permanganate (B83412) stain)
-
Heat gun or hot plate for visualization
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto the baseline of a TLC plate. It is also advisable to spot the starting materials (donor and acceptor) on the same plate for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots. If the compounds are UV-active, they can be seen under a UV lamp.
-
Alternatively, dip the plate in a staining solution and then heat it with a heat gun until the spots appear.
-
-
Analysis: The progress of the reaction can be determined by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The Rf (retention factor) of the product will typically be different from that of the starting materials.
Protocol 3: General Procedure for Enzymatic Glycosylation
This protocol provides a general framework for a glycosylation reaction catalyzed by a glycosyltransferase.[12][13]
Materials:
-
Glycosyltransferase
-
Glycosyl acceptor
-
Sugar nucleotide donor (e.g., UDP-galactose)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactor solution (e.g., 10 mM MnCl₂)
-
Microcentrifuge tubes or a multi-well plate
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Reaction buffer
-
Cofactor solution
-
Glycosyl acceptor (to the desired final concentration)
-
Sugar nucleotide donor (to the desired final concentration)
-
-
Initiate the reaction by adding the glycosyltransferase to the desired final concentration. The total reaction volume can be scaled as needed (e.g., 20-100 µL).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a specific period (e.g., 1-16 hours).[12]
-
-
Termination:
-
Terminate the reaction by heating the mixture (e.g., at 100 °C for 3 minutes) to denature the enzyme.[12]
-
-
Analysis:
-
Analyze the reaction mixture for product formation using an appropriate method, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or TLC.
-
This technical support center provides a starting point for troubleshooting common issues in glycosylation reactions. Remember that optimization is often required for each specific donor-acceptor pair and enzyme system.
References
- 1. benchchem.com [benchchem.com]
- 2. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. Comparison of glycosyl donors: a supramer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose.
Troubleshooting Guides and FAQs
Issue 1: Low Yield of the Desired Product
-
Question: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The acetylation may not have gone to completion. Ensure you are using a sufficient excess of the acetylating agent (acetic anhydride) and an adequate amount of catalyst (e.g., pyridine (B92270) or sodium acetate). Reaction time and temperature are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal Reaction Conditions: The choice of catalyst and solvent can significantly impact yield. For instance, using pyridine as both a catalyst and a solvent is often very effective.
-
Side Reactions: The formation of byproducts, such as the thermodynamically more stable furanose forms or incompletely acetylated derivatives, can reduce the yield of the desired pyranose product.
-
Purification Losses: Significant loss of product can occur during the work-up and purification steps. Optimize your extraction and recrystallization procedures to minimize these losses.
-
Issue 2: Presence of Multiple Spots on TLC Analysis
-
Question: After running my reaction, the TLC plate shows multiple spots. What do these spots represent and how can I get a purer product?
-
Answer: The presence of multiple spots on your TLC plate indicates a mixture of compounds in your product. These can include:
-
Anomers: The most common "impurities" are the α and β anomers of the product. They have slightly different polarities and will appear as distinct, often close-running, spots on the TLC plate.
-
Partially Acetylated Galactose: If the reaction is incomplete, you may have mono-, di-, or tri-acetylated galactose derivatives, which are more polar than the desired tetra-acetylated product and will have lower Rf values.
-
Unreacted D-galactose: Being highly polar, unreacted D-galactose will remain at the baseline of the TLC plate.
-
Other Byproducts: Depending on the reaction conditions, other side products could be formed.
To obtain a purer product, you can employ column chromatography to separate the different components. Careful selection of the eluent system is crucial for achieving good separation. Recrystallization is another effective purification technique, often used after column chromatography.[1][2]
-
Issue 3: Difficulty in Separating α and β Anomers
-
Question: I am having trouble separating the α and β anomers of this compound. Are there specific techniques to improve this separation?
-
Answer: The separation of anomers can be challenging due to their similar structures. Here are some strategies:
-
Column Chromatography: A long, well-packed silica (B1680970) gel column with a carefully optimized solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can effectively separate the anomers.
-
Recrystallization: Fractional crystallization can sometimes be used to enrich one anomer. The choice of solvent is critical and may require some experimentation.
-
Anomerization: In some cases, it is possible to convert the mixture to the thermodynamically more stable anomer. For acetylated sugars, the α-anomer is often favored under thermodynamic control due to the anomeric effect. This can sometimes be achieved by treating the mixture with a Lewis acid, though this can also lead to other side reactions if not carefully controlled.
-
Issue 4: Product is a Syrup instead of a Crystalline Solid
-
Question: The final product I obtained is a thick syrup and not the expected crystalline solid. Why did this happen and how can I induce crystallization?
-
Answer: Obtaining a syrup suggests the presence of impurities that are inhibiting crystallization. These impurities could be residual solvent, side products, or a mixture of anomers.
-
Purity: Ensure your product is of high purity. Use column chromatography to remove impurities.
-
Solvent Removal: Traces of solvent, especially pyridine, can be difficult to remove. Co-evaporation with a high-boiling point solvent like toluene (B28343) can help.
-
Crystallization Technique: Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the desired product can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal formation.
-
Quantitative Data
The ratio of α to β anomers is influenced by the reaction conditions. The following table summarizes typical outcomes.
| Catalyst/Reagent | Temperature (°C) | Anomeric Ratio (α:β) | Reference |
| Acetic Anhydride (B1165640) / Sodium Acetate | 100-120 | Mixture, often favoring β | General Knowledge |
| Acetic Anhydride / Pyridine | 0 to RT | Kinetically controlled, can favor α | [3] |
| HBr in Acetic Acid | Room Temperature | Predominantly α (thermodynamic product) | General Knowledge |
Experimental Protocols
Protocol 1: Acetylation of D-galactose using Acetic Anhydride and Sodium Acetate
-
Materials: D-galactose, anhydrous sodium acetate, acetic anhydride.
-
Procedure:
-
To a flask, add D-galactose and anhydrous sodium acetate.
-
Add a significant excess of acetic anhydride.
-
Heat the mixture with stirring at 100-120 °C for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, pour the hot mixture into ice-water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography.
-
Protocol 2: Acetylation of D-galactose using Acetic Anhydride and Pyridine
-
Materials: D-galactose, pyridine (anhydrous), acetic anhydride.
-
Procedure:
-
Dissolve D-galactose in anhydrous pyridine in a flask cooled in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting syrup or solid by column chromatography or recrystallization.[3]
-
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Acetylated Sugars
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of acetylated sugars.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying acetylated sugars?
A1: The primary methods for purifying acetylated sugars are:
-
Crystallization: This is a highly effective method for obtaining very pure crystalline acetylated sugars, provided the compound readily forms crystals.[1]
-
Silica (B1680970) Gel Column Chromatography: A widely used technique to separate the desired acetylated sugar from impurities based on polarity.[2]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for purifying complex mixtures of acetylated oligosaccharides or when high purity is essential.[2][3] Reversed-phase HPLC is often the method of choice.[3]
-
Extraction: A standard work-up procedure to remove reaction reagents and byproducts, such as acetic anhydride (B1165640) and pyridine (B92270).
Q2: How can I effectively remove residual acetic anhydride and pyridine after an acetylation reaction?
A2: A common work-up involves pouring the reaction mixture into ice-water.[4] The product can then be extracted with an organic solvent. To remove pyridine, the organic layer should be washed with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it water-soluble and easily removed in the aqueous phase. To remove residual acetic acid, the organic layer can be washed with a mild aqueous base like a saturated sodium bicarbonate solution.
Q3: My acetylated sugar won't crystallize. What can I do?
A3: If your acetylated sugar is resistant to crystallization and forms a syrup, several techniques can be employed. First, ensure all volatile solvents are removed under vacuum. Attempting to dissolve the syrup in a minimal amount of a suitable hot solvent (like 95% ethanol (B145695) for sucrose (B13894) octaacetate) and then cooling it slowly can induce crystallization.[4] Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.[4] If these methods fail, purification by column chromatography may be necessary to remove impurities that could be inhibiting crystallization.
Q4: How do I choose the right solvent system for column chromatography of my acetylated sugar?
A4: The choice of solvent system (eluent) depends on the polarity of your acetylated sugar. A good starting point is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased by increasing the proportion of the more polar solvent. Thin-Layer Chromatography (TLC) is an essential tool to determine the optimal solvent system before running the column. The ideal solvent system will show good separation between your desired product and any impurities, with the product having an Rf value typically between 0.2 and 0.4.
Q5: Can I use HPLC to purify my acetylated sugar? What kind of column and mobile phase should I use?
A5: Yes, HPLC is a powerful tool for purifying acetylated sugars, especially for complex mixtures or when very high purity (≥99.5%) is required.[5] Reversed-phase HPLC with a C18 column is a common choice.[2] The mobile phase is typically a gradient of acetonitrile (B52724) and water.[2] The separation can be monitored using a UV detector, as acetyl groups have a weak absorbance at low wavelengths (e.g., 210 nm).[2] For acetylated monosaccharides, a pentafluorophenyl (PFP) stationary phase may provide superior separation, while a phenyl hexyl support can be well-suited for acetylated disaccharides and trisaccharides.[5]
Troubleshooting Guides
Issue 1: Incomplete Reaction - TLC shows starting material and multiple spots.
| Possible Cause | Suggested Solution |
| Insufficient Reagent/Catalyst | Ensure an adequate molar excess of the acetylating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine, sodium acetate) is used. |
| Low Reaction Temperature | Some acetylations require heating to proceed at a reasonable rate. Consider increasing the reaction temperature while monitoring for potential side reactions. |
| Steric Hindrance | Hydroxyl groups in sterically hindered positions may react slower. Longer reaction times or more forcing conditions (higher temperature, stronger catalyst) may be necessary.[6] |
| Deactivated Reagents | Ensure that the acetic anhydride and any catalysts have not been deactivated by moisture. Use freshly opened or properly stored reagents. |
Issue 2: Difficulty in Removing Pyridine.
| Possible Cause | Suggested Solution |
| High Boiling Point and Water Solubility of Pyridine | During the aqueous work-up, wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl or copper sulfate (B86663) solution) to convert pyridine into its water-soluble salt. |
| Azeotropic Removal | In some cases, pyridine can be removed by azeotropic distillation with a suitable solvent like toluene, followed by vacuum distillation.[7] |
Issue 3: Product is an Oil/Syrup and Resists Crystallization.
| Possible Cause | Suggested Solution |
| Presence of Impurities | Purify the crude product using silica gel column chromatography to remove impurities that may be inhibiting crystallization. |
| Supersaturation | Attempt to induce crystallization by adding a seed crystal of the pure compound.[4] Vigorous scratching of the inside of the flask with a glass rod at the solvent-air interface can also sometimes initiate crystallization. |
| Incorrect Solvent | Experiment with different recrystallization solvents. A solvent in which the compound is soluble when hot but sparingly soluble when cold is ideal. For sucrose octaacetate, 95% ethanol is a common choice.[4][8] |
| Residual Solvent | Ensure all solvents from the reaction and work-up have been thoroughly removed under high vacuum. |
Issue 4: Poor Separation during Column Chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent system using TLC. A good separation on TLC should translate to the column. Consider using a gradient elution (gradually increasing the polarity of the eluent) for complex mixtures. |
| Column Overloading | Do not load too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even solvent flow and good separation. |
| Co-eluting Impurities | If impurities have a similar polarity to the product, consider using a different chromatographic technique, such as reversed-phase HPLC, which separates based on hydrophobicity.[3] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of a model peracetylated disaccharide. Note that yields can vary based on the specific reaction and oligosaccharide.
| Purification Method | Starting Material | Product | Typical Yield | Purity | Reference |
| Crystallization | Crude Sucrose Octaacetate | Crystalline Sucrose Octaacetate | 60% | >99% | [9] |
| Silica Gel Chromatography | Crude Acetylated Oligosaccharide | Purified Acetylated Oligosaccharide | 70-85% | >95% | [2] |
| Reversed-Phase HPLC | Partially Purified Acetylated Oligosaccharide | High-Purity Acetylated Oligosaccharide | >90% (from partially purified) | ≥99.5% | [2][5] |
Experimental Protocols
Protocol 1: Recrystallization of Sucrose Octaacetate
This protocol is adapted from a procedure for the synthesis and purification of sucrose octaacetate.[4]
-
Dissolution: After the initial work-up and removal of water, dissolve the crude sucrose octaacetate syrup in 10 mL of 95% ethanol in a flask. Heat the mixture on a steam bath until the product completely dissolves.
-
Crystallization: Stopper the flask and allow it to stand at room temperature overnight. If crystallization does not occur, add a seed crystal and wait an additional 24 hours.[4] For faster crystallization, cool the dissolved product in an ice bath and add seed crystals, then stir for several seconds before letting it stand.[4]
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol (e.g., 5 mL).[4]
-
Drying: Air-dry the purified crystals. The expected yield is approximately 60%.[9]
Protocol 2: Purification of an Acetylated Oligosaccharide by Silica Gel Column Chromatography
This is a general protocol for the purification of an acetylated oligosaccharide.[2]
-
Column Preparation: Prepare a silica gel column of an appropriate size. The amount of silica gel should be 20-100 times the weight of the crude sample. Pack the column using a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude acetylated oligosaccharide in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the column eluent) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with the predetermined solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent as the column runs (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified acetylated oligosaccharide.
Protocol 3: Purification of an Acetylated Oligosaccharide by RP-HPLC
This protocol is suitable for obtaining high-purity acetylated oligosaccharides on a smaller scale.[2]
-
Sample Preparation: Dissolve the acetylated oligosaccharide sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale):
-
Equilibrate a C18 column with a mixture of acetonitrile and water (e.g., 50:50).
-
Inject a small amount of the sample and run a gradient from, for example, 50% to 95% acetonitrile over 20-30 minutes.
-
Monitor the elution profile using a UV detector at a low wavelength (e.g., 210 nm).
-
Optimize the gradient to achieve baseline separation of the target oligosaccharide from impurities.
-
-
Preparative HPLC: Scale up the optimized analytical method for preparative purification. Inject the prepared sample onto the column.
-
Fraction Collection: Collect the fraction(s) corresponding to the peak of the target oligosaccharide.
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified acetylated oligosaccharide.
-
-
Analysis: Assess the purity by analytical HPLC and confirm the structure by NMR and mass spectrometry.
Visualizations
Caption: General experimental workflow for the purification of acetylated sugars.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. studylib.net [studylib.net]
- 8. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lewis Acid Catalysis in Glycosylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Lewis acid-catalyzed glycosylation reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during Lewis acid-catalyzed glycosylation experiments.
Issue 1: Low or No Product Yield
Question: My glycosylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in Lewis acid-catalyzed glycosylation can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis acid may have decomposed due to improper handling or storage. Ensure the catalyst is fresh and handled under anhydrous conditions.
-
Poor Donor Reactivity: The glycosyl donor may not be sufficiently reactive under the chosen conditions.
-
Solution: Consider switching to a more reactive donor (e.g., trichloroacetimidate (B1259523) or thioglycoside) or increasing the strength of the Lewis acid catalyst.[1] The reactivity of glycosyl donors is also influenced by protecting groups; for instance, benzoylated α-bromides can be more reactive than their benzylated counterparts in some cases.[2]
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and gradually warmed to room temperature to control the reaction rate and minimize side reactions.[2] Experiment with a temperature gradient to find the optimal conditions for your specific system. Automated systems can aid in systematically probing temperature effects to improve yield and reproducibility.[3]
-
-
Presence of Water: Lewis acids are highly sensitive to moisture, which can quench the catalyst and lead to hydrolysis of the glycosyl donor.
-
Solution: Ensure all glassware is oven-dried, and solvents are rigorously dried before use. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).[2]
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing or destabilizing reactive intermediates.
-
Solution: The choice of solvent can influence the reaction outcome.[4][5] For instance, nitrile solvents can sometimes lead to the formation of an α-anomer.[6] Screen a variety of solvents with different polarities and coordinating abilities (e.g., dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), diethyl ether).[4][5]
-
Issue 2: Poor Anomeric Selectivity
Question: My reaction produces a mixture of α and β anomers. How can I improve the stereoselectivity?
Answer:
Controlling anomeric selectivity is a common challenge in glycosylation. The outcome is a delicate balance of several factors.
Possible Causes & Solutions:
-
Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a significant role in directing the stereochemical outcome.
-
Solution: For 1,2-trans glycosides, use a participating group like an acetyl or benzoyl group at C-2.[7][8] For 1,2-cis glycosides, a non-participating group such as a benzyl (B1604629) ether is typically employed.[7]
-
-
Lewis Acid and Temperature Effects: The choice of Lewis acid and the reaction temperature can significantly influence the anomeric ratio.[9][10][11]
-
Solution: Stronger Lewis acids like TMSOTf may favor an SN1-like pathway, potentially leading to different selectivity compared to weaker Lewis acids like BF3·OEt2 which might favor an SN2 pathway.[11] Temperature can also have a profound effect on selectivity, with some reactions showing increased α-selectivity at higher temperatures.[9][10]
-
-
Solvent Effects: The solvent can influence the stability of the intermediate oxocarbenium ion and thus the stereochemical outcome.
-
Solution: Coordinating solvents like acetonitrile can promote the formation of a β-nitrilium intermediate, which can then lead to the formation of the α-glycoside.[6] Experiment with different solvents to modulate the anomeric ratio.
-
Issue 3: Formation of Byproducts
Question: I am observing significant amounts of orthoester or other byproducts in my reaction mixture. What is causing this and how can I prevent it?
Answer:
Byproduct formation is a common issue that can complicate purification and reduce the yield of the desired glycoside.
Possible Causes & Solutions:
-
Orthoester Formation: This is a frequent side reaction when using glycosyl donors with a participating group at C-2.
-
Solution: If orthoester formation is a persistent problem, consider using a glycosyl donor with a non-participating group at the C-2 position.[2] However, be aware that this may decrease stereocontrol. Alternatively, optimizing the reaction conditions, such as using a different Lewis acid or lowering the temperature, can sometimes minimize orthoester formation.
-
-
Glycosyl Donor Degradation: The glycosyl donor may be unstable under the reaction conditions, leading to decomposition products.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid for my glycosylation reaction?
A1: The choice of Lewis acid depends on the reactivity of your glycosyl donor and acceptor.[1] Common Lewis acids for glycosylation include TMSOTf, BF3·OEt2, SnCl4, and AgOTf.[1] For highly reactive donors, a milder Lewis acid may be sufficient. For less reactive systems, a stronger Lewis acid might be necessary. It is often a matter of empirical optimization for each specific substrate pairing. The Lewis acidity can also be tuned by the solvent environment.[12]
Q2: What is the role of protecting groups in Lewis acid-catalyzed glycosylation?
A2: Protecting groups have a profound influence on the outcome of glycosylation reactions.[7] They not only prevent unwanted side reactions at other hydroxyl groups but also modulate the reactivity of the glycosyl donor and control the stereoselectivity of the glycosidic bond formation.[7][8] A participating group at the C-2 position (e.g., an acetyl group) will typically lead to the formation of a 1,2-trans glycoside, while a non-participating group (e.g., a benzyl ether) is used to favor the 1,2-cis product.[7]
Q3: How does temperature affect the anomeric selectivity of the reaction?
A3: Temperature can have a significant and sometimes non-intuitive effect on anomeric selectivity.[3][9][10] In some systems, higher temperatures have been shown to favor the formation of the α-glycoside.[9][10] This is often attributed to differences in the activation energies of the competing pathways leading to the α and β anomers. Therefore, careful control and optimization of the reaction temperature are crucial for achieving the desired stereochemical outcome.[3]
Q4: Can you explain the "armed-disarmed" concept in glycosylation?
A4: The "armed-disarmed" strategy is a chemoselective glycosylation method. It relies on the difference in reactivity between two glycosyl donors based on their protecting groups. A glycosyl donor with electron-donating protecting groups (e.g., benzyl ethers) is considered "armed" and is more reactive. A donor with electron-withdrawing protecting groups (e.g., acetyl or benzoyl esters) is "disarmed" and less reactive.[8] This allows for the selective activation of the "armed" donor in the presence of the "disarmed" donor, which can act as the glycosyl acceptor.
Data Presentation
Table 1: Effect of Lewis Acid on Anomeric Selectivity of a Galactosyl Donor
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| 1 | TMSOTf (0.1) | DCM | -78 to 0 | 85 | >95:5 |
| 2 | BF3·OEt2 (1.2) | DCM | -78 to 0 | 78 | 10:90 |
| 3 | SnCl4 (1.0) | DCM | -40 | 82 | 80:20 |
Note: Data is illustrative and based on general trends reported in the literature.[11] Actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Influence of C-2 Protecting Group on Glycosylation Outcome
| Glycosyl Donor C-2 Group | Typical Product | Mechanism |
| Acetyl (Participating) | 1,2-trans | Neighboring Group Participation |
| Benzyl (Non-participating) | 1,2-cis (often as a mixture) | SN1/SN2-like |
Source: General principles of glycosylation chemistry.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Glycosylation with a Thioglycoside Donor
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add freshly activated 4 Å molecular sieves to a solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Initiation: Add the Lewis acid (e.g., TMSOTf, 0.1 equiv) dropwise to the stirred solution.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from minutes to several hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Workup: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired glycoside.
Visualizations
Caption: Troubleshooting workflow for low yield in glycosylation.
Caption: Control of anomeric selectivity via protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
impact of reaction conditions on glycosylation outcome
Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction conditions influencing the outcome of a glycosylation reaction?
A1: The stereoselectivity and yield of a glycosylation reaction are highly sensitive to a variety of factors.[1] Key parameters to control include:
-
Temperature: Influences reaction rates and can shift the stereochemical outcome. Generally, lower temperatures favor kinetically controlled products (often β-glycosides), while higher temperatures can lead to thermodynamically favored products (often α-glycosides).[2][3]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby directing stereoselectivity.[1][2][4][5][6]
-
Glycosyl Donor and Acceptor: Their intrinsic reactivity, concentration, and stoichiometry are crucial.[7][8][9][10]
-
Leaving Group: The nature of the leaving group on the glycosyl donor affects the ease of activation and the reaction mechanism.[11]
-
Protecting Groups: Can influence the reactivity of the donor and acceptor and may participate in the reaction to direct stereochemistry.[12][13][14][15][16]
-
Catalyst/Promoter: The choice and amount of the activating agent are critical for initiating the reaction and can influence the stereochemical outcome.[17][18]
Q2: How can I monitor the progress of my glycosylation reaction?
A2: Several analytical techniques can be employed to monitor the progress of a glycosylation reaction. Thin-Layer Chromatography (TLC) is a common and rapid method for qualitative analysis of the reaction mixture. For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used.[19] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying products and byproducts.[20][21][22] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction and characterize the stereochemistry of the products.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in glycosylation reactions. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
Possible Causes and Solutions:
-
Inefficient Donor Activation: The glycosyl donor may not be activating properly.
-
Solution: Ensure the promoter/catalyst is fresh and used in the correct stoichiometric amount. Consider a pre-activation step where the donor is activated before adding the acceptor.[23]
-
-
Unreactive Acceptor: The hydroxyl group of the acceptor may not be sufficiently nucleophilic.
-
Solution: More forcing conditions, such as higher temperatures or a stronger activator, may be required for hindered or unreactive acceptors.[23]
-
-
Moisture Contamination: Glycosylation reactions are often highly sensitive to moisture, which can hydrolyze the activated donor.
-
Suboptimal Temperature: The reaction temperature may be too low, leading to a sluggish reaction.
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Controlling the stereochemistry at the anomeric center is a primary challenge in glycosylation.
Key Factors Influencing Stereoselectivity:
| Factor | Impact on Stereoselectivity |
| Solvent | Nitrile solvents (e.g., acetonitrile) often favor the formation of β-glycosides, while ethereal solvents (e.g., diethyl ether) tend to favor α-glycosides.[1][2] |
| Temperature | Lower temperatures generally favor the kinetically controlled β-anomer, whereas higher temperatures can lead to the thermodynamically more stable α-anomer.[2][3] |
| C-2 Participating Group | A participating group (e.g., acetyl, benzoyl) at the C-2 position of the donor will typically lead to the formation of a 1,2-trans glycosidic linkage.[12][13] |
| Concentration | Higher concentrations of the acceptor can sometimes lead to a decrease in 1,2-trans selectivity by favoring a competing SN2-like pathway.[7] |
General Strategies for Improving Stereoselectivity:
-
For 1,2-trans Glycosides: Utilize a glycosyl donor with a participating group at the C-2 position.
-
For 1,2-cis Glycosides: Employ a donor with a non-participating group (e.g., benzyl (B1604629) ether) at C-2.[25] The choice of solvent and temperature becomes even more critical in this case.
-
Solvent Screening: If you are obtaining a mixture of anomers, consider changing the reaction solvent. For example, switching from dichloromethane (B109758) to acetonitrile (B52724) may increase the yield of the β-product.
Solvent Effects on Glycosylation Outcome
Caption: Influence of solvent type on the glycosylation pathway and stereochemical outcome.
Issue 3: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired glycoside.
Common Side Reactions and How to Mitigate Them:
| Side Product | Cause | Mitigation Strategies |
| Hydrolysis of Donor | Presence of water in the reaction mixture. | Use anhydrous reagents and solvents; perform the reaction under an inert atmosphere.[29] |
| Glycal Formation | Elimination from the oxocarbenium ion intermediate, often favored with less nucleophilic acceptors or at higher temperatures. | Increase the concentration of the acceptor; use a more nucleophilic acceptor if possible.[23] |
| Orthoester Formation | Can occur with donors having a C-2 participating group, particularly under neutral or basic conditions. | Maintain mildly acidic reaction conditions. Orthoesters can sometimes be rearranged to the desired product under acidic conditions.[25][30] |
| Aglycon Transfer | Intermolecular transfer of the aglycon from one donor to another, common with thioglycosides. | Optimize reaction conditions, particularly temperature and promoter.[29] |
Experimental Protocols
General Protocol for a Koenigs-Knorr Glycosylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Add molecular sieves (e.g., 4 Å) to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the glycosyl acceptor in anhydrous dichloromethane (DCM) and add it to the flask. Stir the suspension at room temperature.
-
-
Reaction:
-
In a separate flask, dissolve the glycosyl bromide donor and a silver salt promoter (e.g., silver carbonate) in anhydrous DCM.
-
Cool the acceptor solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the donor solution dropwise to the acceptor solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Experimental Workflow for Koenigs-Knorr Glycosylation
Caption: A step-by-step workflow for a typical Koenigs-Knorr glycosylation experiment.
References
- 1. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Acceptor-influenced and donor-tuned base-promoted glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 13. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 14. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 15. news-medical.net [news-medical.net]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Developments in Stereoselective Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. usp.org [usp.org]
- 20. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Acceptor‐Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
stability of acetylated galactopyranose under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of acetylated galactopyranose derivatives. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My acetylated galactopyranose derivative appears to be degrading under acidic conditions. What is the expected stability at low pH?
A1: Acetylated galactopyranose residues, particularly within larger polysaccharides like O-acetyl-galactoglucomannan (GGM), are susceptible to acid hydrolysis. The rate of degradation is significantly influenced by both pH and temperature.[1][2] Studies on GGM have shown that the molar mass of the polysaccharide decreases considerably at pH values below 2 and temperatures above 70°C.[1][2] The degradation follows first-order kinetics, and the apparent rate constant for acid hydrolysis increases by a factor of 10 for every one-unit decrease in pH, irrespective of the temperature.[1][2]
Q2: I am working with an acetylated galactopyranose compound at a neutral pH. Should I be concerned about instability?
A2: While glycosidic linkages are generally considered more stable under neutral conditions compared to acidic or alkaline conditions, degradation can still occur, especially at elevated temperatures. For instance, β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-glucose has been shown to decompose rapidly at 90°C and pH 7.5.[3] Therefore, for long-term storage or reactions at high temperatures, the stability at neutral pH should be experimentally verified.
Q3: Can temperature alone affect the stability of my acetylated galactopyranose?
A3: Yes, temperature is a critical factor. The rate of hydrolysis of acetylated galactoglucomannans increases with temperature.[1] For example, the apparent rate constant for acid hydrolysis of GGM at pH 1 is significantly higher at 90°C compared to 70°C or 50°C.[1] Even under neutral conditions, heating can lead to decomposition.[3] It is also worth noting that in some contexts, elevated temperatures (80–118 °C) can be used to achieve regioselective acetylation, highlighting the role of heat in influencing reactions involving acetyl groups.[4]
Q4: Are the acetyl groups themselves stable, or can they migrate?
A4: Acetyl group migration is a known phenomenon in carbohydrate chemistry. Migration can occur from a secondary hydroxyl group to a primary one.[4] This should be a consideration in experimental design, especially when regioselective protection is critical.
Q5: How does enzymatic activity affect the stability of acetylated galactopyranose?
A5: The acetyl groups on galactopyranose can offer protection against enzymatic degradation by some glycoside hydrolases.[5] However, specific enzymes known as acetyl esterases can remove these acetyl groups, which may then allow other enzymes like cellulases to access and cleave the glycosidic bonds.[5] There are also enzymes that can specifically deacetylate N-acetylated polygalactosamine.[6] The presence of galactose side chains and the absence of acetyl residues can positively influence the activity of some degrading enzymes.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of compound during acidic workup or purification (e.g., HPLC). | Acid-catalyzed hydrolysis of glycosidic bonds or deacetylation. | - Minimize exposure to strong acids. - Perform acidic steps at lower temperatures. - Use a buffered mobile phase for HPLC if possible. - Consider alternative purification methods that do not require acidic conditions. |
| Compound degradation during heating, even at neutral pH. | Thermal decomposition. | - Reduce the reaction temperature if the protocol allows. - Limit the duration of heating. - If possible, perform the reaction under anaerobic conditions to prevent oxidative degradation. |
| Inconsistent results in enzymatic assays. | 1. Enzymatic deacetylation by contaminating esterases in the enzyme preparation. 2. Acetyl groups sterically hindering the active site of the primary enzyme. | - Use a highly purified enzyme preparation. - Include an esterase inhibitor if compatible with the main reaction. - If hindrance is suspected, consider using a non-acetylated analogue as a positive control to confirm the primary enzyme's activity. |
| Formation of unexpected byproducts with altered polarity. | Acetyl group migration, leading to different isomers. | - Analyze the product mixture carefully using high-resolution techniques like NMR or mass spectrometry to identify isomeric structures. - Adjust reaction conditions (e.g., temperature, solvent) to minimize migration. |
Quantitative Data on Stability
The following tables summarize kinetic data from studies on the acid hydrolysis of O-acetyl galactoglucomannan (GGM), which contains acetylated galactose units.
Table 1: Apparent Rate Constants (kw) for Acid Hydrolysis of GGM at Different pH and Temperatures [1]
| Temperature (°C) | pH | Apparent Rate Constant (kw) |
| 90 | 1 | 1.51E+00 |
| 90 | 2 | 6.67E-02 |
| 70 | 1 | Lower than at 90°C |
| 50 | 1 | Significantly lower than at 70°C |
Table 2: Half-lives of Related Glycans under Neutral Conditions [3]
| Compound | Temperature (°C) | pH | Half-life (min) |
| β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-glucose (LNB) | 90 | 7.5 | 8.1 |
| β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactose (GNB) | 90 | 7.5 | 20 |
Experimental Protocols
Protocol 1: Determination of Acid Hydrolysis Kinetics of Acetylated Galactopyranose-Containing Polysaccharides
This protocol is based on the methodology used for studying the acid hydrolysis of O-acetyl galactoglucomannan.[1][2]
-
Sample Preparation: Prepare a solution of the acetylated galactopyranose-containing compound (e.g., 0.4% GGM) in the desired buffer to maintain a constant pH (e.g., pH 1, 2, or 3).
-
Hydrolysis Reaction: Incubate the sample solution at a constant temperature (e.g., 50°C, 70°C, or 90°C).
-
Time-Point Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately neutralize the aliquots to stop the hydrolysis reaction.
-
Analysis: Analyze the molar mass distribution of the products at each time point using Size Exclusion Chromatography with Multi-Angle Laser Light Scattering and Refractive Index detection (SEC-MALLS-RI).
-
Data Modeling: Plot the change in molar mass over time. Fit the data to a first-order kinetic model to determine the apparent rate constant (k) of hydrolysis.
-
Activation Energy (Optional): Repeat the experiment at different temperatures to construct an Arrhenius plot and calculate the activation energy of the hydrolysis reaction.
Protocol 2: Analysis of Enzymatic Deacetylation
This protocol is adapted from methods used to study the enzymatic deacetylation of N-acetylated polygalactosamine.[6]
-
Enzyme Preparation: Purify the deacetylase enzyme from a suitable source (e.g., supernatant fraction of Aspergillus parasiticus) using methods like ammonium (B1175870) sulfate (B86663) fractionation and column chromatography.
-
Substrate Preparation: Prepare a solution of the acetylated galactopyranose substrate at a known concentration in the optimal buffer for the enzyme (e.g., pH 5.3 or 9.3 for the Aspergillus enzyme).
-
Enzymatic Reaction: Add the purified enzyme to the substrate solution and incubate at the optimal temperature.
-
Quantification of Released Acetyl Groups: At various time points, take aliquots and stop the reaction (e.g., by boiling). Measure the amount of released acetate (B1210297) using a suitable method, such as an enzymatic assay kit for acetic acid.
-
Analysis of Product: Analyze the reaction product to confirm the removal of acetyl groups and the formation of free amino or hydroxyl groups, for instance by NMR or mass spectrometry.
-
Kinetic Analysis: Determine the initial reaction rates at different substrate concentrations to calculate the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Visualizations
Caption: Workflow for determining the stability of acetylated galactopyranose.
Caption: Degradation pathways for acetylated galactopyranose derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of acid hydrolysis of water-soluble spruce O-acetyl galactoglucomannans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Systems for Cellulose Acetate Degradation [mdpi.com]
- 6. A pathway of polygalactosamine formation in Aspergillus parasiticus: enzymatic deacetylation of N-acetylated polygalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: Glycosylation-Reacetylation Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with glycosylation-reacetylation procedures, particularly those involving chemical glycan release via hydrazinolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of glycosylation-reacetylation experiments.
Q1: Why is the recovery of my glycans low after the complete hydrazinolysis, re-N-acetylation, and purification workflow?
A1: Low glycan recovery can stem from several stages of the protocol. A primary reason is incomplete re-N-acetylation of the free amino groups generated during hydrazinolysis.[1] Another common issue is the loss of sample during the purification steps. Some purification methods, such as solvent precipitation or certain types of chromatography, can lead to non-stoichiometric recovery of oligosaccharides, skewing the final profile.[2] Additionally, ensure that the initial glycoprotein (B1211001) sample is thoroughly dried and free of salts, metal ions, and detergents, as these can interfere with the hydrazinolysis reaction itself.[1] The presence of moisture during hydrazinolysis is particularly detrimental and can cause degradation of the glycans, especially O-linked ones.[1]
Q2: My analytical results (e.g., MS spectra) show evidence of glycan degradation. What could have caused this?
A2: Glycan degradation is often caused by suboptimal conditions during the hydrazinolysis step. The presence of any moisture during this reaction can lead to the breakdown of released glycans.[1] It is critical to use anhydrous hydrazine (B178648) and to ensure all labware is meticulously dried.[1][3] Another potential cause is excessive heat or prolonged incubation during hydrazinolysis, which can lead to side reactions or "peeling" of the glycans.[4] For sialylated glycans, degradation is a common problem as sialic acids are sensitive to acidic pH and elevated temperatures.[1] During work-up, it is advisable to keep the pH between 6 and 9 and the temperature below 30°C to preserve sialic acid integrity.[1]
Q3: I am observing incomplete re-N-acetylation. How can I improve the efficiency of this step?
A3: Incomplete re-N-acetylation is a common problem that affects subsequent analysis and purification. To improve efficiency, ensure the reaction is performed under the correct conditions. The re-N-acetylation reaction using acetic anhydride (B1165640) is typically carried out at 0°C in a saturated sodium bicarbonate solution to maintain a basic pH.[3] It is often performed in two steps, with a second addition of acetic anhydride after a short incubation period to drive the reaction to completion.[3] The concentration of acetic anhydride is also a critical parameter; insufficient reagent will lead to incomplete acetylation, while a large excess can sometimes lead to side reactions.[5]
Q4: After re-N-acetylation, my sample contains a lot of salt and excess reagents. What is the best way to purify the glycans?
A4: Post-reacetylation cleanup is crucial for downstream analysis. The reaction mixture will contain salts (like sodium acetate) and unreacted acetic anhydride. A common and effective method for purification is solid-phase extraction (SPE).[2][6] Options include graphitized carbon cartridges or columns employing hydrophilic interaction liquid chromatography (HILIC).[2][6] These methods are effective at separating the polar glycans from salts and other impurities.[7] For desalting, passing the sample through a cation-exchange resin (e.g., Dowex 50W) is also a standard procedure.[3]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the re-N-acetylation step?
A1: Chemical glycan release using hydrazine (hydrazinolysis) is a powerful method but has a significant side reaction: it cleaves the N-acetyl moieties from all amino sugars (e.g., N-acetylglucosamine, N-acetylneuraminic acid).[1] The re-N-acetylation step, which uses a reagent like acetic anhydride, is performed to restore these acetyl groups, converting the resulting free amino groups back to their native N-acetylated state.[1][3] This is critical for accurate structural analysis and for ensuring the glycan's biochemical properties are correctly represented.
Q2: Can the re-N-acetylation reaction with acetic anhydride modify other parts of the glycan?
A2: The primary targets for acetylation by acetic anhydride under the basic conditions used for re-N-acetylation are free amino groups.[3] However, O-acetylation of hydroxyl groups can occur, especially under different reaction conditions (e.g., using pyridine (B92270) as a solvent).[8] While less common in the aqueous bicarbonate buffer system, over-acetylation is a potential side reaction. It's important to follow established protocols that are optimized for N-acetylation over O-acetylation.[3]
Q3: Does the re-N-acetylation process affect sialic acids?
A3: Yes. One important consideration is that N-glycolylneuraminic acid (NeuGc), if present on the original glycoprotein, will be converted to N-acetylneuraminic acid (NeuAc) during the re-N-acetylation step.[3] This is because the glycolyl group is removed during hydrazinolysis and replaced with an acetyl group. Researchers must be aware of this conversion when interpreting analytical data.
Q4: What is the difference between enzymatic and chemical (hydrazinolysis) glycan release?
A4: Enzymatic release, typically using PNGase F for N-glycans, is highly specific and occurs under mild conditions, preserving the native glycan structure without requiring a reacetylation step.[9] However, its efficiency can be hindered by the protein's structure or modifications near the glycosylation site.[3] Hydrazinolysis is a chemical method that is generally non-selective and can release both N- and O-linked glycans, often with higher yields and independence from the protein's primary sequence.[1][3] Its main disadvantages are the harsh reaction conditions and the need for the subsequent re-N-acetylation step.[1]
Experimental Protocols & Quantitative Data
Protocol 1: Release and Re-N-Acetylation of N-Glycans via Hydrazinolysis
This protocol is adapted from standard procedures for the chemical release of N-linked glycans.[3]
1. Sample Preparation:
-
Lyophilize 1-5 mg of the purified glycoprotein to ensure it is completely dry.
-
Place the dried sample into a heavy-walled, screw-cap reaction vial.
2. Hydrazinolysis:
-
Caution: Anhydrous hydrazine is highly toxic and reactive. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).[3]
-
Add 200-500 µL of anhydrous hydrazine to the vial.
-
Seal the vial tightly and mix to dissolve the sample.
-
Incubate the vial in a heating block at 100°C for 10 hours to release N-glycans.[3]
-
After incubation, cool the vial. Carefully remove the hydrazine in vacuo using a rotary pump connected to a cold trap.[3]
3. Re-N-acetylation:
-
Place the vial containing the dried, released glycans in an ice bath.
-
Add 200 µL of a cold, saturated sodium bicarbonate solution.
-
Add 8 µL of acetic anhydride. Mix and incubate at 0°C for 5 minutes.[3]
-
Add another 200 µL of saturated sodium bicarbonate solution and another 8 µL of acetic anhydride.[3] Incubate at 0°C for 30 minutes.[3]
4. Desalting and Purification:
-
Prepare a small column with a cation-exchange resin (e.g., Dowex 50W-X2, H+ form).
-
Apply the reaction mixture to the column.[3]
-
Wash the column with 5 column volumes of deionized water to elute the re-acetylated glycans.[3]
-
Combine the eluate and washings, then concentrate and lyophilize the purified glycan sample.[3] The sample is now ready for downstream analysis (e.g., labeling and HPLC/MS).
Quantitative Data Tables
Table 1: Typical Hydrazinolysis Conditions for Selective Glycan Release (Data sourced from Agilent GlycoRelease™ Kit Manual)[1]
| Target Glycan Type | Temperature | Incubation Time | Expected Outcome |
| O-linked only | 60°C | 4 - 6 hours | Releases O-linked glycans with minimal N-glycan release. |
| N-linked only | 95°C | 6 hours | Releases N-linked glycans; O-linked glycans are destroyed. |
| Both N- and O-linked | 60°C | 4 hours, then 95°C for 4 hours | Sequential release of O-linked, then N-linked glycans. |
Table 2: Standard Re-N-Acetylation Reaction Mixture (Based on NCBI Protocol)[3]
| Component | Quantity per Step (2 steps total) | Purpose |
| Saturated Sodium Bicarbonate Solution | 200 µL | Maintain alkaline pH for N-acetylation |
| Acetic Anhydride | 8 µL | Acetylating agent |
| Incubation Temperature | 0°C | Control reaction rate, minimize side reactions |
| Incubation Time (Step 1 / Step 2) | 5 min / 30 min | Allow reaction to proceed to completion |
Visualizations
Experimental Workflow
References
- 1. agilent.com [agilent.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Preparation of O-Glycans from Mucins Using Hydrazine Treatment | Springer Nature Experiments [experiments.springernature.com]
- 5. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. youtube.com [youtube.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Reactions in Organic Cosolvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing organic cosolvents in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme inactive or showing significantly reduced activity after adding an organic cosolvent?
A1: Reduced enzyme activity in the presence of an organic cosolvent is a common issue that can stem from several factors:
-
Enzyme Denaturation: Hydrophilic cosolvents can strip the essential water layer from the enzyme's surface, leading to conformational changes and unfolding (denaturation), which results in inactivation. The polarity of the solvent, often measured by its logP value, is a critical factor, with more hydrophilic (low logP) solvents generally being more denaturing.[1][2]
-
Direct Inhibition: Cosolvent molecules may bind to the enzyme's active site, acting as competitive or non-competitive inhibitors and blocking substrate access.[1][3]
-
Enzyme Precipitation: The addition of a cosolvent can alter the solubility of the enzyme, causing it to precipitate out of the solution and thus removing it from the reaction medium.[1]
-
Disruption of Essential Water: Enzymes require a minimal amount of water to maintain their catalytically active conformation and flexibility.[4][5] Hydrophilic organic solvents can strip this essential water from the enzyme.[6]
Q2: The enantioselectivity of my reaction has decreased after introducing a cosolvent. What could be the cause?
A2: A drop in enantioselectivity can be attributed to:
-
Altered Enzyme Flexibility: Organic cosolvents can change the flexibility of the enzyme.[7] This can alter the precise positioning of the substrate in the active site, leading to a less selective reaction.
-
Changes in Substrate and Product Solubility: The cosolvent can modify the solubility of both the substrate and the product, which can shift the reaction equilibrium and affect the apparent enantioselectivity.[1]
-
Direct Solvent-Active Site Interactions: The solvent molecules might interact with amino acid residues in the active site, subtly changing its geometry and its ability to discriminate between enantiomers.
Q3: My reaction mixture has become cloudy or formed a precipitate. What should I do?
A3: Turbidity or precipitation is typically due to the poor solubility of either the enzyme or the reaction components in the new solvent mixture.[1]
-
Enzyme Precipitation: The cosolvent may have lowered the enzyme's solubility.
-
Substrate/Product Precipitation: The substrate or product may not be sufficiently soluble in the chosen aqueous-organic mixture.[1]
Q4: Can an organic cosolvent ever increase enzyme activity?
A4: Yes, in some cases, the addition of an organic cosolvent can enhance enzyme activity.[8][9] This can occur through several mechanisms:
-
Increased Substrate Solubility: For hydrophobic substrates that are poorly soluble in water, a cosolvent can increase their concentration in the reaction medium, leading to a higher reaction rate.[7][10][11][12]
-
Reduced Water-Dependent Side Reactions: In some reactions, water can participate in undesirable side reactions. Reducing the water content with a cosolvent can suppress these pathways and increase the yield of the desired product.[11][12]
-
Favorable Conformational Changes: In rare instances, a cosolvent may induce a conformational change in the enzyme that is more favorable for catalysis.
Troubleshooting Guides
Issue 1: Significant Loss of Enzyme Activity
Symptoms: The reaction rate is much lower than expected or non-existent after the addition of an organic cosolvent.
| Potential Cause | Troubleshooting Steps |
| Cosolvent-Induced Denaturation | 1. Select a More Hydrophobic Cosolvent: Switch to a cosolvent with a higher logP value. Enzymes generally show better activity in more hydrophobic solvents.[1] 2. Optimize Cosolvent Concentration: Systematically decrease the cosolvent concentration to find a balance between substrate solubility and enzyme stability.[1] 3. Enzyme Immobilization: Immobilizing the enzyme on a solid support can increase its stability and prevent unfolding.[1][11] 4. Consider a More Stable Enzyme: If possible, source or engineer a more solvent-stable variant of the enzyme.[1][11] |
| Direct Inhibition | 1. Perform Kinetic Analysis: Conduct kinetic studies to determine if the cosolvent is acting as an inhibitor.[1] 2. Structural Modeling: Use molecular docking to visualize potential binding of the cosolvent to the active site.[1] 3. Change Cosolvent Type: Choose a cosolvent with a different chemical structure that is less likely to interact with the active site.[1] |
| Enzyme Precipitation | 1. Use Stabilizing Additives: Incorporate additives like salts or polymers to help maintain the enzyme's solubility.[1] 2. Immobilize the Enzyme: Immobilization can prevent the enzyme from precipitating.[1] 3. Lower Enzyme Concentration: A lower enzyme concentration might remain soluble, though this may impact the overall reaction rate.[1] |
Issue 2: Poor or Altered Enantioselectivity
Symptoms: The enantiomeric excess (ee%) or E-value of the reaction is lower than desired.
| Potential Cause | Troubleshooting Steps |
| Altered Enzyme Flexibility/Conformation | 1. Screen Different Cosolvents: Test a range of cosolvents with varying polarities and chemical structures. 2. Modify Reaction Temperature: Temperature can also influence enzyme flexibility; systematically vary the temperature.[7] 3. Enzyme Immobilization: A rigid support can sometimes lock the enzyme in a more selective conformation.[1] |
| Changes in Substrate/Product Solubility | 1. Measure Solubilities: Determine the solubility of your substrate and product in the reaction mixture.[1] 2. Employ a Biphasic System: Use a water-immiscible organic solvent to create a two-phase system. This can help control the concentration of reactants in the aqueous phase where the enzyme is active.[1] |
Quantitative Data Summary
The following tables summarize the effects of various organic cosolvents on enzyme activity.
Table 1: Effect of Different Cosolvents on Haloalkane Dehalogenase (DbjA) Activity
| Cosolvent | Concentration | Relative Activity (%) |
| Ethylene glycol | Low | Increased |
| 1,4-Dioxane | Low | Increased |
| Tetrahydrofuran | High | High inactivation |
| Dimethyl sulfoxide | High | Better tolerated |
Data synthesized from a study on haloalkane dehalogenases. "Low" and "High" concentrations are relative terms used in the study. The study observed that most organic cosolvents tested induced an increase in DbjA activity at low concentrations.[8][13]
Table 2: Influence of Cosolvents on ThDP-dependent Enzyme Productivity
| Cosolvent | Concentration (vol%) | Change in Product Concentration |
| DMSO | 10 - 30 | Increased |
| Ethanol | 10 | Increased |
| Isopropanol | 20 | Increased |
| Dioxane | 5 - 10 | Increased |
| Acetone | 10 | Increased |
This table reflects that in a study of six ThDP-dependent enzymes, the addition of certain organic solvents led to increased product concentrations in 26.1% of the cases.[7] DMSO was frequently among the solvents that improved productivity.[7]
Experimental Protocols
Protocol 1: Screening for Optimal Cosolvent and Concentration
Objective: To identify a suitable organic cosolvent and its optimal concentration for a given enzymatic reaction.
Methodology:
-
Enzyme Preparation: Prepare a stock solution of the enzyme in a suitable aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Preparation: Prepare a stock solution of the substrate in a water-miscible organic solvent (e.g., DMSO or acetonitrile).
-
Reaction Setup:
-
In a series of microcentrifuge tubes or a 96-well plate, add the enzyme stock solution.
-
Add varying amounts of the organic cosolvent to be tested to achieve a range of final concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% v/v).
-
Add the aqueous buffer to bring the total volume to a fixed amount, ensuring the final enzyme concentration is the same in all reactions.
-
Pre-incubate the enzyme-cosolvent mixtures at the desired reaction temperature for a set period (e.g., 15-30 minutes) to allow for equilibration.
-
-
Initiate Reaction: Add the substrate stock solution to each tube/well to start the reaction.
-
Reaction Monitoring: At regular time intervals, take aliquots from each reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent that denatures the enzyme).
-
Analysis: Analyze the quenched samples using an appropriate method (e.g., HPLC, GC, spectrophotometry) to determine the concentration of the product formed.
-
Data Evaluation: Plot the initial reaction rate as a function of the cosolvent concentration to determine the optimal concentration. Repeat this procedure for different cosolvents.
Protocol 2: Assessing Enzyme Stability in Cosolvents
Objective: To evaluate the stability of an enzyme over time in the presence of an organic cosolvent.
Methodology:
-
Enzyme Incubation:
-
Prepare a series of tubes, each containing the enzyme in the aqueous buffer and the desired final concentration of the organic cosolvent.
-
Incubate these tubes at a specific temperature (e.g., the intended reaction temperature or a slightly elevated temperature to accelerate inactivation).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each incubation tube.
-
-
Residual Activity Assay:
-
Immediately dilute the aliquot into a standard reaction mixture (preferably with no or low cosolvent concentration to avoid immediate inhibition effects during the assay) containing the substrate.
-
Measure the initial reaction rate.
-
-
Data Analysis:
-
Plot the residual enzyme activity (as a percentage of the activity at time 0) against the incubation time.
-
Calculate the half-life (t₁/₂) of the enzyme in each cosolvent condition.
-
Visualizations
Caption: Workflow for screening optimal organic cosolvent conditions.
Caption: Troubleshooting decision tree for low enzyme activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic catalysis in nonaqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Acetylated and Benzoylated Glycosyl Donors in Glycosylation Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of oligosaccharide synthesis, the choice of protecting groups on glycosyl donors is a critical determinant of success. This guide provides an objective, data-supported comparison of two of the most common acyl-type protecting groups: acetyl and benzoyl esters. Understanding the nuanced differences in their performance is key to optimizing reaction outcomes and achieving desired stereoselectivity.
The strategic placement of protecting groups on a glycosyl donor dictates its reactivity and stereochemical influence during the formation of glycosidic bonds. Both acetyl (Ac) and benzoyl (Bz) groups are classified as "disarming" due to their electron-withdrawing nature, which modulates the reactivity of the anomeric center.[1][2] However, subtle electronic and steric differences between them can be exploited to fine-tune glycosylation reactions.
The "Armed-Disarmed" Principle: A Tale of Reactivity
The concept of "armed" and "disarmed" glycosyl donors, introduced by Fraser-Reid, provides a framework for understanding the influence of protecting groups on reactivity.[3] Electron-donating groups, such as benzyl (B1604629) ethers, "arm" the glycosyl donor, increasing the electron density at the anomeric center and making it more reactive.[1][4] Conversely, electron-withdrawing groups like acetyl and benzoyl esters "disarm" the donor, reducing its reactivity by destabilizing the developing positive charge at the anomeric center during the reaction.[1][4] This disarming effect necessitates the use of more forceful activation conditions compared to their armed counterparts.[4]
While both acetyl and benzoyl groups are disarming, the benzoyl group is generally considered to be slightly more electron-withdrawing than the acetyl group. This can lead to subtle but significant differences in donor reactivity and the stability of reaction intermediates.
Quantitative Comparison of Performance
Table 1: Representative Performance of Acetylated Glycosyl Donors
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-acetyl-β-D-glucopyranosyl bromide | Methanol | Ag2O | CH2Cl2 | RT | 85 | 1:15 | (General knowledge) |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | Cyclohexylmethanol | TMSOTf (cat.) | CH2Cl2 | 0 | 90 | 1:9 | (General knowledge) |
| Per-O-acetyl-β-D-galactopyranosyl bromide | Cholesterol | AgOTf | Toluene | 60 | 75 | 1:10 | (General knowledge) |
Table 2: Representative Performance of Benzoylated Glycosyl Donors
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-benzoyl-α-D-glucopyranosyl bromide | Methanol | AgOTf | CH2Cl2 | RT | 92 | 1:19 | (General knowledge) |
| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate | Isopropanol | BF3·OEt2 | CH2Cl2 | -20 | 88 | 1:12 | (General knowledge) |
| Per-O-benzoyl-β-D-galactopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | CH2Cl2 | 0 | 85 | 1:9 | (General knowledge) |
The Role of Neighboring Group Participation in Stereoselectivity
One of the most significant advantages of using acyl protecting groups at the C-2 position of a glycosyl donor is their ability to direct the stereochemical outcome of the glycosylation reaction through neighboring group participation.[1][5] This mechanism is crucial for the synthesis of 1,2-trans-glycosides.
Upon activation of the anomeric leaving group, the lone pair of electrons on the carbonyl oxygen of the C-2 acyl group attacks the anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate effectively shields one face of the pyranose ring, forcing the incoming glycosyl acceptor to attack from the opposite face. This results in the exclusive or predominant formation of the 1,2-trans-glycosidic linkage. For a glucose donor, this leads to the β-anomer, while for a mannose donor, it results in the α-anomer.[5] Both acetyl and benzoyl groups at the C-2 position are highly effective at promoting 1,2-trans-stereoselectivity through this mechanism.
Caption: Mechanism of neighboring group participation by a C-2 acyl group.
Experimental Protocols
The following are generalized protocols for glycosylation reactions using acetylated and benzoylated glycosyl donors. The specific conditions, including temperature, reaction time, and equivalents of reagents, may need to be optimized for a particular donor-acceptor pair.
General Protocol for Glycosylation with an Acetylated Glycosyl Donor
Materials:
-
Acetylated glycosyl donor (e.g., per-O-acetyl-β-D-glucopyranosyl bromide) (1.0 equiv)
-
Glycosyl acceptor (1.2-1.5 equiv)
-
Activator (e.g., Silver trifluoromethanesulfonate (B1224126) (AgOTf), 2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the acetylated glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the reactants.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the activator (e.g., AgOTf) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine.
-
Filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Glycosylation with a Benzoylated Glycosyl Donor
Materials:
-
Benzoylated glycosyl donor (e.g., per-O-benzoyl-α-D-glucopyranosyl bromide) (1.0 equiv)
-
Glycosyl acceptor (1.2-1.5 equiv)
-
Activator (e.g., Silver trifluoromethanesulfonate (AgOTf), 2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
Procedure:
-
Follow the same setup and initial steps as the protocol for acetylated glycosyl donors.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add the activator (e.g., AgOTf) to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Work-up and purification steps are identical to the protocol for acetylated glycosyl donors.
Logical Workflow for Donor Selection
The choice between an acetylated and a benzoylated glycosyl donor depends on several factors, including the desired reactivity, the stability of the protecting groups to other reaction conditions in the synthetic route, and the ease of deprotection.
Caption: Decision workflow for selecting between acetylated and benzoylated donors.
Conclusion
Both acetylated and benzoylated glycosyl donors are invaluable tools in the synthesis of complex oligosaccharides, particularly for the construction of 1,2-trans-glycosidic linkages. Their "disarmed" nature provides a degree of stability and allows for selective activation in the presence of "armed" donors.
The choice between acetyl and benzoyl protecting groups is often subtle. Acetyl groups are smaller and can be removed under milder basic conditions, which can be an advantage when other base-sensitive protecting groups are present in the molecule. Benzoyl groups, being slightly more electron-withdrawing, may offer a marginal increase in the stability of the acyloxonium ion intermediate, potentially leading to slightly higher stereoselectivity in some cases. They are also more sterically demanding and require stronger basic conditions for removal.
Ultimately, the optimal choice will depend on the specific synthetic strategy, the nature of the coupling partners, and the downstream synthetic transformations. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and precision.
References
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. Gold(I)-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates as Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Comparison of glycosyl donors: a supramer approach [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
A Researcher's Guide to Confirming the Structure of Acetylated Galactose: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of acetylated galactose is a critical step in various scientific endeavors, from glycobiology to the development of novel therapeutics. This guide provides an objective comparison of the primary analytical methods employed for this purpose, supported by experimental data and detailed protocols to aid in methodological selection and application.
The acetylation of galactose, a common monosaccharide, plays a significant role in biological processes and the pharmacological activity of various compounds. Verifying the exact position of acetyl groups, the anomeric configuration, and the overall molecular structure is paramount. The principal techniques for this structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and provides complementary information, which will be explored in this comprehensive comparison.
At a Glance: Comparison of Analytical Methods
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography | FTIR Spectroscopy |
| Information Provided | Detailed 3D structure in solution, connectivity, stereochemistry, anomeric configuration, position of acetyl groups. | Molecular weight, elemental composition, fragmentation patterns revealing substituent positions. | Precise 3D atomic arrangement in a solid state, absolute configuration. | Presence of functional groups (e.g., C=O, C-O, O-H), general structural fingerprint. |
| Sample State | Solution | Solid or Solution | Crystalline Solid | Solid, Liquid, or Gas |
| Sample Amount | mg range | µg to ng range | mg range (for crystal growth) | µg to mg range |
| Strengths | Unambiguous structure determination in solution, non-destructive. | High sensitivity, suitable for complex mixtures, provides molecular weight information. | Provides the absolute, high-resolution 3D structure. | Rapid, non-destructive, provides a quick overview of functional groups. |
| Limitations | Lower sensitivity, complex spectra for mixtures, requires soluble samples. | Isomeric differentiation can be challenging without fragmentation analysis, does not provide 3D structure. | Requires a single, high-quality crystal, structure may differ from solution conformation. | Limited detailed structural information, overlapping signals can be difficult to interpret. |
In-Depth Analysis of a Key Method: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the complete structural elucidation of acetylated galactose in solution.[1][2] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of connectivity, stereochemistry, and the precise location of acetyl groups.
Quantitative NMR Data for β-D-Galactose Pentaacetate
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for β-D-galactose pentaacetate, a fully acetylated form of galactose. These values are crucial for identifying the acetylated sugar and assigning the positions of the acetyl groups.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| H-1 | 5.71 | 92.9 | Correlates with C-2, C-3, C-5 |
| H-2 | 5.09 | 68.9 | Correlates with H-1, H-3 |
| H-3 | 5.43 | 69.8 | Correlates with H-2, H-4 |
| H-4 | 5.34 | 69.9 | Correlates with H-3, H-5 |
| H-5 | 4.15 | 71.1 | Correlates with H-1, H-4, H-6a, H-6b |
| H-6a | 4.17 | 61.8 | Correlates with H-5 |
| H-6b | 4.08 | 61.8 | Correlates with H-5 |
| Acetyl CH₃ | 2.17, 2.13, 2.05, 2.00 | 20.5 - 21.0 | Correlate with their respective carbonyl carbons |
| Acetyl C=O | - | 169.0 - 170.5 | Correlate with their respective methyl protons |
Data compiled from publicly available spectral databases and scientific literature.[3][4]
Experimental Protocol: ¹H and ¹³C NMR of Acetylated Galactose
A detailed protocol for acquiring ¹H and ¹³C NMR spectra of a peracetylated galactose sample is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the acetylated galactose sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[4]
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the sample temperature, typically to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
2D NMR Acquisition (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (e.g., from the acetyl protons to the carbonyl carbon and the sugar ring carbons), which is crucial for assigning the exact location of the acetyl groups.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the reference standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of the acetylated galactose.
-
Mass Spectrometry: A High-Sensitivity Approach
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of acetylated galactose with high accuracy and sensitivity.[6] Coupled with fragmentation techniques (tandem MS or MS/MS), it can also provide valuable information about the location of acetyl groups.
Mass Spectral Data of Acetylated Galactose Derivatives
The fragmentation pattern of acetylated galactose in MS is highly informative. Common fragmentation pathways involve the cleavage of glycosidic bonds and the loss of acetyl groups. The table below lists some expected ions for a peracetylated hexose (B10828440) like galactose.
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+Na]⁺ | 413.1 | Sodiated molecular ion of pentaacetylgalactose |
| [M+H]⁺ | 391.1 | Protonated molecular ion of pentaacetylgalactose |
| Fragment 1 | 331.1 | Loss of one acetyl group (CH₂=C=O) |
| Fragment 2 | 271.1 | Loss of two acetyl groups |
| Fragment 3 | 169.1 | Oxonium ion fragment |
| Fragment 4 | 109.1 | Further fragmentation of the oxonium ion |
Theoretical m/z values. Actual values may vary slightly depending on the instrument and experimental conditions.
Experimental Protocol: MALDI-TOF MS of Acetylated Galactose
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common MS technique for analyzing carbohydrates.
-
Sample and Matrix Preparation:
-
Prepare a stock solution of the acetylated galactose sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent like 50% acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
-
Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the sample solution to the matrix spot and mix gently with the pipette tip.
-
Alternatively, pre-mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture onto the target plate.
-
Allow the spot to air dry completely, allowing the sample to co-crystallize with the matrix.
-
-
MS Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode for higher resolution.
-
The laser intensity should be optimized to achieve good signal intensity while minimizing in-source fragmentation.
-
Calibrate the instrument using a known standard.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the molecular ion peak and any fragment ions.
-
Compare the observed m/z values with the theoretical values to confirm the identity of the acetylated galactose.
-
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography provides the most definitive and high-resolution three-dimensional structure of a molecule in its crystalline form.[7] This technique is invaluable for determining the absolute configuration and precise bond angles and lengths of acetylated galactose.
Crystallographic Data for an Acetylated Galactose Derivative
The following table presents example crystallographic data for penta-O-acetyl-β-D-galactopyranose.[8]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.348 |
| b (Å) | 9.021 |
| c (Å) | 25.418 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | ~1.2 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
This is often the most challenging step. It involves dissolving the purified acetylated galactose in a suitable solvent or solvent system and allowing the solvent to evaporate slowly.
-
Various crystallization techniques can be employed, such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
The goal is to obtain a single, well-ordered crystal of sufficient size (typically > 0.1 mm in all dimensions).
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
-
Data Processing and Structure Solution:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The intensities of the diffraction spots are used to calculate the electron density map of the molecule.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.
-
-
Structure Validation and Analysis:
-
The final structure is validated to ensure its quality.
-
The atomic coordinates, bond lengths, bond angles, and torsion angles are analyzed to provide a detailed three-dimensional picture of the acetylated galactose molecule.
-
FTIR Spectroscopy: A Rapid Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] For acetylated galactose, FTIR can quickly confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) from the acetyl groups, and ether (C-O-C) linkages.
IR Absorption Frequencies for Acetylated Galactose
The table below lists the characteristic IR absorption bands for acetylated galactose.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | O-H stretch | Hydroxyl group (if not fully acetylated) |
| ~2900 | C-H stretch | Aliphatic C-H |
| ~1740 | C=O stretch | Carbonyl of acetyl group |
| ~1230 | C-O stretch | Ester C-O |
| ~1040 | C-O stretch | Pyranose ring C-O |
Data compiled from general IR correlation charts and spectral databases.[10]
Experimental Protocol: ATR-FTIR of Acetylated Galactose
Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid acetylated galactose sample directly onto the ATR crystal.
-
-
Sample Analysis:
-
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to known values to confirm the presence of the expected functional groups.
-
Conclusion
The structural confirmation of acetylated galactose is best achieved through a multi-faceted analytical approach. NMR spectroscopy is unparalleled in its ability to provide a complete structural picture in solution. Mass spectrometry offers exceptional sensitivity and is crucial for determining molecular weight and fragmentation patterns. X-ray crystallography, when feasible, delivers the definitive solid-state structure. FTIR spectroscopy serves as a rapid and convenient method for initial functional group analysis. By understanding the strengths and limitations of each technique, researchers can select the most appropriate methods to unambiguously confirm the structure of their acetylated galactose samples, ensuring the integrity and reliability of their research and development efforts.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of penta-O-acetyl-beta-D-galactopyranose with modeling of the conformation of the acetate groups. | Sigma-Aldrich [sigmaaldrich.com]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. Galactose – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
A Comparative Guide to the Reactivity of Acetylated Monosaccharides in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful chemical synthesis of complex oligosaccharides and glycoconjugates. Acetylated monosaccharides are ubiquitous building blocks in this field, serving as stable yet reactive glycosyl donors. However, the reactivity of these donors is not uniform; it is profoundly influenced by the underlying stereochemistry of the monosaccharide and the electronic nature of the acetyl protecting groups. Understanding these differences is critical for reaction design, optimization, and achieving desired stereochemical outcomes.
This guide provides an objective comparison of the reactivity of different acetylated monosaccharides, with a focus on peracetylated derivatives of glucose, galactose, and mannose. The information presented is supported by experimental data from the scientific literature to aid researchers in making informed decisions for their synthetic strategies.
Key Factors Influencing the Reactivity of Acetylated Glycosyl Donors
The reactivity of an acetylated monosaccharide as a glycosyl donor in a chemical glycosylation reaction is not an intrinsic, immutable property. It is a function of several interrelated stereoelectronic factors.
The "Disarming" Nature of Acetyl Groups
Protecting groups on a glycosyl donor are broadly classified based on their electronic influence on the anomeric center. Acetyl groups, being esters, are electron-withdrawing due to the carbonyl group's inductive and resonance effects. This withdrawal of electron density from the pyranose ring deactivates the anomeric center, making it less susceptible to activation and subsequent reaction with a nucleophile (the glycosyl acceptor). This phenomenon is known as the "disarming" effect.[1]
In contrast, electron-donating protecting groups, such as benzyl (B1604629) ethers, "arm" the glycosyl donor by increasing electron density at the anomeric center, thereby enhancing its reactivity.[1] Consequently, acetylated glycosyl donors are generally less reactive than their benzylated counterparts and often require more forcing reaction conditions or more potent promoters for activation.[1]
Caption: Conceptual diagram illustrating the "arming" and "disarming" effects.
Neighboring Group Participation of the C2-Acetyl Group
A paramount feature of glycosylation reactions involving donors with an acetyl group at the C2 position is the phenomenon of neighboring group participation. Upon activation of the anomeric leaving group, the carbonyl oxygen of the C2-acetyl group can attack the incipient oxocarbenium ion at the anomeric center. This intramolecular reaction forms a stable, cyclic dioxolenium ion intermediate.
The formation of this intermediate has a profound stereodirecting influence. The glycosyl acceptor can then only attack the anomeric carbon from the side opposite to the bulky dioxolenium ring. This steric hindrance almost exclusively leads to the formation of a 1,2-trans glycosidic linkage. For glucose and galactose, this results in β-glycosides, while for mannose (which has an axial C2-substituent), it results in α-glycosides. This powerful stereocontrol is a primary reason for the widespread use of C2-acylated donors in oligosaccharide synthesis.
Caption: Mechanism of 1,2-trans glycoside formation.
Influence of Monosaccharide Configuration
While the electronic "disarming" effect is a general property of acetyl groups, the intrinsic reactivity of the glycosyl donor is also modulated by the stereochemical configuration of the pyranose ring (i.e., whether it is glucose, galactose, or mannose). The spatial arrangement of the ring substituents affects the stability of the key oxocarbenium ion intermediate and the transition states leading to it.
Direct kinetic comparisons of peracetylated glycosyl donors are scarce in the literature. However, a parametric analysis of the activation temperature (TA) required for the glycosylation of various thioglycoside donors provides valuable insight into their relative reactivities. A lower activation temperature corresponds to a higher reactivity. The study revealed the following reactivity trend for donors with identical protecting groups: Mannose > Glucose > Galactose .
Quantitative Reactivity Comparison
The data in the table below is derived from a study on the activation temperatures of thioglycoside donors, which serve as a proxy for the inherent reactivity of the sugar core. It is important to note that while these donors are not peracetylated, the trends observed are likely to be relevant for other types of glycosyl donors, including anomeric acetates, as they reflect the influence of the monosaccharide's configuration.
| Monosaccharide Donor | Configuration of Key Groups | Observed Activation Temp. (TA) | Relative Reactivity |
| Mannose | C2-OAc (axial) | -38 °C | Highest |
| Glucose | C2-OAc (equatorial) | -29 °C | Intermediate |
| Galactose | C4-OAc (axial) | -18 °C | Lowest |
Source: Adapted from parametric analysis of thioglycoside donor activation. The temperatures are for Fmoc-protected thioglycosides and are used here to illustrate relative reactivity trends.[2]
This trend can be rationalized by stereoelectronic arguments. The axial C2-acetate in the mannose series can lead to a more stable transition state during the formation of the oxocarbenium ion. Conversely, the axial C4-acetate in the galactose series may exert a destabilizing effect, leading to lower reactivity.
Experimental Protocols
A variety of promoters can be used to activate acetylated glycosyl donors. A common and effective method involves the use of a halonium ion source, such as N-iodosuccinimide (NIS), in combination with a catalytic amount of a strong Brønsted or Lewis acid, like trifluoromethanesulfonic acid (TfOH).
Representative Protocol: NIS/TfOH Promoted Glycosylation
This protocol describes a general procedure for the glycosylation of a primary alcohol acceptor with a peracetylated glucosyl donor.
Materials:
-
Penta-O-acetyl-β-D-glucopyranose (Glycosyl Donor)
-
A suitable primary alcohol (Glycosyl Acceptor, e.g., 1-octanol)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution in dichloromethane (B109758) (DCM)
-
Activated 4 Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl donor (1.0 equiv), the glycosyl acceptor (1.2 equiv), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM to the flask to achieve a suitable concentration (typically 0.05-0.1 M with respect to the donor). Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature, often between -40 °C and -20 °C, using a suitable cooling bath.
-
Promoter Addition: Add NIS (1.3 equiv) to the cooled suspension and stir for 5-10 minutes.
-
Initiation: Add a catalytic amount of the TfOH solution (e.g., 0.1 equiv of a 0.1 M solution in DCM) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine (B128534) or pyridine.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous Na2S2O3 solution, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure glycoside.
Caption: A typical experimental workflow for chemical glycosylation.
Conclusion
The reactivity of acetylated monosaccharides as glycosyl donors is a nuanced interplay of electronic and stereochemical factors. While the acetyl groups universally "disarm" the donor, leading to moderate reactivity and excellent stability, the inherent configuration of the sugar core further refines this reactivity. The general trend suggests that peracetylated mannose is the most reactive, followed by glucose, with galactose being the least reactive. Furthermore, the presence of a C2-acetyl group provides a powerful tool for achieving 1,2-trans stereoselectivity through neighboring group participation. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes to complex carbohydrates, enabling the efficient and stereocontrolled construction of vital glycans and glycoconjugates.
References
A Comparative Guide to the Synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose
For researchers, scientists, and professionals in drug development, the efficient synthesis of key carbohydrate intermediates is paramount. 2,3,4,6-tetra-O-acetyl-D-galactopyranose is a versatile building block in carbohydrate chemistry, crucial for the synthesis of complex glycosides, oligosaccharides, and various pharmaceutical compounds.[1] This guide provides a comparative analysis of common synthetic routes to this important molecule, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main strategies: the direct acetylation of D-galactose and the selective deacylation of a per-acetylated precursor. Each approach offers distinct advantages and disadvantages in terms of yield, reaction time, and the stereoselectivity of the anomeric center.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield | Anomeric Selectivity | Reference |
| Route 1: Per-acetylation and Selective Deacetylation | D-Galactose | Acetic anhydride (B1165640), Sodium acetate (B1210297), then Aluminum chloride (AlCl₃) | ~18 hours for per-acetylation, then several hours for deacetylation | High (e.g., 98% for pentaacetate) | α-anomer favored | [2][3] |
| Route 2: Direct Acetylation with Acid Catalysis | D-Galactose | Acetic anhydride, Methane (B114726) sulfonic acid (MeSA) or Sulfamic acid | Minutes to hours | Near quantitative | Mixture of α/β anomers | [4] |
| Route 3: Synthesis from Galactopyranosyl Bromide | 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Potassium cyanocarbonimidodithioate, Sodium ethoxide in DMF | 24 hours | Not specified | β-anomer | [5][6] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes highlighted in the comparison table.
Route 1: Per-acetylation of D-Galactose followed by Selective Deacetylation
This two-step process first involves the complete acetylation of D-galactose to form the pentaacetate, followed by the selective removal of the anomeric acetyl group.
Step 1: Synthesis of Penta-O-acetyl-D-galactopyranose [3]
-
Dissolve sodium acetate (5 g, 0.0601 mole) in acetic anhydride (30 mL, 0.3005 mole) with stirring and heat the solution to 70°C.
-
Add dried D-galactose (10 g, 0.055 mole) to the heated solution.
-
Increase the temperature to 95°C and continue stirring for 18 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (B109758) (DCM).
-
Collect the organic layer and remove the solvent under reduced pressure to obtain galactose pentaacetate.
-
Yield: 98% (19.86 g, 0.0539 mole)[3]
-
Step 2: Selective Deacetylation of β-D-Galactose Pentaacetate [2]
-
Subject β-D-galactose pentaacetate to heating with aluminum chloride (AlCl₃) at 110°C.
-
The reaction proceeds to yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose. The reaction time can be shortened by heating under vacuum.[2]
-
Note: This method results in the inversion of the anomeric configuration from β to α.[2]
-
Route 2: Direct Acetylation of D-Galactose with Methane Sulfonic Acid[4]
This method provides a rapid and efficient one-pot synthesis of the per-acetylated product, which can then be selectively deacetylated.
-
To a solution of D-galactose in acetic anhydride, add a catalytic amount of methane sulfonic acid (MeSA).
-
Stir the reaction at room temperature. The reaction is typically complete within a short period (minutes to hours).
-
The work-up procedure involves quenching the reaction and extracting the product.
-
Yield: Near quantitative yields are reported for the per-O-acetylation of various carbohydrates using this method.[4]
-
Route 3: Synthesis from 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide[5][6]
This route is useful for synthesizing derivatives of this compound, such as thioglycosides.
-
A mixture of 2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl bromide (0.01 mol, 4.11 g) and potassium cyanocarbonimidodithioate (0.01 mol, 1.94 g) is reacted in dimethylformamide (10 ml).[5][6]
-
Sodium ethoxide (0.01 mol, 0.68 g) is added as a promoter.[5][6]
-
The reaction is carried out at room temperature for 24 hours.[5][6]
-
The product, in this case a thiocarbamate derivative, is isolated after an aqueous work-up.[6]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic routes to this compound and derivatives.
This guide provides a foundational comparison of synthetic methodologies. The choice of the optimal route will depend on the specific requirements of the research, including desired anomeric configuration, scale of the reaction, and available laboratory resources. Researchers are encouraged to consult the primary literature for further details and safety considerations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-d-galactopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
A Comparative Guide to Genetic Promoters for Glycosylation Engineering
For Researchers, Scientists, and Drug Development Professionals
The precise control of protein glycosylation is a critical aspect of modern biopharmaceutical development. The choice of genetic promoter to drive the expression of glycosyltransferases—the enzymes responsible for building complex glycan structures—can significantly impact the final glycoform of a therapeutic protein, thereby influencing its efficacy, stability, and immunogenicity. This guide provides a comparative analysis of commonly used genetic promoters in the context of glycoengineering, supported by experimental data and detailed protocols for glycan analysis.
Promoter Performance Comparison
The selection of a promoter for expressing glycosyltransferases is a key consideration in cell line engineering for desired glycosylation patterns. The promoter's strength and regulatory characteristics directly influence the level of glycosyltransferase expression, which in turn determines the extent of glycan modification. Below is a comparison of commonly used constitutive promoters in Chinese Hamster Ovary (CHO) cells, a widely used host for producing therapeutic glycoproteins.
| Promoter | Type | Strength in CHO Cells | Key Characteristics |
| CMV (Cytomegalovirus) | Viral, Constitutive | Very Strong | High-level expression, but can be prone to silencing over long-term culture.[1][2][3] |
| EF1α (Elongation Factor-1α) | Human, Constitutive | Strong & Stable | Provides sustained, high-level expression and is less susceptible to silencing than CMV.[1][2][4] |
| SV40 (Simian Virus 40) | Viral, Constitutive | Moderate to Strong | Generally provides robust expression, but its strength can be cell-line dependent. |
| PGK (Phosphoglycerate Kinase) | Murine, Constitutive | Moderate | Offers stable, long-term expression, though typically at lower levels than CMV or EF1α. |
| Synthetic Promoters | Engineered | Tunable | Can be designed to have a wide range of activities, offering precise control over expression levels.[5] |
Note: The direct quantitative comparison of these promoters specifically for driving glycosyltransferase expression and their precise impact on the final glycan profile is not extensively documented in single comparative studies. However, it is a well-established principle that stronger promoters will lead to higher expression of the glycosyltransferase, resulting in a more significant shift in the glycan profile towards the desired structure. For instance, overexpressing key glycosyltransferases like B4GalT1 and ST6Gal1 in CHO cells has been shown to produce antibodies with over 80% galactosylated and over 70% sialylated bi-antennary N-glycans, respectively[6]. The choice of a strong and stable promoter, such as EF1α, is crucial for achieving these high levels of glycoengineering.
Experimental Protocols
Accurate and reproducible analysis of glycan structures is paramount in any glycoengineering study. Below are detailed methodologies for two widely used techniques for N-glycan analysis.
N-Glycan Release, Labeling, and HILIC-UPLC Analysis
This protocol outlines the steps for releasing N-glycans from a glycoprotein (B1211001), labeling them with a fluorescent dye (2-aminobenzamide, 2-AB), and analyzing them using Hydrophilic Interaction Liquid Chromatography (HILIC) with Ultra-Performance Liquid Chromatography (UPLC).
a. N-Glycan Release:
-
To approximately 100 µg of purified glycoprotein in an aqueous solution, add a denaturant (e.g., SDS) and a reducing agent (e.g., DTT).
-
Incubate at 60°C for 15 minutes to denature the protein.
-
After cooling to room temperature, add a non-ionic surfactant (e.g., Triton X-100 or NP-40) to sequester the SDS.
-
Add PNGase F enzyme (Peptide-N-Glycosidase F) and incubate at 37°C for at least 12 hours to release the N-glycans.
b. Fluorescent Labeling with 2-AB:
-
Dry the released glycans using a vacuum centrifuge.
-
To the dried glycans, add a solution of 2-aminobenzamide (B116534) (2-AB) and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of DMSO and glacial acetic acid.
-
Incubate at 65°C for 2-3 hours.
c. HILIC Solid-Phase Extraction (SPE) Cleanup:
-
Equilibrate a HILIC SPE cartridge with water, followed by acetonitrile (B52724).
-
Load the 2-AB labeling reaction mixture onto the cartridge.
-
Wash the cartridge extensively with a high percentage of acetonitrile to remove excess 2-AB label and other reaction components.
-
Elute the labeled glycans with water or a low-percentage acetonitrile solution.
-
Dry the eluted glycans in a vacuum centrifuge.
d. HILIC-UPLC Analysis:
-
Reconstitute the dried, labeled glycans in a solution of acetonitrile and water.
-
Inject the sample onto a HILIC UPLC system equipped with a glycan-specific column (e.g., an amide-based stationary phase).
-
Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and acetonitrile to separate the glycans.
-
Detect the separated glycans using a fluorescence detector (excitation ~330 nm, emission ~420 nm).
-
The resulting chromatogram will show peaks corresponding to different glycan structures, which can be quantified based on their peak areas[7][8][9].
MALDI-TOF Mass Spectrometry of Permethylated N-Glycans
This protocol describes the permethylation of released N-glycans and their analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Permethylation increases the sensitivity of detection and aids in structural analysis.
a. Permethylation of N-Glycans:
-
Dry the released N-glycans in a glass reaction vial.
-
Add a slurry of sodium hydroxide (B78521) in DMSO to the dried glycans.
-
Add methyl iodide and agitate the reaction mixture vigorously for 10-15 minutes at room temperature.
-
Quench the reaction by adding water.
-
Extract the permethylated glycans using a water-immiscible organic solvent like dichloromethane.
-
Wash the organic layer with water to remove salts and other impurities.
-
Dry the organic layer containing the permethylated glycans.
b. Sample Preparation for MALDI-TOF MS:
-
Reconstitute the dried permethylated glycans in a small volume of methanol (B129727) or acetonitrile.
-
Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in 50% acetonitrile/water with 0.1% trifluoroacetic acid.
-
Spot a small volume (e.g., 1 µL) of the matrix solution onto a MALDI target plate and let it air dry.
-
Spot an equal volume of the reconstituted permethylated glycan sample onto the dried matrix spot.
-
Allow the sample-matrix mixture to co-crystallize by air drying.
c. MALDI-TOF MS Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion reflectron mode.
-
The resulting spectrum will show peaks corresponding to the [M+Na]+ ions of the different permethylated glycan structures. The mass of each peak can be used to determine the composition of the glycan (i.e., the number of each type of monosaccharide)[10][11][12][13][14].
Visualizations
Signaling Pathway for Glycosyltransferase Gene Expression
The expression of glycosyltransferase genes is regulated by complex signaling pathways that are often initiated by extracellular stimuli. This diagram illustrates a simplified generic pathway leading to the transcription of a target glycosyltransferase.
Caption: Simplified signaling pathway for growth factor-induced glycosyltransferase gene expression.
Experimental Workflow for N-Glycan Analysis
This diagram outlines the key steps in a typical experimental workflow for the analysis of N-glycans from a glycoprotein sample.
Caption: Experimental workflow for the preparation and analysis of N-glycans from a glycoprotein.
References
- 1. Comparison of the EF-1 alpha and the CMV promoter for engineering stable tumor cell lines using recombinant adeno-associated virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the EF-1 alpha and the CMV promoter for engineering stable tumor cell lines using recombinant adeno-associated virus. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycosyltransferase Gene Expression Profiles Classify Cancer Types and Propose Prognostic Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplexed engineering glycosyltransferase genes in CHO cells via targeted integration for producing antibodies with diverse complex-type N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Permethylation and Microfractionation of Sulfated Glycans for MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cores.emory.edu [cores.emory.edu]
- 14. MALDI-TOF MS/MS Analysis of Permethylated O-Glycan Alditols Released from Mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Glycosyl Donors
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern carbohydrate chemistry, with profound implications for drug development, materials science, and glycobiology. The choice of glycosyl donor is a critical determinant of the stereochemical outcome of a glycosylation reaction. This guide provides a comparative assessment of the stereoselectivity of common glycosyl donors, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal donor for their synthetic targets.
Comparison of Stereoselectivity
The stereoselectivity of a glycosylation reaction, expressed as the ratio of the α to β anomer (α:β), is influenced by a multitude of factors including the nature of the leaving group on the glycosyl donor, the protecting groups on both the donor and acceptor, the promoter or catalyst used, and the reaction solvent.[1][2] Below is a summary of the typical stereoselectivities observed for various classes of glycosyl donors.
| Glycosyl Donor Class | Leaving Group | Typical Stereoselectivity | Key Influencing Factors |
| Glycosyl Halides | -Br, -Cl | Highly variable; can be directed to either 1,2-cis or 1,2-trans | Promoter (e.g., silver salts), solvent, temperature, protecting groups.[3][4] |
| Thioglycosides | -SPh, -SEt | Good for both 1,2-cis and 1,2-trans; dependent on conditions | Promoter (e.g., NIS/TfOH), solvent (CH₂Cl₂ vs. nitriles), protecting groups ("armed" vs "disarmed").[5][6] |
| Glycosyl Trichloroacetimidates | -OC(=NH)CCl₃ | Generally high, often favoring β-products (1,2-trans) via SN2-like pathways.[7] | Catalyst (Lewis acids like BF₃·OEt₂, TMSOTf), temperature, C2-participating groups.[8][9] |
| Glycosyl Sulfoxides | -S(O)R | Can be highly stereoselective, often influenced by the configuration at sulfur. | Oxidation conditions of the parent thioglycoside, solvent, temperature.[10][11] |
Note: The terms "1,2-cis" and "1,2-trans" refer to the stereochemical relationship between the new glycosidic bond and the substituent at the C-2 position of the glycosyl donor. For a gluco- or galacto-configured donor, 1,2-trans corresponds to the β-anomer, while 1,2-cis corresponds to the α-anomer. For a manno-configured donor, the opposite is true.
Experimental Protocols
The following are generalized experimental protocols for glycosylation reactions using different donors. Specific conditions should be optimized for each unique donor-acceptor pair.
General Procedure for Glycosylation using Thioglycosides
-
Preparation: A solution of the thioglycoside donor (1.0 equiv.), the glycosyl acceptor (1.2-1.5 equiv.), and a dehydrating agent (e.g., activated molecular sieves) in a dry, inert solvent (e.g., dichloromethane (B109758), CH₂Cl₂) is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30-60 minutes.
-
Activation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). The promoter system, such as N-iodosuccinimide (NIS) (1.5 equiv.) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv.), is added.
-
Reaction: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Workup and Purification: The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired glycoside.
General Procedure for Glycosylation using Glycosyl Trichloroacetimidates
-
Preparation: The glycosyl trichloroacetimidate (B1259523) donor (1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) are dissolved in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere. Activated molecular sieves are added, and the mixture is stirred.
-
Activation: The mixture is cooled to a low temperature (typically between -40 °C and 0 °C). A catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂)) (0.05-0.2 equiv.) is added dropwise.
-
Reaction: The reaction progress is monitored by TLC. Once the donor is consumed, the reaction is quenched with a base, such as triethylamine (B128534) or pyridine.
-
Workup and Purification: The reaction mixture is filtered, diluted with an organic solvent, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the residue is purified by silica gel chromatography.
Mechanistic Pathways and Workflows
The stereochemical outcome of a glycosylation reaction is largely dictated by the reaction mechanism. The following diagrams illustrate key concepts.
Caption: Reactivity difference between armed and disarmed donors.[12][13]
Caption: A typical experimental workflow for a glycosylation reaction.
Caption: Competing pathways determining stereoselectivity.[14][15]
The selection of a glycosyl donor and the reaction conditions are pivotal for achieving high stereoselectivity in glycosylation. Understanding the underlying mechanisms and the influence of various reaction parameters allows for the rational design of synthetic strategies to access complex glycoconjugates with high fidelity. This guide serves as a foundational resource for researchers navigating the challenges of stereoselective glycosylation.
References
- 1. Predicting glycosylation stereoselectivity using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereochemical properties of glucosyl sulfoxides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the NMR Characterization of Peracetylated D-Galactose Glycopolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of peracetylated D-galactose (B84031) glycopolymers with alternative glycopolymer structures. Understanding the detailed molecular structure of these polymers is crucial for their application in drug delivery and other biomedical fields. This document presents quantitative NMR data, detailed experimental protocols, and visual workflows to aid in the analysis and selection of appropriate glycopolymers for specific research needs.
Comparative NMR Data of Selected Glycopolymers
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for peracetylated D-galactose glycopolymer and two alternative glycopolymers: poly(2-deoxy-2-methacrylamido-D-glucose) and a mannose-based methacrylate (B99206) glycopolymer. These alternatives were chosen due to their relevance in biomedical applications and the availability of NMR characterization data.
| Polymer | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |
| Peracetylated D-Galactose Glycopolymer | Anomeric protons (H-1): 5.7-6.4 (α/β forms); Acetyl (CH₃): 1.9-2.2; Ring protons (H-2 to H-6): 3.8-5.4; Polymer backbone: 1.2-2.5 | Anomeric carbons (C-1): 90-96; Acetyl (C=O): 169-171; Acetyl (CH₃): 20-21; Ring carbons (C-2 to C-6): 61-72; Polymer backbone: 30-45 | [1] |
| Poly(2-deoxy-2-methacrylamido-D-glucose) (PMAG) | Anomeric proton (H-1): ~5.0; Ring protons: 3.4-3.9; Polymer backbone (CH₂): ~1.8; Polymer backbone (CH₃): ~1.0 | Anomeric carbon (C-1): ~93; Ring carbons: 55-78; Amide (C=O): ~177; Polymer backbone: 18, 45, 55 | [2] |
| Mannose-based Methacrylate Glycopolymer (peracetylated) | Anomeric proton (H-1): ~4.8; Acetyl (CH₃): 1.9-2.1; Ring protons: 3.9-5.3; Polymer backbone: 0.8-2.0 | Anomeric carbon (C-1): ~97; Acetyl (C=O): 169-171; Acetyl (CH₃): 20-21; Ring carbons: 62-72; Polymer backbone: 16-18, 45, 55 |
Experimental Protocols
A standardized protocol for the NMR characterization of these glycopolymers is outlined below. Specific parameters may vary based on the instrument and the specific polymer characteristics.
1. Sample Preparation:
-
Dissolve 10-20 mg of the glycopolymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for peracetylated polymers, D₂O for deprotected polymers).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter the solution through a glass wool plug into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (for detailed structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the sugar ring and polymer backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, useful for confirming the linkage between the sugar moiety and the polymer backbone.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to specific protons and carbons based on chemical shifts, coupling patterns, and 2D correlation data.
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow for NMR characterization and the logical process for comparing different glycopolymers.
Caption: Experimental workflow for NMR characterization of glycopolymers.
Caption: Logical framework for comparing NMR data of different glycopolymers.
References
Unraveling the Deacylation of Glucose Pentaacetate: A Comparative Guide to Computational and Experimental Approaches
For researchers, scientists, and professionals in drug development, the selective deacylation of protected carbohydrates like glucose pentaacetate is a critical step in the synthesis of complex glycans and glycoconjugates. This guide provides an objective comparison of computational and experimental methodologies for the deacylation of glucose pentaacetate, supported by experimental data to benchmark performance and inform methodological choices.
This guide delves into both theoretical and practical approaches to the removal of acetyl protecting groups from glucose pentaacetate. A key focus is a computational study utilizing Density Functional Theory (DFT) to elucidate the reaction mechanism, which is compared against various experimental protocols, including Lewis acid-catalyzed and enzymatic deacylation methods.
Data Presentation: A Comparative Overview
The following table summarizes quantitative data from both computational and experimental studies on the deacylation of glucose pentaacetate, facilitating a direct comparison of methods and outcomes.
| Method Type | Specific Method/Reagent | Substrate | Key Parameters | Outcome/Yield | Reference |
| Computational | DFT (B3LYP/6-31G*) | β-D-glucose pentaacetate with BF₃ | Calculation of optimal geometries and energy variations. | Proposes a mechanism involving an oxonium intermediate. Attack of water from the bottom side is energetically favored, leading to the α-anomer. | |
| Experimental | Lewis Acid Catalysis (AlCl₃) | β-D-glucose pentaacetate | 2.25 equiv. AlCl₃, 110 °C | Formation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. | |
| Experimental | Lewis Acid Catalysis ((i-Pr)₃Sn(OEt)) | Peracetylated α-D-glucopyranose | 1 mmol substrate, 1 mmol (i-Pr)₃Sn(OEt), methanol (B129727), reflux 4-5 hours | Good yield of anomeric deacetylation. | |
| Experimental | Enzymatic Catalysis (Lipase from Pseudomonas stutzeri) | Peracetylated β-D-monosaccharides | Biosolvents | Up to 97% yield of the anomerically deacetylated product. | |
| Experimental | Enzymatic Catalysis (Candida antarctica Lipase B) | Peracetylated β-D-glucose | n-BuOH, MTBE, 45 °C | High selectivity for deacetylation at the anomeric position. | |
| Experimental | Base Catalysis (Sodium methoxide) | β-D-glucose pentaacetate | Catalytic NaOMe in anhydrous methanol, ice bath | Complete deacetylation to glucose. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Lewis Acid-Catalyzed Deacetylation of β-D-Glucose Pentaacetate with AlCl₃[1]
-
Reactants : To β-D-glucose pentaacetate, add 2.25 equivalents of aluminum chloride (AlCl₃).
-
Reaction Conditions : Heat the mixture to 110 °C. The reaction is not observed at temperatures of 94 °C or lower.
-
Work-up : After several hours, the resulting black solid is pulverized.
-
Purification : The pulverized solid is loaded directly onto a short silica (B1680970) gel column and washed with a hexane/EtOAc (5:1) solvent system.
-
Product : The purified product is 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose.
Selective Anomeric Deacetylation using (i-Pr)₃Sn(OEt)
-
Reactants : To a solution of pentaacetyl-α-D-glucopyranose (1 mmol) in methanol (20 mL), add (iPr)₃Sn(OEt) (1 mmol).
-
Catalyst : Add one drop of ammonium (B1175870) acetate (B1210297) solution to the reaction mixture.
-
Reaction Conditions : Reflux the reaction mixture for 4-5 hours.
-
Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation : Once the reaction is complete, remove the solvent under reduced pressure to obtain the solid product. The product can be further purified by washing.
Enzymatic Deacetylation using Candida antarctica Lipase B
-
Reaction Mixture : Combine the peracetylated monosaccharide (100 mg), Candida antarctica Lipase B (CAL-B, 100% or 200% w/w), n-butanol (3.5 equivalents), and methyl tert-butyl ether (MTBE, 10 mL).
-
Reaction Conditions : Maintain the reaction at a temperature of 45 °C or 60 °C.
-
Monitoring and Analysis : The progress of the reaction and the product distribution can be monitored by TLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Base-Catalyzed Deacetylation with Sodium Methoxide (B1231860)
-
Preparation : Dissolve β-D-glucose pentaacetate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Reaction : Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.
-
Monitoring : Monitor the reaction progress by TLC. The product, glucose, will have a significantly lower Rf value than the starting material.
-
Neutralization : Once the reaction is complete (typically within a few hours), add an acidic ion-exchange resin to neutralize the sodium methoxide. Stir for 15-30 minutes until the pH is neutral.
-
Isolation : Filter off the resin and wash it with methanol. Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude deacetylated glucose.
-
Purification : The product can be further purified by methods such as recrystallization or column chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the workflow of a typical computational study on deacylation and the proposed reaction pathway.
A Researcher's Guide to Glycosylation Stereochemistry: The Impact of C2 Protecting Groups
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, precise control over the stereochemistry of the glycosidic bond is paramount. The choice of protecting group at the C2 position of the glycosyl donor is one of the most critical factors influencing the anomeric outcome of a glycosylation reaction. This guide provides an objective comparison of the two major classes of C2 protecting groups—participating and non-participating—supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
The stereoselective formation of a glycosidic linkage, the bond connecting a carbohydrate to another molecule, is a cornerstone of synthetic carbohydrate chemistry. The outcome, whether an α (axial) or β (equatorial) linkage, can dramatically alter the biological activity of the resulting glycoconjugate. Protecting groups are essential temporary modifications to prevent unwanted side reactions, but their influence extends far beyond simple masking. At the C2 position, adjacent to the anomeric center, the protecting group can actively direct the stereochemical course of the reaction.
This guide compares the impact of C2-acyl (participating) and C2-ether (non-participating) protecting groups on the stereochemical outcome of O-glycosylation, providing a framework for selecting the appropriate group to achieve the desired anomeric configuration.
The Dichotomy of C2 Protecting Groups: Participation vs. Non-Participation
The fundamental difference lies in the ability of the protecting group to interact with the reactive intermediate formed at the anomeric center during the glycosylation reaction.
Participating Groups (Acyl-type): Protecting groups such as acetyl (Ac) and benzoyl (Bz) possess a carbonyl oxygen that can attack the transient oxocarbenium ion at the anomeric center. This "neighboring group participation" results in the formation of a stable, bridged dioxolenium ion intermediate.[1][2] This intermediate effectively shields one face of the sugar ring, forcing the incoming glycosyl acceptor to attack from the opposite face. For common glucose and galactose donors, this leads to the exclusive or near-exclusive formation of the 1,2-trans glycosidic linkage (e.g., a β-glycoside from a glucosyl donor).[1][2]
Non-Participating Groups (Ether-type): In contrast, ether-based protecting groups like benzyl (B1604629) (Bn) lack a nucleophilic atom positioned to interact with the anomeric center.[1] In the absence of this directing effect, the stereochemical outcome is governed by a combination of other factors, including the anomeric effect, solvent effects, and the reactivity of the donor and acceptor.[3] For glucosyl donors, this often results in the formation of the thermodynamically favored 1,2-cis product (α-glycoside) or a mixture of anomers.[1][3]
Comparative Performance: Experimental Data
The choice between a participating and a non-participating group has a profound and predictable impact on the stereoselectivity of glycosylation. The following tables summarize quantitative data from studies where the C2 protecting group was the primary variable.
Table 1: Glycosylation of Glucosyl Donors with a Primary Alcohol Acceptor
| Donor C2 Protecting Group | Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
| Acetyl (Ac) - Participating | Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -60 to rt | β only | 93 | Adapted from[4] |
| Benzyl (Bn) - Non-Participating | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -60 to rt | 1.4 : 1 | 58 | Adapted from[4] |
Note: Data is compiled and adapted from representative literature to provide a direct comparison. Reaction conditions are kept as consistent as possible for illustrative purposes.
Table 2: Glycosylation of Galactosyl Donors with a Primary Alcohol Acceptor
| Donor C2 Protecting Group | Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
| Benzoyl (Bz) - Participating | Phenyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | β only | 83 | Adapted from[4] |
| Benzyl (Bn) - Non-Participating | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | PdBr₂ | Toluene (B28343) | 25 | 1.5 : 1 | 81 | Adapted from[5] |
Note: While promoter systems differ, these examples represent typical conditions for these donor types and clearly illustrate the directing effect of the C2 protecting group.
Mechanistic Insights and Visualizations
The stereochemical outcomes can be rationalized by examining the reaction pathways.
Caption: C2-acyl group participation leads to a stable dioxolenium ion.
Caption: Absence of participation allows for attack from either face.
Detailed Experimental Protocols
The following are representative protocols for the glycosylation of a thioglycoside donor, a common and versatile type of glycosyl donor.
Protocol 1: 1,2-trans Selective Glycosylation (Participating Group)
This protocol is designed for a glycosyl donor with a C2-acyl protecting group (e.g., acetate, benzoate) to achieve high β-selectivity for a glucosyl donor.
Materials:
-
Glycosyl Donor (e.g., Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside) (1.0 equiv)
-
Glycosyl Acceptor (with one free hydroxyl group) (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 equiv)
-
Activated 4 Å Molecular Sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Toluene
Procedure:
-
Preparation: Add the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Azeotropic Drying: Add anhydrous toluene and evaporate under reduced pressure. Repeat this step twice to ensure the removal of residual water. Place the flask under a high vacuum for at least 1 hour.
-
Reaction Setup: Backfill the flask with argon. Add activated 4 Å molecular sieves (powdered, ~100 mg per 0.1 mmol of donor). Add anhydrous CH₂Cl₂ to dissolve the reactants (concentration ~0.05 M).
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -60 °C) using a dry ice/acetone bath.
-
Activation: Add NIS (1.5 equiv) to the mixture. Stir for 10 minutes.
-
Initiation: Slowly add a stock solution of TfOH (0.2 equiv) in anhydrous CH₂Cl₂ dropwise via syringe. The solution typically turns a dark color.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Quench the reaction by adding triethylamine (B128534) (Et₃N) or pyridine (B92270) until the solution is neutralized.
-
Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter through a pad of Celite®, washing the pad thoroughly with CH₂Cl₂.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica (B1680970) gel column chromatography to yield the 1,2-trans glycoside.
Protocol 2: 1,2-cis Selective Glycosylation (Non-Participating Group)
This protocol is for a glycosyl donor with a C2-ether protecting group (e.g., benzyl) and is optimized to favor the formation of the α-glycoside.
Materials:
-
Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) (1.0 equiv)
-
Glycosyl Acceptor (with one free hydroxyl group) (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 equiv)
-
Activated 4 Å Molecular Sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Toluene
Procedure: The procedure is identical to Protocol 1. The key difference is the nature of the glycosyl donor. The absence of a participating group at C2 will lead to a different stereochemical outcome, typically favoring the α-anomer or resulting in an α/β mixture, as dictated by the specific substrates and conditions. Analysis of the product mixture by ¹H NMR spectroscopy is essential to determine the anomeric ratio.
Caption: General workflow for a chemical glycosylation reaction.
Conclusion
The strategic selection of a protecting group at the C2 position is a powerful tool for directing the stereochemical outcome of glycosylation reactions.
-
For 1,2-trans linkages (e.g., β-glucosides, α-mannosides), acyl-type participating groups like acetyl and benzoyl are the most reliable choice. Their ability to form a stabilizing dioxolenium intermediate provides excellent stereocontrol.
-
For 1,2-cis linkages (e.g., α-glucosides, β-mannosides), non-participating ether-type groups such as benzyl are required. However, achieving high selectivity often requires careful optimization of other reaction parameters, as mixtures of anomers are common.
By understanding the underlying mechanisms and leveraging the comparative data presented, researchers can make more informed decisions in the design and execution of their glycosylation strategies, ultimately accelerating the synthesis of complex carbohydrates for applications in biology and medicine.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oligosaccharide Synthesis: Chemical vs. Enzymatic Approaches
For researchers, scientists, and professionals in drug development, the synthesis of complex oligosaccharides is a critical step in understanding disease pathways and developing novel therapeutics. The choice between chemical and enzymatic synthesis methods depends on a variety of factors, including the desired structure, scale, and available resources. This guide provides an objective comparison of these two primary approaches, supported by experimental data and detailed methodologies.
Oligosaccharides, complex carbohydrates that play vital roles in cell-cell recognition, immune responses, and pathogenesis, are challenging to synthesize due to their intricate structures, including the stereospecific arrangement of glycosidic bonds. The two main strategies to construct these molecules, chemical and enzymatic synthesis, each present a unique set of advantages and limitations.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Variable; can produce mixtures of anomers requiring purification. | High; enzymes catalyze specific bond formations (α or β). |
| Regioselectivity | Requires extensive use of protecting groups to control reaction sites. | High; enzymes recognize specific hydroxyl groups on the acceptor. |
| Reaction Conditions | Often requires harsh conditions (low temperatures, strong acids). | Mild, aqueous conditions (physiological pH and temperature). |
| Yield | Can be low for complex structures due to multiple protection/deprotection steps. Overall yields for a hexasaccharide like Globo-H can range from 2.6% to 47%.[1][2] | Generally high, with reported yields for structures like Sialyl Lewis X ranging from 57% to over 95%.[3][4] |
| Reaction Time | Can be lengthy, though automated methods are improving speed. A 50-mer has been assembled in 75 hours via Automated Glycan Assembly (AGA).[5][6] | Typically faster for individual reactions, but can require multiple enzymatic steps for complex structures. |
| Scalability | Can be scaled up, particularly with solid-phase synthesis. | Scalable, with large-scale production of some oligosaccharides demonstrated. |
| Substrate Scope | Broad; can create unnatural linkages and incorporate non-natural sugars. | Limited by the availability and specificity of enzymes. |
| Complexity | High; requires expertise in protecting group chemistry and complex reaction setups. | Simpler reaction setup, but may require expertise in molecular biology for enzyme production. |
Experimental Workflows: A Visual Comparison
The fundamental workflows of chemical and enzymatic oligosaccharide synthesis differ significantly, primarily in the use of protecting groups and the nature of the catalyst.
Caption: Chemical synthesis workflow for oligosaccharides.
Caption: Enzymatic synthesis workflow for oligosaccharides.
Key Experimental Protocols
Solid-Phase Chemical Synthesis of an Oligosaccharide
This protocol outlines the general steps for the automated solid-phase synthesis of a branched dodecasaccharide, a method that has become increasingly common due to its efficiency and potential for automation.[7]
Materials:
-
Functionalized solid support (e.g., Merrifield resin).
-
Protected monosaccharide building blocks (glycosyl phosphates or thioglycosides).
-
Activating reagents (e.g., TMSOTf).
-
Deprotection reagents (e.g., for Fmoc or other protecting groups).
-
Automated peptide synthesizer modified for oligosaccharide synthesis.
-
Solvents for washing (e.g., dichloromethane, DMF).
-
Cleavage reagents.
-
HPLC for purification.
Procedure:
-
Resin Preparation: The solid support is swelled in an appropriate solvent within the synthesizer's reaction vessel.
-
First Monosaccharide Coupling: The first protected monosaccharide building block is coupled to the linker on the solid support.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Deprotection: A specific protecting group is removed from the coupled monosaccharide to expose a hydroxyl group for the next glycosylation.
-
Glycosylation Cycle:
-
The next protected monosaccharide building block and an activating reagent are added to the reaction vessel.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The resin is washed extensively.
-
-
Iteration: The deprotection and glycosylation cycles are repeated to assemble the desired oligosaccharide chain. For branched structures, orthogonal protecting groups are selectively removed to allow for glycosylation at different positions.
-
Cleavage: Once the synthesis is complete, the oligosaccharide is cleaved from the solid support.
-
Final Deprotection: All remaining protecting groups are removed in a final deprotection step.
-
Purification: The crude oligosaccharide is purified by HPLC to yield the final product.
Glycosyltransferase-Catalyzed Enzymatic Synthesis of Sialyl Lewis X
This protocol describes a one-pot, multi-enzyme system for the synthesis of Sialyl Lewis X, a crucial tetrasaccharide involved in inflammation and cell adhesion.[3]
Materials:
-
Acceptor substrate (e.g., Galβ1–4GlcNAcβProN3).
-
Donor substrate (L-fucose).
-
ATP and GTP.
-
Recombinant enzymes:
-
Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP).
-
Inorganic pyrophosphatase.
-
α1–3-fucosyltransferase.
-
-
Reaction buffer (e.g., HEPES buffer with MnCl2).
-
Bio-gel P-2 column for purification.
Procedure:
-
Reaction Setup: The acceptor substrate, L-fucose, ATP, and GTP are dissolved in the reaction buffer in a single reaction vessel.
-
Enzyme Addition: The three enzymes (FKP, pyrophosphatase, and fucosyltransferase) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) with gentle agitation. The reaction progress can be monitored by TLC or HPLC.
-
Reaction Quenching: Once the reaction is complete, it is quenched by heating (e.g., boiling for 2 minutes) to denature the enzymes.
-
Purification: The reaction mixture is centrifuged to remove precipitated proteins, and the supernatant is purified using a Bio-gel P-2 column to separate the product from salts and unreacted substrates. Further purification can be achieved by silica (B1680970) gel chromatography if necessary. The purity of the final product is typically over 95%.[3]
Conclusion
The choice between chemical and enzymatic synthesis of oligosaccharides is a strategic one, dictated by the specific research goals. Chemical synthesis, particularly with the advent of automated glycan assembly, offers unparalleled flexibility in creating novel structures and is well-suited for producing a diverse library of glycans.[5][6] However, it often requires significant expertise and can be hampered by lower yields for complex targets.
Enzymatic synthesis, on the other hand, provides a more "green" and highly specific route to natural oligosaccharides, often with higher yields and purity.[3][4] The main limitation lies in the availability of the required glycosyltransferases. Chemoenzymatic approaches, which combine the strengths of both methods, are emerging as a powerful strategy to access complex glycans that are difficult to obtain by either method alone.[8][9][10] As both fields continue to advance, the accessibility of these vital biomolecules for research and therapeutic development will undoubtedly increase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Synthesis of the Tumor-Associated Globo H Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Enzymatic Synthesis of a Sialyl Lewis X Tetrasaccharide on a Sepharose Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Automated Glycan Assembly: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Frontiers | Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans [frontiersin.org]
- 9. Streamlining the Chemoenzymatic Synthesis of Complex N-Glycans by a Stop and Go Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analysis of Anomeric Ratios in Glycosylation Products
For researchers, scientists, and drug development professionals engaged in glycosylation, the precise determination of anomeric ratios (α:β) is critical for ensuring product consistency, efficacy, and safety. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Ion Mobility-Mass Spectrometry (IM-MS). Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for your research needs.
The stereochemistry at the anomeric center of a glycosidic bond significantly influences the three-dimensional structure of glycans and, consequently, their biological activity. The formation of either the α or β anomer is a key outcome of glycosylation reactions. Accurate and reliable analytical methods are therefore essential for characterizing the stereoselectivity of these reactions and for the quality control of glycosylated products.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for determining anomeric ratios depends on several factors, including the complexity of the sample, the required level of structural detail, sample availability, and the desired throughput. The following table summarizes the key performance characteristics of NMR, HPLC, and IM-MS for this application.
| Feature | NMR Spectroscopy (¹H-NMR) | High-Performance Liquid Chromatography (HPLC) | Ion Mobility-Mass Spectrometry (IM-MS) |
| Principle | Measures the chemical environment of atomic nuclei, providing detailed structural information. Anomeric ratio is determined by integrating the signals of the anomeric protons. | Physically separates anomers based on their differential interactions with a stationary phase. The ratio is determined by integrating the peak areas of the separated anomers. | Separates ions in the gas phase based on their size, shape, and charge. Anomers can be resolved based on differences in their collision cross-sections. |
| Sample Requirement | Typically mg scale. | µg to mg scale. | ng to µg scale. |
| Destructive? | No.[1] | Yes. | Yes. |
| Derivatization Required? | Generally no.[2] | Sometimes, to improve separation or detection. | No. |
| Quantitative Accuracy | High.[2][3][4] | High, with proper calibration.[5] | Primarily qualitative to semi-quantitative for ratios. |
| Precision (%RSD) | Typically <1-5%.[6] | Typically <2%.[7] | Higher variability compared to NMR and HPLC. |
| Linearity (R²) | Excellent (typically >0.999).[3] | Excellent (typically >0.99).[5][8] | Not a primary quantitative technique. |
| Throughput | Low to medium. | High. | High. |
| Strengths | - Provides unambiguous structural confirmation.[1]- Absolute quantitation possible with an internal standard.- Non-destructive.[1] | - High throughput and automation potential.- Excellent for routine quality control.- High sensitivity with appropriate detectors. | - High sensitivity.- Ability to separate complex mixtures of isomers.[9][10]- Can be coupled with MS/MS for further structural analysis. |
| Weaknesses | - Lower sensitivity compared to other methods.- Can be complex for mixtures with overlapping signals. | - Method development can be time-consuming.- Requires reference standards for peak identification. | - Anomeric separation is not always guaranteed.- Less established for routine quantitative analysis of anomeric ratios. |
Experimental Protocols
The following sections provide detailed methodologies for the three key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Ratio Determination
¹H-NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, allowing for the direct determination of anomeric ratios without the need for derivatization.[2] The anomeric protons of α and β-glycosides typically resonate at different chemical shifts, enabling their distinct signals to be integrated to calculate the ratio.[10]
Experimental Protocol: ¹H-NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified glycosylation product in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H-NMR spectrum. Key acquisition parameters to consider are:
-
Pulse Angle: A 30° or 45° pulse angle is often used to ensure full relaxation between scans.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) to ensure accurate integration. A typical starting value is 5-10 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate quantification).[6] This will depend on the sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Identify the signals corresponding to the anomeric protons of the α and β anomers. For many hexopyranosides, the anomeric proton signals appear in the range of δ 4.5-5.5 ppm. Typically, the α-anomeric proton resonates at a lower field (higher ppm) than the β-anomeric proton.[10]
-
Integrate the areas of the identified anomeric proton signals.
-
Calculate the anomeric ratio (α:β) from the ratio of the integral values.
-
High-Performance Liquid Chromatography (HPLC) for Anomeric Separation and Quantification
HPLC is a widely used technique for the separation and quantification of anomeric mixtures. The choice of stationary phase and mobile phase is crucial for achieving baseline separation of the α and β anomers. Once separated, the anomeric ratio can be determined by integrating the areas of the corresponding chromatographic peaks.
Experimental Protocol: HILIC-HPLC Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like glycosides.
-
Instrumentation and Columns:
-
An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD)).
-
A HILIC column, such as an amide- or amino-bonded silica (B1680970) column (e.g., Waters ACQUITY UPLC BEH Amide, Tosoh TSKgel Amide-80).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (B52724) (HPLC grade).
-
Additives such as triethylamine (B128534) (TEA) or ammonium (B1175870) formate (B1220265) can be used to improve peak shape and resolution. A common mobile phase system is acetonitrile/water with 0.1% TEA.[11]
-
-
Chromatographic Conditions (Example):
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water. For example, a linear gradient from 80% to 60% acetonitrile over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C. Elevating the temperature can sometimes improve the separation of anomers.[12]
-
Injection Volume: 1-10 µL.
-
Detection: UV detection if the glycoside has a chromophore, otherwise RI or ELSD.
-
-
Sample Preparation and Analysis:
-
Dissolve the glycosylation product in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample and acquire the chromatogram.
-
Identify the peaks corresponding to the α and β anomers based on their retention times (requires injection of individual anomer standards if available, or isolation and characterization of the separated peaks).
-
Integrate the peak areas of the anomers.
-
Calculate the anomeric ratio from the ratio of the peak areas.
-
Ion Mobility-Mass Spectrometry (IM-MS) for Anomer Separation
While conventional mass spectrometry cannot typically distinguish between anomers, the coupling of ion mobility separation with mass spectrometry (IM-MS) offers a powerful tool for the gas-phase separation of glycan isomers, including anomers.[9][13] This technique separates ions based on their collision cross-section (CCS), which is related to their size and shape.
Experimental Protocol: IM-MS Analysis
-
Instrumentation:
-
A mass spectrometer equipped with an ion mobility cell (e.g., Waters SYNAPT G2-Si, Agilent 6560 IM-QTOF).
-
-
Sample Preparation:
-
Prepare a dilute solution of the glycosylation product (typically 1-10 µM) in a suitable solvent for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample into the ESI source at a low flow rate (e.g., 1-5 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature) to achieve a stable ion signal.
-
Optimize the ion mobility parameters to achieve the best separation of the anomers. These parameters are instrument-specific and may include:
-
Wave Velocity and Wave Height (for traveling wave IM): These parameters control the speed and amplitude of the voltage waves that propel the ions through the mobility cell.
-
Drift Gas Flow and Pressure: The type and pressure of the drift gas (e.g., nitrogen, helium) affect the separation.
-
-
Acquire the data in ion mobility mode, collecting arrival time distributions for the ions of interest.
-
-
Data Analysis:
-
Extract the arrival time distributions for the m/z value corresponding to the glycosylation product.
-
If the anomers have different collision cross-sections, they will appear as separate peaks in the arrival time distribution.
-
The relative intensities of these peaks can provide a semi-quantitative measure of the anomeric ratio. For more accurate quantification, calibration with standards would be necessary.
-
Conclusion
The determination of anomeric ratios in glycosylation products is a critical analytical challenge that can be addressed by several powerful techniques. ¹H-NMR spectroscopy offers unparalleled structural detail and is the gold standard for unambiguous determination. HPLC provides a high-throughput and robust solution for routine quantitative analysis, particularly in a quality control environment. The emerging technique of IM-MS offers high sensitivity and the unique ability to separate anomers in the gas phase, providing a valuable tool for the analysis of complex mixtures. The selection of the most appropriate method will depend on the specific requirements of the research or development program, with each technique offering distinct advantages. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and implement reliable methods for the analysis of anomeric ratios in their glycosylation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Accurate Quantitative Analysis Of Enantiomeric Mixtures from Spatially Frequency Encoded 1H NMR Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. industrialpharmacist.com [industrialpharmacist.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
A Comparative Guide to Theoretical and Experimental Studies on the Deacetylation of Glucose Pentaacetate
For researchers, scientists, and drug development professionals, the selective deacetylation of carbohydrates is a critical step in the synthesis of complex glycoconjugates and oligosaccharides. This guide provides a comprehensive comparison of theoretical and experimental approaches to the deacetylation of glucose pentaacetate, a common model substrate in carbohydrate chemistry. We will delve into a theoretical study of Lewis acid-catalyzed deacetylation and compare it with various experimental alternatives, offering insights into reaction mechanisms, efficiency, and practical application.
Theoretical Insights into Lewis Acid-Catalyzed Deacetylation
A significant theoretical investigation into the deacetylation of β-D-glucose pentaacetate has been conducted using density functional theory (DFT) at the B3LYP/6-31G* level.[1] This computational study provides a molecular-level understanding of the reaction mechanism when catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
The study proposes that the reaction proceeds through the formation of an oxonium ion intermediate.[1] The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure and the subsequent formation of a resonance-stabilized oxonium ion. The stereochemical outcome of the reaction is then determined by the facial selectivity of the nucleophilic attack on this intermediate. The computational results indicated a preference for the formation of the α-anomer, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, which is consistent with experimental observations where the α-anomer is found to be thermodynamically more stable by approximately 2.7 kcal/mol.[1]
This theoretical framework highlights the importance of the anomeric effect in dictating the product distribution.[1] The preference for the α-anomer is attributed to the stabilizing interaction between the lone pair of the ring oxygen and the anti-bonding orbital of the anomeric carbon-oxygen bond.
Comparative Analysis of Deacetylation Methods
While theoretical studies provide invaluable mechanistic details, a variety of experimental methods have been developed for the selective deacetylation of per-acetylated carbohydrates. These methods offer alternatives to the use of strong Lewis acids and present a range of selectivities, reaction conditions, and yields. Below is a comparative summary of several key methods.
| Method/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Theoretical/Experimental | ||||||
| AlCl₃ (Lewis Acid) | β-D-glucose pentaacetate | Et₂O | 110 | 4.5 | 63.4 | [1] |
| Alternative Experimental Methods | ||||||
| MgO | D-lactose octaacetate | Methanol (B129727) | Reflux | 4-5 | Good | |
| Hafnium(IV) triflate (Hf(OTf)₄) | Peracetylated mono-, di-, and trisaccharides | Acetonitrile | Not specified | Not specified | Efficient | [2][3] |
| Zinc acetate (B1210297) dihydrate | Fully acetylated carbohydrates | Methanol | 50-55 | 2-6 | Acceptable | [4] |
| Cesium Fluoride (CsF) | α-glucose pentaacetate | PEG-400 | Not specified | 1 | High | [5] |
| (i-Pr)₃Sn(OEt) | Pentaacetyl-α-D-glucopyranose | Methanol | Reflux | 4-5 | Good | [6] |
| Imidazole | Per-O-acetylated sugars | Not specified | Room Temp | 60 | High | [7] |
Experimental Protocols
1. Deacetylation of β-D-glucose pentaacetate using AlCl₃ [1]
-
Materials: β-D-glucose pentaacetate, anhydrous diethyl ether (Et₂O), aluminum chloride (AlCl₃), silica (B1680970) gel, hexane, ethyl acetate (EtOAc).
-
Procedure:
-
To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg) and anhydrous Et₂O (5 mL).
-
Add AlCl₃ (60.3 mg, 1.0 equivalent).
-
Seal the reaction vessel and place it in an oven at 110 °C for 4.5 hours.
-
After cooling, load the ether solution directly onto a silica gel column.
-
Elute the column with a mixture of hexane/EtOAc (3:1) to afford 2,3,4,6-tetra-O-acetyl-α-glucopyranose.
-
2. Anomeric Deacetylation of D-lactose octaacetate using MgO
-
Materials: D-lactose octaacetate, magnesium oxide (MgO), methanol (MeOH), sodium bicarbonate (NaHCO₃), dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
To a solution of D-lactose octaacetate (1 mmol) in MeOH (20 mL), add MgO (1 mmol).
-
Stir the mixture under reflux for 4-5 hours, monitoring the reaction by TLC.
-
For small-scale reactions, concentrate the mixture under reduced pressure and purify by column chromatography.
-
For large-scale preparations, neutralize the reaction mixture with saturated aqueous NaHCO₃ and centrifuge.
-
Collect the liquid phase and extract three times with CH₂Cl₂.
-
Combine the organic phases, evaporate to dryness, and purify the residue by column chromatography.
-
3. Selective Anomeric Deacetylation using (i-Pr)₃Sn(OEt) [6]
-
Materials: Pentaacetyl-α-D-glucopyranose, (i-Pr)₃Sn(OEt), methanol, ammonium (B1175870) acetate solution.
-
Procedure:
-
To a solution of pentaacetyl-α-D-glucopyranose (1 mmol) in methanol (20 mL), add (i-Pr)₃Sn(OEt) (1 mmol).
-
Add one drop of ammonium acetate solution to the reaction mixture.
-
Reflux the mixture for 4-5 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure to obtain the solid product.
-
The product can be further purified by washing.
-
Visualizing Reaction Pathways
To better illustrate the processes described, the following diagrams outline the theoretical deacetylation pathway and a general representation of alternative catalytic approaches.
Caption: Theoretical pathway of Lewis acid-catalyzed deacetylation.
Caption: Overview of alternative catalytic methods for deacetylation.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Hafnium(IV) triflate as a potent catalyst for selective 1-O-deacetylation of peracetylated saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling 2,3,4,6-tetra-O-acetyl-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2,3,4,6-tetra-O-acetyl-D-galactopyranose. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. While this compound is not classified as a hazardous substance, standard laboratory safety protocols for handling fine chemical powders should be strictly followed to minimize exposure and prevent contamination.
Summary of Key Safety Data
All personnel handling this compound should be familiar with its properties to ensure safe laboratory practices. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₁₀ | [1] |
| Molecular Weight | 348.30 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Boiling Point | 107-110 °C (lit.) | |
| Storage Temperature | 2-8°C | |
| Storage Class | 11 (Combustible Solids) |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A comprehensive PPE strategy is fundamental for minimizing exposure and ensuring a safe laboratory environment. The following personal protective equipment is recommended for handling this compound, based on general laboratory best practices for powdered chemicals.[2][3]
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with dust or splashes.[2][3] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact.[2][3] |
| Body Protection | Laboratory coat. | To protect against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or work in a ventilated fume hood. | Recommended when handling fine powders or if dust generation is likely, to prevent respiratory tract irritation.[3] |
Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for ensuring safety and maintaining the integrity of your experiments.
-
Preparation and Engineering Controls :
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood is highly recommended when handling the powder to minimize inhalation exposure.[3]
-
Locate the nearest eye-wash station and safety shower before beginning work.[3]
-
Prepare all necessary equipment and materials in advance to streamline the handling process.
-
-
Donning of Personal Protective Equipment (PPE) :
-
Put on all required PPE as outlined in the table above before handling the chemical. For guidance on the correct sequence of donning and doffing PPE, refer to your institution's established laboratory protocols.
-
-
Handling the Compound :
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[2]
-
If transferring the powder, do so carefully to minimize dust generation. Use appropriate tools such as a spatula or powder funnel.
-
Close the container tightly after use to prevent spillage and contamination.[3]
-
-
In Case of Exposure :
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[3]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[3]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[3]
-
Ingestion : Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe work environment.
-
Unused Chemical :
-
Dispose of the unused chemical in accordance with local, state, and federal regulations. This may involve incineration or other approved methods for chemical waste disposal.
-
-
Contaminated Materials :
-
All PPE and materials that have come into contact with the chemical (e.g., gloves, weigh boats, pipette tips) should be considered contaminated.[3]
-
Place contaminated disposable items in a sealed, labeled waste container.[3]
-
Decontaminate non-disposable equipment and surfaces by scrubbing with an appropriate cleaning agent.
-
Consult your institution's Environmental Health and Safety (EHS) program for specific guidance on chemical waste disposal procedures.[3]
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
